5-Nitrothiophene-3-carboxylic acid
Description
The exact mass of the compound 5-Nitrothiophene-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitrothiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrothiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitrothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJUNWUOAKEIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380444 | |
| Record name | 5-nitrothiophene-3-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90380444 | |
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Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40357-96-8 | |
| Record name | 5-nitrothiophene-3-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90380444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-thiophene-3-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Nitrothiophene-3-carboxylic acid
This guide provides an in-depth technical overview of 5-Nitrothiophene-3-carboxylic acid (CAS No. 40357-96-8), a heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core physicochemical data, proposes a detailed synthetic route with mechanistic rationale, outlines critical safety protocols, and explores the compound's strategic value in modern pharmaceutical design.
Core Compound Identification and Physicochemical Properties
5-Nitrothiophene-3-carboxylic acid is a substituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The presence of both a carboxylic acid and a nitro group makes it a versatile intermediate for further chemical modification. Its unique electronic and structural properties are derived from the interplay between the electron-donating sulfur atom and the strongly electron-withdrawing nitro and carboxyl groups.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 40357-96-8 .[1][2][3][4]
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 40357-96-8 | [2][3][5] |
| Molecular Formula | C₅H₃NO₄S | [2][3][5] |
| Molecular Weight | 173.14 g/mol | [1][5] |
| IUPAC Name | 5-nitrothiophene-3-carboxylic acid | [1][5] |
| Synonyms | 5-nitro-3-thiophenecarboxylic acid | [3] |
| Physical Form | Pale-yellow to yellow-brown solid | [3] |
| Purity (Typical) | ≥98% | [3] |
| SMILES | O=C(O)c1cc(sc1)[O-] | [1][5] |
| InChIKey | VNJUNWUOAKEIKG-UHFFFAOYSA-N |[1][5] |
Synthesis Protocol and Mechanistic Considerations
Causality Behind the Proposed Method: The thiophene ring is highly activated towards electrophilic substitution, often reacting with explosive violence under standard nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) used for benzene.[6] Therefore, milder, controlled conditions are imperative to prevent substrate degradation and runaway reactions.[6] The choice of fuming nitric acid in acetic anhydride is a well-documented method for the controlled nitration of thiophene itself, as the anhydride moderates the reactivity of the nitric acid.[7] The carboxylic acid group at the 3-position is a deactivating, meta-directing group. In the context of the thiophene ring, this deactivation tempers the ring's high reactivity and directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 5-position, which is sterically accessible and electronically favored.
Caption: Proposed workflow for the synthesis of 5-Nitrothiophene-3-carboxylic acid.
Step-by-Step Experimental Protocol (Proposed)
-
Reagent Preparation: In a flask maintained at -10 °C to 0 °C, slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride (5-10 volumes) with vigorous stirring. This forms the nitrating agent, acetyl nitrate, in situ. Allow the mixture to stir at this temperature for 15-20 minutes.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve thiophene-3-carboxylic acid (1.0 equivalent) in a minimal amount of acetic anhydride. Cool this solution to -10 °C.
-
Nitration: Add the prepared acetyl nitrate solution dropwise to the solution of thiophene-3-carboxylic acid over 1-2 hours. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition. The causality here is paramount: maintaining a low temperature prevents over-nitration and oxidative decomposition of the sensitive thiophene ring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. The product will precipitate as a solid.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This step removes residual acids.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, purified 5-nitrothiophene-3-carboxylic acid.
Strategic Importance in Medicinal Chemistry and Drug Development
The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry.[8] Its bioisosteric relationship with the benzene ring allows chemists to substitute it into known drug scaffolds to modulate properties like metabolic stability, potency, and solubility.[9][10] The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the ring's aromaticity and lipophilicity can enhance membrane permeability.[5] To date, at least 26 FDA-approved drugs contain a thiophene nucleus, spanning therapeutic areas such as inflammation (Tiaprofenic acid), oncology (Raltitrexed), and CNS disorders (Olanzapine).[5]
The nitro group (-NO₂) in 5-nitrothiophene-3-carboxylic acid serves two primary roles:
-
A Bioactive Moiety: Aromatic nitro groups are present in several antimicrobial and antiparasitic drugs. For example, Nifurzide, an intestinal anti-infective agent, is synthesized from the related 5-nitrothiophene-2-carboxylic acid.[11] The nitro group can be enzymatically reduced within target cells to form reactive nitrogen species that are cytotoxic to pathogens.
-
A Versatile Synthetic Handle: The nitro group is a powerful tool for synthetic diversification. It can be readily reduced to an amine (-NH₂), which is a key functional group for introducing a vast array of new substituents via amide bond formation, sulfonylation, or reductive amination. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Role of 5-Nitrothiophene-3-carboxylic acid as a versatile drug discovery intermediate.
Analytical Quality Control
To ensure the identity, purity, and integrity of 5-nitrothiophene-3-carboxylic acid for research and development, a standard battery of analytical tests is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing characteristic signals for the two aromatic protons on the thiophene ring, with distinct chemical shifts and coupling constants, along with a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will show five distinct signals corresponding to the five carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further validating the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A well-developed HPLC method will show a single major peak for the target compound, and the area of this peak relative to the total peak area will give the purity, typically ≥98%.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands confirming the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and strong asymmetric and symmetric N-O stretches for the nitro group.
Safety, Handling, and Storage
As a laboratory chemical, 5-nitrothiophene-3-carboxylic acid must be handled with appropriate precautions. The safety profile is dictated by its functional groups.
Table 2: GHS Hazard and Precautionary Information
| Category | Code(s) | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [3] | |
| Signal Word | Warning | [3] | |
| Hazard Statements | H315 | Causes skin irritation. | [1][3] |
| H319 | Causes serious eye irritation. | [1][3] | |
| H335 | May cause respiratory irritation. | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust.[3] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid contact with skin and eyes.[3] Avoid generating dust. In case of contact, wash the affected area immediately and thoroughly with soap and water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Recommended storage temperature is between 2-8 °C. Keep away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
5-Nitrothiophene-3-carboxylic acid, identified by CAS number 40357-96-8, is more than a simple chemical reagent; it is a strategic building block for innovation in pharmaceutical sciences. Its value is rooted in the proven biological relevance of the thiophene scaffold and the synthetic versatility afforded by its nitro and carboxylic acid functionalities. While its synthesis requires careful control due to the reactive nature of the thiophene ring, the resulting compound provides a gateway to a vast chemical space of potential therapeutic agents. Adherence to rigorous analytical and safety protocols is essential to unlock its full potential in a research and development setting.
References
-
Ansari, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777267, 5-Nitrothiophene-3-carboxylic acid. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Nifurzide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
- Babasinian, V. S. (1934). 2-NITROTHIOPHENE. Organic Syntheses, 14, 76.
- Wiering, P. G., & Steinberg, H. (1980). Nitration of thiophene and its derivatives. Journal of Organic Chemistry, 45(1), 11-15.
- Chapman, N. B., & Hughes, F. (1968). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 2269-2273.
- Lamberth, C. (2016). Bioisosteric replacement in agrochemistry. Pest Management Science, 72(2), 221-230.
-
Scheibye, S., et al. (2012). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold. MedChemComm, 3, 1004-1009. Available at: [Link]
Sources
- 1. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8 [matrix-fine-chemicals.com]
- 3. 5-Nitrothiophene-3-carboxylic acid | 40357-96-8 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nifurzide - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 5-Nitrothiophene-3-carboxylic acid: Properties, Synthesis, and Applications
Introduction
5-Nitrothiophene-3-carboxylic acid, with CAS Number 40357-96-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] As a substituted thiophene, it belongs to a class of "privileged scaffolds" that are frequently found in biologically active molecules.[3][4] The molecule's unique electronic architecture, featuring an electron-donating sulfur atom within the aromatic ring and two powerful electron-withdrawing groups—a nitro group at the 5-position and a carboxylic acid at the 3-position—imparts a distinct reactivity profile. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and drug development professionals.
Physicochemical and Structural Properties
5-Nitrothiophene-3-carboxylic acid typically presents as a pale-yellow to yellow-brown solid. Its structure combines the aromatic stability of the thiophene ring with the versatile reactivity of its functional groups, making it a valuable intermediate for further chemical modification.
Table 1: Physicochemical Properties of 5-Nitrothiophene-3-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 40357-96-8 | [1] |
| Molecular Formula | C₅H₃NO₄S | [1][5] |
| Molecular Weight | 173.15 g/mol | [1] |
| IUPAC Name | 5-nitrothiophene-3-carboxylic acid | [1] |
| Melting Point | ~147 °C | [6] (General vendor data) |
| Boiling Point | 367.2 ± 27.0 °C (Predicted) | [6] (General vendor data) |
| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [6] (General vendor data) |
| Physical Form | Pale-yellow to yellow-brown solid | |
| SMILES | O=C(O)c1csc([O-])c1 | [1][5] |
| InChIKey | VNJUNWUOAKEIKG-UHFFFAOYSA-N | [1][5] |
Synthesis and Purification
The synthesis of 5-Nitrothiophene-3-carboxylic acid is most commonly achieved through the electrophilic nitration of thiophene-3-carboxylic acid. The thiophene ring is highly activated towards electrophilic substitution, but the choice of nitrating agent and conditions must be carefully controlled to prevent polysubstitution and oxidative degradation.[7][8]
Logical Workflow for Synthesis
Caption: Experimental workflow for the synthesis of 5-Nitrothiophene-3-carboxylic acid.
Experimental Protocol: Nitration of Thiophene-3-carboxylic acid
This protocol is adapted from established methods for the nitration of reactive aromatic heterocycles.[7][8] The use of nitric acid in acetic anhydride forms acetyl nitrate in situ, a milder nitrating agent that is effective for sensitive substrates like thiophene.
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, cautiously add fuming nitric acid to acetic anhydride at a temperature maintained below 10°C using an ice-water bath. This mixture should be prepared immediately before use.
-
Dissolution of Starting Material: In a separate flask, dissolve thiophene-3-carboxylic acid in a minimal amount of acetic anhydride.
-
Reaction: Cool the solution of thiophene-3-carboxylic acid to below 10°C. Slowly add the pre-formed nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C. The high reactivity of thiophene necessitates slow addition and careful temperature control to prevent runaway reactions.[8]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude 5-Nitrothiophene-3-carboxylic acid can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
Chemical Reactivity and Derivatization
The dual functionality of 5-Nitrothiophene-3-carboxylic acid provides two primary sites for chemical modification: the carboxylic acid group and the nitro group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations to form esters, amides, and acid chlorides, which are crucial steps for incorporating this scaffold into larger molecules.
-
Esterification: The formation of esters, such as Methyl 5-nitrothiophene-3-carboxylate, is typically achieved through Fischer esterification or by using coupling agents.[9][10]
-
Protocol: Fischer Esterification: Reflux 5-Nitrothiophene-3-carboxylic acid in an excess of the desired alcohol (e.g., methanol) with a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). The reaction is driven to completion by removing the water formed, often by using a Dean-Stark apparatus.
-
-
Amide Bond Formation: Coupling with primary or secondary amines to form amides is a cornerstone of medicinal chemistry. This is typically accomplished using peptide coupling reagents (e.g., EDCI, HATU) to activate the carboxylic acid.[11]
-
Protocol: Amide Coupling: Dissolve 5-Nitrothiophene-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent (e.g., 1.1 equivalents of EDCI) and an activator (e.g., HOBt). After a brief activation period, add the desired amine (1.0 equivalent) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature until completion.
-
Reactions of the Nitro Group
The nitro group is a versatile functional group that can be reduced to an amine, providing a key vector for further diversification. The resulting 5-aminothiophene-3-carboxylic acid is a valuable intermediate for constructing more complex heterocyclic systems.
-
Reduction to Amine: The reduction of an aromatic nitro group is a well-established transformation.
-
Protocol: Reduction with Tin(II) Chloride: Dissolve 5-Nitrothiophene-3-carboxylic acid in ethanol or ethyl acetate. Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and heat the mixture to reflux.[12] The reaction progress can be monitored by TLC. Upon completion, the reaction is worked up by basifying the mixture to precipitate tin salts, followed by extraction of the desired amine. Alternative methods include catalytic hydrogenation (e.g., H₂/Pd/C) or using iron powder in acidic media.[12][13][14]
-
Reaction Pathways Diagram
Caption: Key derivatization pathways for 5-Nitrothiophene-3-carboxylic acid.
Applications in Research and Drug Development
Thiophene-based compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][15] 5-Nitrothiophene-3-carboxylic acid serves as a critical starting material for the synthesis of novel therapeutic agents.
-
Antimicrobial Agents: Nitroaromatic compounds, particularly nitrothiophenes and nitrofurans, are known for their antimicrobial effects.[16] The related isomer, 5-nitrothiophene-2-carboxylic acid, is a key precursor in the synthesis of Nifurzide, an intestinal anti-infective agent.[17] Derivatives of 5-Nitrothiophene-3-carboxylic acid are actively investigated for their potential to combat drug-resistant bacteria.[18]
-
Anticancer and Anti-inflammatory Research: The thiophene-3-carboxylic acid scaffold has been identified as a promising core for the development of novel cancer therapies and anti-inflammatory drugs.[15][19][20] The ability to derivatize both the carboxylic acid and the nitro (or subsequent amino) group allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies aimed at discovering potent and selective inhibitors of biological targets like kinases or metabolic enzymes.
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Thiophene H (C2, C4) | δ 8.0 - 9.0 ppm | Protons on an aromatic ring deshielded by adjacent electron-withdrawing nitro and carboxylic acid groups. |
| Carboxylic Acid H | δ 12.0 - 13.0 ppm (broad singlet) | Highly deshielded acidic proton, signal is often broad and concentration-dependent.[21][22] | |
| ¹³C NMR | Carboxylic Carbon (C=O) | δ 165 - 175 ppm | Typical range for an aromatic carboxylic acid carbon.[21][22] |
| Thiophene Carbons | δ 120 - 155 ppm | Aromatic carbons, with the carbon bearing the nitro group (C5) being the most downfield. | |
| FTIR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding in the carboxylic acid dimer.[22][23] |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 cm⁻¹ (strong) | Position is typical for an aromatic carboxylic acid where conjugation lowers the frequency.[22][23] | |
| N-O Stretch (Nitro Group) | 1550 - 1500 cm⁻¹ & 1360 - 1300 cm⁻¹ (strong) | Asymmetric and symmetric stretching modes of the NO₂ group.[24] | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 173 | Corresponding to the molecular weight of the compound. |
Safety and Handling
5-Nitrothiophene-3-carboxylic acid is classified as an irritant and requires careful handling to avoid exposure.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]
References
-
5-Nitro-3-thiophenecarboxylic acid | CAS#:40357-96-8 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]
-
5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Crozet, M. P., et al. (1988). Studies on the biological activity of some nitrothiophenes. European Journal of Medicinal Chemistry, 23(5), 445-451. Available from: [Link]
-
Suitable reagents for nitration of thiophene. (2019). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. Available from: [Link]
-
What method can be used for reduction of aryl nitro group? (2013). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Nifurzide. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved January 11, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
The Role of Thiophene-3-carboxylic Acid in Novel Cancer Therapies. (n.d.). Angene. Retrieved January 11, 2026, from [Link]
-
Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(15), 4789. Available from: [Link]
-
5-NITROTHIOPHENE-2-CARBOXALDEHYDE. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
-
Beller, M., et al. (2017). Recent advances in the reduction of nitro compounds. Green Chemistry, 19(12), 2734-2749. Available from: [Link]
-
Asif, M. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 7(9), 148-156. Available from: [Link]
-
5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8. (n.d.). Matrix Fine Chemicals. Retrieved January 11, 2026, from [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
The synthesis of novel 5-nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies, 3(10), 1-10. Available from: [Link]
-
Thioester supporting info 09-08-12. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Figure S5. 13C NMR (THF-d8) spectrum of compound 3. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
-
da Silva, A. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4319. Available from: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology, 14. Available from: [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 11, 2026, from [Link]
-
Mass Spectra of N-Nitroso Compounds. (1975). OSTI.gov. Retrieved January 11, 2026, from [Link]
-
Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Available from: [Link]
-
5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
Sources
- 1. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8 [matrix-fine-chemicals.com]
- 6. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 5-Nitro-thiophene-3-carboxylic acid Methyl ester CAS#: 88770-22-3 [amp.chemicalbook.com]
- 10. iajpr.com [iajpr.com]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Nifurzide - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Applications of 5-Nitrothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Nitrothiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, spectroscopic characterization, and its burgeoning applications, particularly in the realm of drug discovery. This document is intended to be a practical resource, offering not just factual information, but also the scientific rationale behind experimental methodologies.
Unveiling the Molecular Architecture
5-Nitrothiophene-3-carboxylic acid, with the CAS Number 40357-96-8, possesses a unique molecular structure that dictates its chemical behavior and biological activity.[1] The molecule consists of a five-membered thiophene ring, an aromatic heterocycle containing a sulfur atom. This ring is substituted at the 3-position with a carboxylic acid group (-COOH) and at the 5-position with a nitro group (-NO2).
The thiophene ring itself is an electron-rich aromatic system. However, the presence of the strongly electron-withdrawing nitro group at the 5-position significantly modulates the electron density of the ring, making it more susceptible to nucleophilic attack. This electronic feature is a cornerstone of its reactivity and a key consideration in synthetic strategies involving this molecule. The carboxylic acid group at the 3-position provides a handle for various chemical modifications, such as esterification and amidation, allowing for the synthesis of a diverse library of derivatives.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C5H3NO4S | [1] |
| Molecular Weight | 173.15 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C | |
| SMILES | O=C(O)c1cc(sc1)[O-] | [1] |
| InChI | 1S/C5H3NO4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8) | [1] |
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// Bonds C3 -- N1 [label="+", dir=none]; N1 -- O1 [label="–", dir=none]; N1 -- O2 [label="", dir=none, style=dashed]; C1 -- C2 [dir=none]; C2 -- C3 [dir=none, style=dashed]; C3 -- C4 [dir=none]; C4 -- S1 [dir=none, style=dashed]; S1 -- C1 [dir=none]; C1 -- C5 [dir=none]; C5 -- O3 [dir=none, style=dashed]; C5 -- O4 [dir=none]; }
Caption: 2D representation of 5-Nitrothiophene-3-carboxylic acid.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 5-Nitrothiophene-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the nitration of a suitable thiophene precursor followed by oxidation.
Experimental Protocol: A Plausible Synthetic Route
This protocol outlines a two-step synthesis starting from thiophene-3-carbaldehyde.
Step 1: Nitration of Thiophene-3-carbaldehyde to 5-Nitrothiophene-3-carbaldehyde
-
Rationale: The aldehyde group is a deactivating meta-director in electrophilic aromatic substitution. However, in the case of thiophene, the heteroatom's influence and the overall reactivity of the ring can lead to substitution at the 5-position. The use of a nitrating mixture under controlled temperatures is crucial to prevent over-nitration and side product formation.
-
Procedure:
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath, maintaining the temperature below 10°C.
-
Dissolve thiophene-3-carbaldehyde in a suitable solvent like acetic anhydride.
-
Slowly add the thiophene-3-carbaldehyde solution to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude 5-nitrothiophene-3-carbaldehyde.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry the product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water.
-
Step 2: Oxidation of 5-Nitrothiophene-3-carbaldehyde to 5-Nitrothiophene-3-carboxylic acid
-
Rationale: The aldehyde functional group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A mild and selective oxidizing agent is preferred to avoid degradation of the nitro-substituted thiophene ring.
-
Procedure:
-
Dissolve the purified 5-nitrothiophene-3-carbaldehyde in a suitable solvent, such as a mixture of dioxane and water.
-
Add a solution of an oxidizing agent, for instance, sodium chlorite, and a scavenger like sulfamic acid to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction and adjust the pH of the solution to acidic (pH ~2) with a dilute acid (e.g., 2N HCl) to precipitate the carboxylic acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-Nitrothiophene-3-carboxylic acid.
-
Purify the final product by recrystallization to obtain a solid of high purity.
-
Caption: A generalized workflow for the synthesis of 5-Nitrothiophene-3-carboxylic acid.
Spectroscopic and Analytical Characterization
Unambiguous characterization of 5-Nitrothiophene-3-carboxylic acid is paramount for its use in research and development. A combination of spectroscopic techniques is employed to confirm its structure and purity.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons on the thiophene ring. Due to the electron-withdrawing nature of the nitro and carboxylic acid groups, these protons will be deshielded and appear in the downfield region of the spectrum. The coupling between these two protons (typically a doublet of doublets or two distinct doublets) will provide information about their relative positions. The acidic proton of the carboxylic acid group will appear as a broad singlet, typically at a very downfield chemical shift (>10 ppm), and its signal will disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 160-180 ppm. The chemical shifts of the thiophene ring carbons will be influenced by the positions of the nitro and carboxylic acid substituents.
3.2 Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:
-
A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-H stretching vibrations of the aromatic thiophene ring, typically above 3000 cm⁻¹.
-
C=C stretching vibrations of the thiophene ring in the 1400-1600 cm⁻¹ region.
3.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of 173.15 g/mol would be observed.[1] Characteristic fragmentation patterns may include the loss of the -OH group, the -COOH group, and the -NO₂ group.
Applications in Drug Discovery and Medicinal Chemistry
Nitroaromatic compounds, including nitrothiophenes, have a long history in medicinal chemistry, particularly as antimicrobial and antiparasitic agents. The nitro group is often a key pharmacophore that can be bioreductively activated in target organisms to generate cytotoxic reactive nitrogen species.
4.1 Mechanism of Action: A Prodrug Approach
Many nitro-heterocyclic drugs are considered prodrugs. Their mechanism of action relies on the enzymatic reduction of the nitro group by nitroreductases present in susceptible microorganisms or cancer cells. This reduction process generates highly reactive intermediates, such as nitroso and hydroxylamino species, as well as radical anions. These reactive species can then covalently modify and damage critical biomolecules like DNA, proteins, and lipids, leading to cell death.
Caption: Proposed mechanism of action for nitrothiophene-based prodrugs.
4.2 Potential Therapeutic Applications
Derivatives of 5-Nitrothiophene-3-carboxylic acid are being explored for a range of therapeutic applications:
-
Anticancer Agents: The hypoxic environment often found in solid tumors can upregulate the expression of nitroreductases, making nitroaromatic compounds promising candidates for tumor-selective therapies. Research into thiophene-based compounds has shown potential against various cancer cell lines.
-
Antimicrobial Agents: The bio-reductive activation mechanism makes nitrothiophenes effective against a variety of bacteria and protozoa. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
-
Antiparasitic Agents: Nitro-heterocyclic compounds have been successfully used to treat parasitic infections. The unique metabolic pathways of many parasites make them susceptible to this class of drugs.
4.3 Structure-Activity Relationship (SAR) Insights
The biological activity of 5-Nitrothiophene-3-carboxylic acid derivatives can be fine-tuned by modifying the substituents on the thiophene ring and by derivatizing the carboxylic acid group. For instance, converting the carboxylic acid to various amides or esters can significantly impact the compound's solubility, cell permeability, and interaction with biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this scaffold while minimizing toxicity.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 5-Nitrothiophene-3-carboxylic acid is governed by the interplay of the thiophene ring, the electron-withdrawing nitro group, and the versatile carboxylic acid functionality.
-
Reactions of the Thiophene Ring: The electron-deficient nature of the thiophene ring, due to the nitro group, makes it less susceptible to electrophilic aromatic substitution compared to unsubstituted thiophene. Conversely, it is activated towards nucleophilic aromatic substitution, particularly at the position adjacent to the nitro group if a suitable leaving group is present.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo a wide range of transformations, providing access to a large chemical space of derivatives. These reactions include:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amidation: Reaction with amines, typically activated by a coupling agent.
-
Reduction: Conversion to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
-
Conversion to Acid Chlorides: Reaction with thionyl chloride or oxalyl chloride to form the more reactive acid chloride, which can then be used to synthesize a variety of other derivatives.
-
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation is valuable for creating new derivatives with different electronic and biological properties.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 5-Nitrothiophene-3-carboxylic acid. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Nitrothiophene-3-carboxylic acid is a versatile heterocyclic building block with significant potential in drug discovery and materials science. Its unique molecular structure, characterized by the interplay of an electron-deficient thiophene ring and a reactive carboxylic acid group, provides a rich platform for chemical modification and the development of novel bioactive compounds. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for researchers and scientists seeking to harness the full potential of this intriguing molecule.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777267, 5-Nitrothiophene-3-carboxylic acid. Retrieved January 11, 2026 from [Link].
Sources
An In-depth Technical Guide to the Synthesis of 5-Nitrothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Nitrothiophene-3-carboxylic Acid
5-Nitrothiophene-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The thiophene ring is a privileged scaffold in numerous pharmaceuticals, and the introduction of a nitro group at the 5-position, along with a carboxylic acid at the 3-position, provides a versatile platform for further chemical modifications. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the thiophene ring, making this compound a valuable intermediate for the synthesis of a wide range of more complex molecules with potential biological activity. This guide provides a detailed exploration of the primary synthetic pathway to 5-nitrothiophene-3-carboxylic acid, focusing on the underlying chemical principles and offering a field-proven experimental protocol.
Core Synthesis Pathway: Electrophilic Nitration of Thiophene-3-carboxylic Acid
The most direct and widely utilized method for the synthesis of 5-nitrothiophene-3-carboxylic acid is the electrophilic nitration of thiophene-3-carboxylic acid. This reaction leverages the principles of electrophilic aromatic substitution on a five-membered heterocyclic ring.
Mechanistic Insights and Regioselectivity
The nitration of thiophene is a classic example of an electrophilic aromatic substitution reaction. The thiophene ring is more reactive towards electrophiles than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance.
The substituent already present on the thiophene ring dictates the position of the incoming electrophile. In the case of thiophene-3-carboxylic acid, the carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director in benzene chemistry. However, in the thiophene ring system, the directing effects are more complex. The deactivating nature of the carboxylic acid group reduces the overall reactivity of the ring towards electrophilic attack. The primary positions for electrophilic attack on a 3-substituted thiophene are the 2- and 5-positions. The 5-position is sterically less hindered and electronically favored for substitution, leading to the formation of 5-nitrothiophene-3-carboxylic acid as the major product.
The choice of nitrating agent and reaction conditions is critical to achieve a good yield and minimize the formation of byproducts, including potential degradation of the sensitive thiophene ring.[1] Harsh nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids at high temperatures, can lead to oxidation and decomposition of the starting material.[1] Therefore, milder and more controlled conditions are imperative for a successful synthesis.
Experimental Protocol: Synthesis of 5-Nitrothiophene-3-carboxylic Acid
This protocol details a robust method for the nitration of thiophene-3-carboxylic acid.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Thiophene-3-carboxylic acid | C₅H₄O₂S | 128.15 | 88-13-1 | Starting material |
| Fuming Nitric Acid (≥90%) | HNO₃ | 63.01 | 7697-37-2 | Nitrating agent |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Solvent and reagent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent |
| Ice | H₂O | 18.02 | 7732-18-5 | For quenching |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Step-by-Step Methodology
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10 mL of acetic anhydride to 20 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath. While stirring vigorously, slowly add 2.5 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C. This in situ formation of acetyl nitrate serves as a milder nitrating agent.[2]
-
Dissolution of the Starting Material: In a separate three-necked flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, dissolve 5.0 g of thiophene-3-carboxylic acid in 30 mL of glacial acetic acid. Cool this solution to 0-5 °C in an ice bath.
-
Nitration Reaction: Slowly add the freshly prepared nitrating mixture dropwise to the stirred solution of thiophene-3-carboxylic acid over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition. After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Product Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale-yellow solid should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield pale-yellow to yellow-brown crystals of 5-nitrothiophene-3-carboxylic acid.[3]
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Characterization
The identity and purity of the synthesized 5-nitrothiophene-3-carboxylic acid can be confirmed by various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the nitro group.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons on the thiophene ring, with chemical shifts influenced by the electron-withdrawing nitro and carboxylic acid groups.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the addition of a nitro group to the starting material.
Visualization of the Synthesis Pathway
Caption: Synthetic route to 5-Nitrothiophene-3-carboxylic acid.
Safety Considerations
-
Fuming nitric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Acetic anhydride is corrosive and a lachrymator. It should also be handled in a fume hood.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Conclusion
The synthesis of 5-nitrothiophene-3-carboxylic acid via electrophilic nitration of thiophene-3-carboxylic acid is a well-established and reliable method. By carefully controlling the reaction conditions, particularly the temperature and the choice of nitrating agent, high yields of the desired product can be achieved. The versatility of the nitro and carboxylic acid functional groups makes the title compound a valuable intermediate for the development of novel pharmaceuticals and functional materials. This guide provides the necessary theoretical background and a practical, step-by-step protocol to aid researchers in the successful synthesis and application of this important chemical entity.
References
- BenchChem. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
- Journal of the Chemical Society C: Organic. (1968). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. RSC Publishing.
- Chemistry Stack Exchange. (2019).
- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
- Journal of the Chemical Society C: Organic. (1968). Substitution reactions of benzo[b]thiophen derivatives. Part III.
- Babasinian, V. S. (1931). 2-NITROTHIOPHENE. Organic Syntheses, 11, 84.
- ChemicalBook. 5-Nitrothiophene-2-carboxylic acid synthesis.
- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles.
- Beilstein Journal of Organic Chemistry. (2021).
- PubChem. 5-Nitrothiophene-3-carboxylic acid.
- Sigma-Aldrich. 5-Nitrothiophene-3-carboxylic acid.
- ChemicalBook. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis.
- Sigma-Aldrich. 5-Nitrothiophene-3-carboxylic acid.
- ResearchGate. (2022).
- Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6283.
Sources
A Technical Guide to the Solubility of 5-Nitrothiophene-3-carboxylic Acid for Pharmaceutical and Research Applications
Abstract
5-Nitrothiophene-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility profile of 5-Nitrothiophene-3-carboxylic acid, moving from theoretical principles to practical, field-proven experimental protocols. Designed for researchers, chemists, and drug development professionals, this document explains the structural basis for the compound's solubility, offers detailed methodologies for both qualitative and quantitative solubility determination, and provides expert guidance on solvent selection for critical applications such as recrystallization, chemical reactions, and analytical chromatography.
Introduction: The Critical Role of Solubility
The manipulation of 5-Nitrothiophene-3-carboxylic acid in a laboratory or manufacturing setting—be it for synthesizing novel active pharmaceutical ingredients (APIs), purifying intermediates, or developing formulations—is critically dependent on understanding its interaction with various solvents. A precise grasp of solubility allows for the rational design of experiments, ensuring homogenous reaction conditions, maximizing yield during purification, and enabling accurate characterization. This guide serves as a foundational resource for predicting, determining, and applying the solubility properties of this important nitroaromatic compound.
Physicochemical Properties & Theoretical Solubility Profile
To understand the solubility of 5-Nitrothiophene-3-carboxylic acid, we must first analyze its molecular structure and inherent physicochemical properties.
Table 1: Key Physicochemical Properties of 5-Nitrothiophene-3-carboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 40357-96-8 | [1][2] |
| Molecular Formula | C₅H₃NO₄S | [1][3] |
| Molecular Weight | 173.15 g/mol | [1] |
| Melting Point | ~147 °C | [3] |
| Physical Form | Pale-yellow to yellow-brown solid | |
| Structure | [1] |
Structural Analysis and Predicted Solubility
The solubility of 5-Nitrothiophene-3-carboxylic acid is dictated by the interplay of its three primary functional components:
-
Carboxylic Acid (-COOH): This is the dominant polar, protic functional group. It is capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at both oxygens). This feature predicts good solubility in polar protic solvents like methanol, ethanol, and water, with which it can form strong hydrogen bonds[4]. Furthermore, its acidic nature (pKa estimated to be in the range of 3-4) ensures it will readily deprotonate in the presence of a base to form a highly polar carboxylate salt. This chemical reactivity is the basis for its solubility in aqueous basic solutions such as sodium hydroxide and sodium bicarbonate.
-
Nitro Group (-NO₂): This is a strongly polar, aprotic group. The nitro group is an excellent hydrogen bond acceptor. Its presence significantly increases the overall polarity of the molecule, reinforcing its affinity for polar solvents.
-
Thiophene Ring: This heterocyclic aromatic ring is moderately polar and contributes to the overall rigidity of the molecule. While the sulfur heteroatom adds some polarity, the ring itself has nonpolar character.
Expert Synthesis: The combination of a highly polar carboxylic acid and a nitro group on a relatively small heterocyclic core results in a molecule that is predominantly polar. Therefore, its solubility in nonpolar solvents like hexane or toluene is expected to be very low. Conversely, it should exhibit significant solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., alcohols). The general rule of thumb, "like dissolves like," strongly applies here.
Experimental Determination of Solubility
While theoretical analysis provides a strong starting point, empirical determination is essential for precise applications. The following protocols are designed to be self-validating and provide a clear path from qualitative screening to quantitative measurement.
Protocol for Qualitative Solubility Screening
This rapid screening method allows a researcher to classify the compound's solubility in a range of solvents, guiding the selection of appropriate systems for further work.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of 5-Nitrothiophene-3-carboxylic acid into a series of clean, dry, and labeled small test tubes or vials.
-
Solvent Addition: To each tube, add the test solvent in 0.5 mL increments.
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background. A compound is deemed "soluble" if no solid particles are visible to the naked eye. If the solid remains, it is "sparingly soluble" or "insoluble."
-
Incremental Addition: Continue adding solvent up to a total volume of 3.0 mL. Record the volume at which the solid completely dissolves.
Data Interpretation: A common threshold for classifying a compound as "soluble" is a concentration of >33 mg/mL. If the compound dissolves completely in 1.0 mL of solvent, its solubility is at least 10-20 mg/mL.
Logical Workflow for Solvent Screening
The following workflow provides a systematic approach to qualitative screening, starting with the most likely solvent classes and branching out based on observed results.
Caption: A systematic workflow for the qualitative solubility screening of 5-Nitrothiophene-3-carboxylic acid.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
For applications requiring precise concentration data, such as formulation development, the isothermal shake-flask method is the gold standard.
Causality and Rationale: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution at a specific temperature. By measuring the concentration of the solute in the saturated liquid phase, we obtain its equilibrium solubility.
Methodology:
-
System Preparation: Add an excess amount of 5-Nitrothiophene-3-carboxylic acid to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure saturation is reached and maintained.
-
Equilibration: Place the container in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours at the same constant temperature. This step is critical to allow undissolved solid to sediment. For faster separation, centrifugation in a temperature-controlled centrifuge is recommended.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Take extreme care not to disturb the solid at the bottom. It is best practice to filter the sample through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent to remove any microscopic particulates.
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of an analytical instrument.
-
Quantify the concentration of 5-Nitrothiophene-3-carboxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A pre-established calibration curve is required for accurate measurement.
-
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for any dilution factors.
Solvent Selection for Key Applications
The choice of solvent is dictated by the specific scientific objective.
Solvents for Recrystallization
Principle: The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but exhibit poor solubility at low temperatures, allowing for the recovery of purified crystals upon cooling.
Expert Insights:
-
Carboxylic acids often recrystallize well from alcohols (methanol, ethanol) or water , provided there is sufficient solubility at high temperatures[4].
-
For the related isomer, 5-nitrothiophene-2-carboxylic acid, a mixed solvent system of heptane/1,2-dichloroethane has been successfully used[7]. This suggests that a similar mixed-solvent approach, pairing a good solvent with a poor anti-solvent, could be effective for the 3-carboxylic acid isomer.
-
Ethyl acetate is another common solvent for the recrystallization of moderately polar organic acids.
Screening Protocol:
-
Test solubility in a small amount of solvent (e.g., ethanol) at room temperature. The compound should be sparingly soluble.
-
Heat the mixture to boiling. The compound should dissolve completely.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Observe for the formation of well-defined crystals. If the compound "oils out" or no crystals form, the solvent is unsuitable.
Solvents for Chemical Reactions
Principle: The solvent must dissolve all reactants to ensure a homogenous reaction mixture, be inert to the reaction conditions, and have a suitable boiling point for the desired reaction temperature.
Recommended Solvents to Test:
-
Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are excellent choices for a wide range of organic reactions as they dissolve many polar reagents without interfering via proton transfer. A synthesis for a related isomer successfully used dioxane as the reaction solvent[7].
-
Ethers: Diethyl ether or THF can be used for reactions involving organometallics or other moisture-sensitive reagents.
Solvents for Analytical Chromatography (HPLC)
Principle: For Reverse-Phase HPLC (RP-HPLC), the mobile phase is typically a polar solvent system that elutes compounds from a nonpolar stationary phase.
Field-Proven Insights:
-
The standard mobile phase for an acidic compound like 5-Nitrothiophene-3-carboxylic acid is a gradient mixture of water and a polar organic solvent like acetonitrile or methanol [5][6].
-
To ensure good peak shape and suppress the ionization of the carboxylic acid, the aqueous component of the mobile phase is typically acidified with 0.1% formic acid or phosphoric acid [8][9]. This maintains the analyte in its neutral, protonated form, leading to more consistent retention.
Summary of Predicted Solubility
While quantitative data must be determined experimentally, the following table summarizes the expected qualitative solubility based on physicochemical principles and data from analogous compounds. This serves as a practical starting guide for solvent selection.
Table 2: Predicted Qualitative Solubility of 5-Nitrothiophene-3-carboxylic Acid
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Insoluble | Large polarity mismatch. |
| Moderately Polar Aprotic | Dichloromethane, Diethyl Ether | Sparingly Soluble | Insufficient polarity to overcome crystal lattice energy effectively. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Soluble to Very Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Polar Aprotic (High BP) | DMSO, DMF | Very Soluble | Highly polar solvents capable of strong interactions. |
| Polar Protic | Methanol, Ethanol | Very Soluble | Strong hydrogen bonding with the carboxylic acid group. |
| Aqueous (Neutral) | Water | Sparingly Soluble | Can hydrogen bond, but overall organic character limits high solubility. |
| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | Very Soluble | Forms a highly soluble sodium carboxylate salt. |
References
-
Chemsrc. (2025, August 25). 5-Nitro-3-thiophenecarboxylic acid. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
SIELC Technologies. Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem. 5-Nitrothiophene-3-carboxylic acid. Available at: [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Organic Syntheses. 2-nitrothiophene. Available at: [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
PubMed. (1985, December 13). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Available at: [Link]
-
ResearchGate. (2009, August 7). Solvent design for crystallization of carboxylic acids. Available at: [Link]
Sources
- 1. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitrothiophene-3-carboxylic acid | 40357-96-8 [sigmaaldrich.com]
- 3. 5-Nitro-3-thiophenecarboxylic acid | CAS#:40357-96-8 | Chemsrc [chemsrc.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. veeprho.com [veeprho.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Analysis of 5-Nitrothiophene-3-carboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, a thiophene ring substituted with an electron-withdrawing nitro group and a carboxylic acid, suggest a range of potential biological activities and applications in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in chemical and biological systems.
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Nitrothiophene-3-carboxylic acid. The interpretation of these predicted spectra is grounded in the fundamental principles of each spectroscopic technique and supported by data from structurally related molecules.
Molecular Structure and Expected Spectroscopic Features
The molecular structure of 5-Nitrothiophene-3-carboxylic acid is foundational to interpreting its spectral data. The thiophene ring is an aromatic five-membered heterocycle containing a sulfur atom. The substituents, a carboxylic acid at position 3 and a nitro group at position 5, significantly influence the electronic environment and, consequently, the spectroscopic behavior of the molecule.[1]
Figure 1: Chemical Structure of 5-Nitrothiophene-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (300 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet, broad | 1H | COOH |
| ~8.6 | Doublet (d) | 1H | H-4 |
| ~8.3 | Doublet (d) | 1H | H-2 |
Interpretation:
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. This pronounced deshielding is a consequence of the electronegativity of the adjacent oxygen atoms and intermolecular hydrogen bonding.
-
Thiophene Protons (H-2 and H-4): The thiophene ring possesses two protons at positions 2 and 4. These protons are in distinct chemical environments and are expected to exhibit a doublet splitting pattern due to spin-spin coupling with each other. The potent electron-withdrawing nature of the nitro group at position 5 will cause significant deshielding of the adjacent proton at H-4, resulting in its resonance at a higher chemical shift (further downfield) compared to the H-2 proton. The H-2 proton is primarily influenced by the carboxylic acid group. The coupling constant (J-value) between H-2 and H-4 is expected to be small, characteristic of a four-bond coupling in a five-membered aromatic ring.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (75 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O |
| ~155 | C-5 |
| ~145 | C-3 |
| ~135 | C-2 |
| ~130 | C-4 |
Interpretation:
-
Carbonyl Carbon (C=O): The carbon atom of the carbonyl group in the carboxylic acid is expected to be the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 160-175 ppm.
-
Thiophene Carbons: The chemical shifts of the four carbons in the thiophene ring are influenced by the electronic effects of the substituents. The carbon atom directly bonded to the strongly electron-withdrawing nitro group (C-5) is expected to be the most deshielded of the ring carbons. The carbon bearing the carboxylic acid group (C-3) will also resonate at a relatively downfield position. The remaining carbons, C-2 and C-4, will have their chemical shifts determined by their proximity to the electron-withdrawing groups and the sulfur heteroatom.
Experimental Protocol for NMR Data Acquisition:
A robust and self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Nitrothiophene-3-carboxylic acid and dissolve it in approximately 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary. The use of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.
-
Instrument Calibration and Tuning: Prior to data acquisition, the NMR spectrometer must be properly calibrated. This involves tuning the probe to the correct frequencies for ¹H and ¹³C and shimming the magnetic field to achieve optimal homogeneity, which is essential for high resolution and sharp spectral lines.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum should be acquired using a single-pulse experiment. Key acquisition parameters to be set and recorded include the spectral width, acquisition time, number of scans, and relaxation delay. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform. Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shift scale to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.
Causality Behind Experimental Choices:
-
Choice of Deuterated Solvent: DMSO-d₆ is an excellent choice for this compound as its polarity facilitates the dissolution of the carboxylic acid, and its well-characterized residual proton and carbon signals can be used for internal referencing.
-
Proton Decoupling in ¹³C NMR: This technique is employed to simplify the spectrum and enhance the signal-to-noise ratio by collapsing the multiplets arising from C-H coupling into single lines.
Figure 2: A systematic workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1540 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1470 | Medium | C=C stretch (Thiophene ring) |
| ~1250 | Medium | C-O stretch (Carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Interpretation:
-
O-H Stretch: A very broad and intense absorption band is expected in the region of 3100-2500 cm⁻¹, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is predicted to appear around 1700 cm⁻¹.
-
NO₂ Stretches: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration around 1540 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹.
-
Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring are expected to give rise to medium intensity bands in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic ring will likely be observed near 3100 cm⁻¹.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method):
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be ground until it forms a fine, homogeneous powder.
-
Pellet Formation: The resulting powder is placed in a pellet-forming die and subjected to high pressure to create a thin, transparent KBr pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first collected and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Causality Behind Experimental Choices:
-
KBr Pellet Method: This solid-state sampling technique is widely used for its ability to produce high-quality spectra with minimal interference from the matrix, as KBr is transparent in the mid-infrared region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 173 | Moderate | [M]⁺ (Molecular Ion) |
| 156 | Moderate | [M - OH]⁺ |
| 128 | Strong | [M - COOH]⁺ |
| 127 | Moderate | [M - NO₂]⁺ |
| 82 | Moderate | [C₄H₂S]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 173, corresponding to the molecular weight of 5-Nitrothiophene-3-carboxylic acid.[1]
-
Fragmentation Pattern: Upon electron ionization, the molecular ion is expected to undergo characteristic fragmentation. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH), leading to a fragment ion at m/z 156, and the loss of the entire carboxylic acid group (•COOH), which would produce a prominent peak at m/z 128. The loss of the nitro group (•NO₂) is another plausible fragmentation pathway, which would result in a peak at m/z 127. Further fragmentation of the thiophene ring could also occur.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):
-
Sample Introduction: For a solid sample like 5-Nitrothiophene-3-carboxylic acid, direct insertion probe (DIP) is a suitable method for introducing the sample into the ion source of the mass spectrometer.
-
Ionization: Electron ionization (EI) is a common technique where the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion and a series of fragment ions.
-
Mass Analysis: The ions generated in the ion source are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation pattern is highly reproducible and serves as a molecular "fingerprint," which is invaluable for structural elucidation and library matching.
Figure 3: Predicted major fragmentation pathways for 5-Nitrothiophene-3-carboxylic acid in EI-MS.
Conclusion
This technical guide has presented a comprehensive, albeit predictive, spectroscopic characterization of 5-Nitrothiophene-3-carboxylic acid, encompassing NMR, IR, and MS techniques. The anticipated spectral data and their interpretations are firmly rooted in the fundamental principles of spectroscopy and are corroborated by data from analogous chemical structures. While the acquisition of experimental data remains the definitive method for structural confirmation, this guide provides a robust framework for researchers and scientists in the fields of drug discovery and materials science. It serves as a valuable tool for the initial identification, purity assessment, and further investigation of this important heterocyclic compound. The detailed experimental protocols are designed to be self-validating, promoting the generation of high-quality, reproducible, and reliable spectroscopic data.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2777267, 5-Nitrothiophene-3-carboxylic acid. [Link]
Sources
Unlocking the Potential of 5-Nitrothiophene-3-carboxylic Acid: A Technical Guide for Researchers
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal and materials science, the thiophene ring stands as a "privileged scaffold," a core molecular structure consistently found in a multitude of biologically active and functionally significant compounds.[1] Its unique electronic properties and ability to engage in various chemical transformations make it a cornerstone for the development of novel therapeutics and advanced materials. The introduction of a nitro group and a carboxylic acid moiety to this scaffold, as in 5-Nitrothiophene-3-carboxylic acid, further enhances its potential, offering reactive handles for derivatization and modulating its physicochemical properties. This guide provides an in-depth exploration of promising research avenues for 5-Nitrothiophene-3-carboxylic acid, offering field-proven insights and detailed methodologies for its application in drug discovery and materials science.
Core Molecular Attributes
Before delving into its potential applications, it is crucial to understand the fundamental characteristics of 5-Nitrothiophene-3-carboxylic acid.
| Property | Value | Source |
| IUPAC Name | 5-nitrothiophene-3-carboxylic acid | [2] |
| CAS Number | 40357-96-8 | |
| Molecular Formula | C5H3NO4S | [2] |
| Molecular Weight | 173.15 g/mol | [2] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Storage | Keep in dark place, sealed in dry, 2-8°C |
Safety Profile: It is important to note that 5-Nitrothiophene-3-carboxylic acid is classified as a warning-level hazard, causing skin and serious eye irritation. Appropriate personal protective equipment should be utilized when handling this compound.
I. Medicinal Chemistry: A Gateway to Novel Therapeutics
The true potential of 5-Nitrothiophene-3-carboxylic acid lies in its role as a versatile starting material for the synthesis of a diverse library of derivatives with potential therapeutic applications. The carboxylic acid group provides a convenient anchor point for the synthesis of amides and esters, two functional groups prevalent in a vast array of pharmaceuticals.
A. Anticancer Drug Discovery: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents is a paramount challenge in modern medicine. Nitrothiophene derivatives have emerged as a promising class of compounds with demonstrated cytotoxic effects against various cancer cell lines.[3][4][5] The rationale behind exploring 5-Nitrothiophene-3-carboxylic acid derivatives as anticancer agents is rooted in the established activity of related thiophene-based compounds. For instance, various thiophene carboxamide derivatives have shown significant antiproliferative properties.[6][7]
This workflow outlines a systematic approach to synthesize and evaluate the anticancer potential of novel carboxamide derivatives of 5-Nitrothiophene-3-carboxylic acid.
Caption: Proposed workflow for anticancer drug discovery.
This protocol describes a general method for the synthesis of N-aryl-5-nitrothiophene-3-carboxamides, a class of compounds with potential anticancer activity.
Materials:
-
5-Nitrothiophene-3-carboxylic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 5-Nitrothiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired substituted aniline (1.1 eq) followed by the dropwise addition of TEA (3.5 eq).
-
Allow the reaction to stir at room temperature for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product using NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy.
Causality: The use of EDC and HOBt as coupling agents facilitates the formation of an active ester intermediate from the carboxylic acid, which then readily reacts with the amine to form the amide bond under mild conditions. TEA acts as a base to neutralize the HCl salt of EDC and any acidic byproducts.
While specific data for 5-Nitrothiophene-3-carboxylic acid derivatives is emerging, the following table presents the cytotoxic potential of related thiophene carboxamides to highlight the promise of this compound class.
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivative 2b | Hep3B (Liver Cancer) | 5.46 | [6] |
| Thiophene Carboxamide Derivative 2d | Hep3B (Liver Cancer) | 8.85 | [6] |
| Thiophene Carboxamide Derivative 2e | Hep3B (Liver Cancer) | 12.58 | [6] |
| 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenylamino)acetamido)thiophene-3-carboxamide | HepG-2 (Liver Cancer) | 2.3 ± 0.2 | [8] |
| 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenylamino)acetamido)thiophene-3-carboxamide | HCT-116 (Colorectal Cancer) | 4.1 ± 0.3 | [8] |
B. Antimicrobial Drug Discovery: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents. Nitro-containing heterocycles, including nitrothiophenes, have a long history of use as antimicrobial drugs. The nitro group can be bioreduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism. Thiophene derivatives have demonstrated broad-spectrum antibacterial activity.[9][10]
This workflow details a strategy for the synthesis and antimicrobial screening of ester derivatives of 5-Nitrothiophene-3-carboxylic acid.
Caption: Proposed workflow for antimicrobial drug discovery.
This protocol describes a mild and efficient method for the synthesis of esters from 5-Nitrothiophene-3-carboxylic acid.[11]
Materials:
-
5-Nitrothiophene-3-carboxylic acid
-
Alcohol (e.g., ethanol, isopropanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 5-Nitrothiophene-3-carboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea.
-
Wash the filtrate with 1N HCl and saturated NaHCO3 solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude ester by column chromatography or distillation under reduced pressure.
-
Characterize the final product using NMR, MS, and IR spectroscopy.
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acylpyridinium salt, which is then readily attacked by the alcohol to form the ester. This method is particularly effective for sterically hindered alcohols.[1]
The following table presents the minimum inhibitory concentration (MIC) values for various thiophene derivatives against different microbial strains, indicating the potential of this scaffold in antimicrobial research.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-Aminothiophene-2-carboxylates | Escherichia coli | 10-20 | [12] |
| 3-Aminothiophene-2-carboxylates | Staphylococcus aureus | 10-20 | [12] |
| Thiophene derivatives | Acinetobacter baumannii (Colistin-Resistant) | 16-32 (MIC50) | [9] |
| Thiophene derivatives | Escherichia coli (Colistin-Resistant) | 8-32 (MIC50) | [9] |
II. Materials Science: Building Blocks for Organic Electronics
Beyond its medicinal applications, the thiophene nucleus is a fundamental building block in the field of organic electronics. The π-conjugated system of the thiophene ring allows for efficient charge transport, making thiophene-based polymers and small molecules suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[13][14] The presence of the electron-withdrawing nitro group and the versatile carboxylic acid functionality on 5-Nitrothiophene-3-carboxylic acid makes it an intriguing candidate for the synthesis of novel organic electronic materials.
A. Organic Light-Emitting Diodes (OLEDs)
OLEDs are a rapidly advancing display and lighting technology that relies on the electroluminescence of organic materials.[15][16] The performance of an OLED is highly dependent on the chemical structure of the organic materials used in its various layers. Thiophene derivatives are frequently employed in the emissive and charge-transporting layers of OLEDs.
5-Nitrothiophene-3-carboxylic acid can serve as a precursor for the synthesis of novel donor-π-acceptor (D-π-A) type molecules, which are a common design for efficient OLED emitters. The nitrothiophene moiety can act as the acceptor, while the carboxylic acid group can be used to link this acceptor to a donor molecule through an ester or amide bond.
Caption: Proposed workflow for developing OLED materials.
Rationale: By systematically varying the donor moiety, researchers can tune the emission color and photophysical properties of the resulting D-π-A molecules. The electrochemical characterization will provide insights into the HOMO and LUMO energy levels, which are crucial for designing efficient OLED device architectures.
Conclusion and Future Outlook
5-Nitrothiophene-3-carboxylic acid is a molecule of significant untapped potential. Its strategic combination of a thiophene core, a nitro group, and a carboxylic acid functionality makes it a highly valuable building block for both medicinal chemistry and materials science. This guide has outlined several promising research directions, complete with the scientific rationale and detailed experimental frameworks, to inspire and facilitate further investigation into this versatile compound. The exploration of its derivatives as anticancer and antimicrobial agents holds the promise of new therapeutic interventions, while its application in the synthesis of novel organic electronic materials could contribute to the advancement of next-generation technologies. The journey to unlock the full potential of 5-Nitrothiophene-3-carboxylic acid has just begun, and it is a path rich with opportunities for scientific discovery and innovation.
References
-
Guler, O. O., Salmas, R. E., Goc, B. G., Is, Y. S., Ciftci, H. I., & Durdagi, S. (2022). Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. Archiv der Pharmazie, 355(9), e2200105. [Link]
-
ResearchGate. (n.d.). The synthesis of novel 5-nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. Retrieved January 11, 2026, from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Mabkhot, Y. N., Al-Showiman, S. S., & Kheder, N. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. [Link]
-
Hawash, M., Qaoud, M. T., Jaradat, N., Abdallah, S., Issa, S., Adnan, N., Hoshya, M., Sobuh, S., & Hawash, Z. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8933. [Link]
-
Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved January 11, 2026, from [Link]
-
El-Sayed, N. N. E., Al-Fahemi, J. H., & Al-Ghamdi, A. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999. [Link]
-
PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. Retrieved January 11, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Retrieved January 11, 2026, from [Link]
-
University of St Andrews. (n.d.). Organic Light-Emitting Diodes. Retrieved January 11, 2026, from [Link]
-
Singh, S., Kumar, P., & Singh, K. (2004). synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. European Journal of Medicinal Chemistry, 39(5), 459–465. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Retrieved January 11, 2026, from [Link]
-
Beilstein Journals. (n.d.). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved January 11, 2026, from [Link]
-
Beilstein Archives. (n.d.). Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Retrieved January 11, 2026, from [Link]
-
Wiley Online Library. (n.d.). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Retrieved January 11, 2026, from [Link]
-
YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved January 11, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. jocpr.com [jocpr.com]
- 13. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 14. beilstein-archives.org [beilstein-archives.org]
- 15. polyopto.wp.st-andrews.ac.uk [polyopto.wp.st-andrews.ac.uk]
- 16. ossila.com [ossila.com]
A Technical Guide to the Biological Activity of Nitrothiophene Compounds: From Mechanism to Therapeutic Potential
Abstract
The thiophene ring is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a nitro group onto this scaffold creates nitrothiophene compounds, a class of molecules with a remarkably broad and potent spectrum of biological activities.[2] This guide provides an in-depth technical exploration of the biological activities of nitrothiophene derivatives, with a focus on their antimicrobial, antiparasitic, and anticancer properties. We will dissect their mechanisms of action, which frequently involve bioreductive activation, outline key structure-activity relationships, and present validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile chemical class.
The Core Mechanism: Bioreductive Activation
A unifying theme in the bioactivity of many nitrothiophene compounds is their function as prodrugs.[3][4] The electron-withdrawing nitro group is typically reduced within the target cell or microorganism by specific nitroreductase enzymes. This activation is a critical first step, transforming the relatively inert parent compound into a cascade of reactive, cytotoxic species.
This bioreductive process is central to the compounds' selectivity, as the activating enzymes are often unique to or overexpressed in target organisms (like bacteria or parasites) or specific environments (like the hypoxic cores of solid tumors).[2][5] The resulting reactive nitrogen species, including nitric oxide (NO), induce significant oxidative and nitrosative stress, leading to widespread damage of essential cellular macromolecules such as DNA, proteins, and lipids, ultimately causing cell death.[4][6]
Figure 1: General mechanism of bioreductive activation of nitrothiophene prodrugs.
Antimicrobial Activity: A Renewed Weapon Against Resistance
Nitrothiophene derivatives exhibit potent activity against a wide range of pathogens, including Gram-positive, Gram-negative, and mycobacteria.[3][7] Their multi-targeted mechanism of action, stemming from the indiscriminate damage caused by reactive nitrogen species, makes the development of resistance more challenging for bacteria compared to single-target antibiotics.[4]
Mechanism of Antibacterial Action
In bacteria like Escherichia coli, nitroreductases NfsA and NfsB are responsible for activating nitrothiophene carboxamides.[3] In Mycobacterium tuberculosis, an F420-dependent nitroreductase (Ddn) activates 5-nitrothiophenes, leading to the release of nitric oxide.[6] This mechanism is notably effective against both replicating and non-replicating "persistent" mycobacteria, a crucial feature for treating tuberculosis.[6]
A significant hurdle for these compounds, particularly against Gram-negative bacteria, is their susceptibility to efflux by multidrug resistance pumps like AcrAB-TolC.[4][8] However, modern drug design has employed structure-based approaches to optimize derivatives, reducing their binding to efflux pumps and restoring potency against wild-type bacteria.[3] Some novel benzoxazole-nitrothiophene hybrids have shown an intrinsic ability to evade these efflux systems, demonstrating broad-spectrum antibacterial potential.[4][8]
Quantitative Antimicrobial Data
The potency of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound Class | Target Organism | Representative MIC (µg/mL) | Reference |
| 2-Amino-5-nitrothiophenes | Staphylococcus aureus | Varies (Potent Activity) | |
| 5-Nitrothiophene | Mycobacterium tuberculosis | Highly Active | [6] |
| Nitrothiophene Carboxamides | Escherichia coli (WT) | Potent Activity | [3] |
| 2-Chloro-3,5-dinitrothiophene | E. coli, M. luteus | Highly Active | [7] |
| Benzoxazole-nitrothiophene | Salmonella enterica | Bactericidal | [4] |
Table 1: Representative antimicrobial activities of various nitrothiophene derivatives.
Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the standard broth microdilution method for determining the MIC of a nitrothiophene compound against a bacterial strain.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a multi-well plate. The MIC is determined as the lowest concentration of the compound at which no visible growth occurs after a defined incubation period.
Methodology:
-
Preparation of Compound Stock: Dissolve the nitrothiophene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum: Culture the target bacteria (e.g., E. coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in broth to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration well with no visible growth. A colorimetric indicator like resazurin can be added to aid in determining viability.
Figure 3: Multiple pathways for the anticancer activity of nitrothiophene compounds.
Key Experimental Protocol: MTT Cytotoxicity Assay
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the nitrothiophene compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [9]
Toxicity and Safety Profile
The very feature that imparts bioactivity to nitroaromatic compounds—the nitro group—is also a source of concern, often being classified as a "toxicophore". [2][10]The bioreductive activation can occur in mammalian cells, potentially leading to toxicity. Indeed, some nitroaromatic compounds have been associated with mutagenicity, genotoxicity, and carcinogenicity. [10][11][12] Comparative studies have shown that the nitro group is often essential for potent activity; analogues lacking the nitro group display significantly diminished or no biological effect. [11]Therefore, a key challenge in the development of nitrothiophene-based drugs is to maximize therapeutic efficacy while minimizing host toxicity. This involves careful structural modification to control the compound's reduction potential, biodistribution, and metabolic fate, thereby creating a therapeutic window where the drug is selectively activated in the target pathogen or tumor. [13]
Conclusion and Future Directions
Nitrothiophene compounds represent a versatile and powerful scaffold in medicinal chemistry. Their efficacy as antimicrobial, antiparasitic, and anticancer agents is well-documented, primarily driven by a mechanism of selective bioreductive activation. While challenges related to host toxicity and drug resistance mechanisms like efflux pumps remain, they are not insurmountable.
Future research will focus on:
-
Structure-Based Design: Synthesizing novel derivatives with improved selectivity for microbial or cancer cell reductases and reduced liability to efflux pumps.
-
Targeted Delivery: Developing drug delivery systems that concentrate nitrothiophene prodrugs at the site of infection or within tumors to enhance efficacy and reduce systemic exposure.
-
Combination Therapies: Exploring the synergistic effects of nitrothiophenes with other therapeutic agents to overcome resistance and improve treatment outcomes.
The continued exploration of nitrothiophene chemistry holds significant promise for delivering next-generation therapeutics to combat infectious diseases and cancer.
References
-
Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. (2023). MDPI. Available at: [Link]
-
Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. (n.d.). PMC - NIH. Available at: [Link]
-
Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. (2018). Journal of Ilam University of Medical Sciences. Available at: [Link]
-
(PDF) Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. (n.d.). ResearchGate. Available at: [Link]
-
IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025). ASM Journals. Available at: [Link]
-
Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. (n.d.). PMC. Available at: [Link]
-
Studies on the biological activity of some nitrothiophenes. (2006). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. (n.d.). PubMed. Available at: [Link]
-
IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (n.d.). PMC - NIH. Available at: [Link]
-
Discovery of an orally active nitrothiophene-based antitrypanosomal agent. (2024). PubMed - NIH. Available at: [Link]
-
Studies on the biological activity of some nitrothiophenes | Request PDF. (2025). ResearchGate. Available at: [Link]
-
Structure-activity Relationships in Nitrothiophenes. (2006). PubMed. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. Available at: [Link]
-
On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. (n.d.). Kyoto University Research Information Repository. Available at: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Available at: [Link]
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Thiophene, 2-nitro- | C4H3NO2S | CID 11866. (n.d.). PubChem - NIH. Available at: [Link]
-
Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PMC - PubMed Central. Available at: [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Available at: [Link]
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (n.d.). PubMed. Available at: [Link]
-
Synthesis of Thiophene and NO-Curcuminoids for Antiinflammatory and Anti-Cancer Activities. (n.d.). MDPI. Available at: [Link]
-
Nitro-Group-Containing Drugs. (2019). PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. (2025). ResearchGate. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]
-
Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). PubMed. Available at: [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Available at: [Link]
-
Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Thiophene derivatives activity against the protozoan parasite Leishmania infantum. (2025). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitrothiophene-3-carboxylic acid: Synthesis, Properties, and Applications
Introduction: The Significance of the Nitrothiophene Scaffold
5-Nitrothiophene-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is considered a "privileged scaffold" in drug discovery. Its structural and electronic properties often lead to favorable interactions with biological targets. The introduction of a nitro group (-NO2) and a carboxylic acid (-COOH) moiety at the 5- and 3-positions, respectively, imparts unique reactivity and functionality to the molecule, making it a versatile building block for the synthesis of a wide array of more complex structures with diverse biological activities.[3]
This technical guide provides a comprehensive overview of 5-Nitrothiophene-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development. It will delve into the synthetic pathways for its preparation, explore its chemical properties and reactivity, provide insights into its spectroscopic characterization, and highlight its current and potential applications. The information presented herein is a synthesis of established scientific literature, aimed at providing both foundational knowledge and practical insights for laboratory applications.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 5-Nitrothiophene-3-carboxylic acid is provided in the table below.[1][4]
| Property | Value |
| CAS Number | 40357-96-8 |
| Molecular Formula | C5H3NO4S |
| Molecular Weight | 173.15 g/mol |
| Appearance | Pale-yellow to Yellow-brown Solid |
| Melting Point | 147 °C |
| Boiling Point | 367.2±27.0 °C at 760 mmHg |
| Density | 1.7±0.1 g/cm3 |
| Solubility | Data not readily available |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Synthesis of 5-Nitrothiophene-3-carboxylic acid
The synthesis of 5-Nitrothiophene-3-carboxylic acid is a multi-step process that typically begins with a commercially available thiophene derivative. The most logical and commonly employed synthetic route involves the nitration of a suitable 3-substituted thiophene, followed by the oxidation of the substituent to a carboxylic acid.
Synthetic Pathway Overview
The overall synthetic strategy can be visualized as a two-step process starting from 3-thiophenecarboxaldehyde.
Caption: Synthetic pathway for 5-Nitrothiophene-3-carboxylic acid.
Step 1: Nitration of 3-Thiophenecarboxaldehyde
The first step involves the electrophilic nitration of 3-thiophenecarboxaldehyde. The aldehyde group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, it directs the incoming electrophile, the nitronium ion (NO2+), primarily to the 5-position (the vacant α-position), as the carbocation intermediate is most stabilized at this position. A minor amount of the 2-nitro isomer may also be formed.[5]
Experimental Protocol: Nitration of 3-Thiophenecarboxaldehyde [5]
-
Reagents and Equipment:
-
3-Thiophenecarboxaldehyde
-
Concentrated Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining a low temperature to generate the nitrating mixture.
-
Dissolve 3-thiophenecarboxaldehyde in a minimal amount of concentrated sulfuric acid in a separate flask and cool it in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 3-thiophenecarboxaldehyde, ensuring the temperature of the reaction mixture is kept low (typically between 0-10 °C) to control the exothermic reaction and prevent over-nitration or degradation.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product, primarily 5-nitro-3-thiophenecarboxaldehyde, can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Oxidation of 5-Nitro-3-thiophenecarboxaldehyde
The second and final step is the oxidation of the aldehyde group of 5-nitro-3-thiophenecarboxaldehyde to a carboxylic acid. This transformation can be achieved using various oxidizing agents. A common and effective method is the use of sodium hypochlorite (bleach) or a stronger oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid). The choice of oxidant depends on the scale of the reaction and the desired purity of the final product. The protocol below is adapted from the synthesis of the isomeric 5-nitrothiophene-2-carboxylic acid.[6]
Experimental Protocol: Oxidation of 5-Nitro-3-thiophenecarboxaldehyde [6]
-
Reagents and Equipment:
-
5-Nitro-3-thiophenecarboxaldehyde
-
Sodium hypochlorite solution (commercial bleach) or another suitable oxidizing agent
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Suspend 5-nitro-3-thiophenecarboxaldehyde in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of sodium hypochlorite dropwise to the stirred suspension, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude 5-Nitrothiophene-3-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
-
Chemical Properties and Reactivity
The chemical reactivity of 5-Nitrothiophene-3-carboxylic acid is dictated by the interplay of the thiophene ring, the electron-withdrawing nitro group, and the carboxylic acid functionality.
Reactivity of the Thiophene Ring
The thiophene ring in this molecule is significantly deactivated towards further electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (the nitro and carboxylic acid groups). Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the position bearing the nitro group, which can be displaced by strong nucleophiles under certain conditions.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group is the primary site for derivatization. It can undergo a variety of standard transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Reaction with amines, often activated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to produce amides.
-
Acid Chloride Formation: Reaction with thionyl chloride (SOCl2) or oxalyl chloride to yield the highly reactive acid chloride, which is a versatile intermediate for the synthesis of esters, amides, and other derivatives.[7]
Reactivity of the Nitro Group
The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation. This transformation is particularly useful as it introduces a nucleophilic amino group, opening up a wide range of possibilities for further functionalization and the synthesis of fused heterocyclic systems.
Caption: Reactivity map of 5-Nitrothiophene-3-carboxylic acid.
Spectroscopic Characterization
The structural elucidation of 5-Nitrothiophene-3-carboxylic acid and its derivatives relies on standard spectroscopic techniques. While a comprehensive set of publicly available spectra for the title compound is limited, the expected spectral features can be predicted based on the functional groups present.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring. The chemical shifts of these protons will be downfield due to the deshielding effect of the electron-withdrawing nitro and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear in the downfield region (typically 160-180 ppm). The carbons of the thiophene ring will have chemical shifts characteristic of an electron-deficient aromatic system.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching absorption will be observed around 1700 cm⁻¹. Additionally, characteristic peaks for the C-NO2 stretching vibrations will be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (173.15 g/mol ). Fragmentation patterns will likely involve the loss of the carboxylic acid and nitro groups.
Applications in Drug Discovery and Materials Science
5-Nitrothiophene-3-carboxylic acid serves as a valuable starting material and key intermediate in the synthesis of a variety of biologically active molecules and functional materials.
Medicinal Chemistry
The nitrothiophene scaffold is a component of numerous compounds with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. 5-Nitrothiophene-3-carboxylic acid provides a convenient handle for the introduction of diverse substituents through derivatization of the carboxylic acid group, allowing for the exploration of structure-activity relationships (SAR).
-
Anticancer Agents: Derivatives of nitrothiophenes have been investigated for their potential as anticancer agents. For instance, the synthesis of novel 5-nitrothiophene derivatives has led to the identification of compounds with significant anticancer activity, acting through the induction of apoptosis.
-
Antimicrobial Agents: The nitro group is a well-known pharmacophore in antimicrobial drugs. The synthesis of derivatives of 5-Nitrothiophene-3-carboxylic acid can lead to new compounds with potential antibacterial and antifungal properties.
Materials Science
Thiophene-based molecules are of great interest in materials science due to their electronic and optical properties. They are used in the development of organic semiconductors, conducting polymers, and dyes. While the direct application of 5-Nitrothiophene-3-carboxylic acid in this field is less documented, its derivatives with extended π-conjugated systems could be explored for such applications.
Conclusion and Future Perspectives
5-Nitrothiophene-3-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in organic synthesis. Its preparation, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The presence of both a carboxylic acid and a nitro group provides two distinct points for functionalization, enabling the creation of a diverse library of derivatives.
The primary value of this compound lies in its application as a scaffold in medicinal chemistry. The continued exploration of its derivatives is likely to yield novel compounds with potent biological activities, addressing the ongoing need for new therapeutic agents. Future research in this area should focus on the development of more efficient and environmentally benign synthetic routes to this compound and its analogues, as well as a more thorough investigation of the biological activities of its derivatives against a wider range of therapeutic targets.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737608, 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777267, 5-Nitrothiophene-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8. Retrieved from [Link]
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved from [Link]
-
ChemSrc. (n.d.). 5-Nitro-3-thiophenecarboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitrilation of carboxylic acids by PIII/PV-catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
Sources
- 1. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8 [matrix-fine-chemicals.com]
- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 4. 5-Nitro-3-thiophenecarboxylic acid | CAS#:40357-96-8 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling and Use of 5-Nitrothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of 5-Nitrothiophene-3-carboxylic acid (CAS No. 40357-96-8). As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed to be self-validating systems, grounded in authoritative sources and established safety principles.
Understanding the Hazard Profile
5-Nitrothiophene-3-carboxylic acid is a nitroaromatic compound, a class of molecules recognized for their utility in medicinal chemistry as well as their potential for biological activity and associated hazards.[1][2] The toxicological properties of this specific compound have not been fully investigated, necessitating a cautious approach that treats it as potentially hazardous.[1]
GHS Classification and Hazards
Globally Harmonized System (GHS) classifications indicate that 5-Nitrothiophene-3-carboxylic acid is a hazardous substance.[3]
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[3] |
The presence of the nitro group on an aromatic ring is a structural alert for potential mutagenicity and genotoxicity, a critical consideration in drug development.[4][5] The bioreduction of the nitro group can lead to reactive intermediates that may interact with cellular macromolecules.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₃NO₄S | [3] |
| Molecular Weight | 173.15 g/mol | [3] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Melting Point | 147 °C |
Note: Specific physical properties such as boiling point and vapor pressure are not well-documented, reinforcing the need for handling procedures that minimize inhalation exposure.
Risk Assessment and Mitigation
A thorough risk assessment should be conducted before any new experimental protocol involving 5-Nitrothiophene-3-carboxylic acid is initiated. The primary risks are associated with inhalation of dust particles, skin and eye contact, and accidental ingestion.
Exposure Controls
Engineering controls are the most effective means of minimizing exposure.
-
Ventilation: All manipulations of solid 5-Nitrothiophene-3-carboxylic acid and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Containment: For procedures with a higher risk of aerosol generation, consider the use of a glove box.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent dermal and respiratory exposure.[6]
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Face shield - Lab coat - Respiratory protection (N95 or higher-rated respirator) |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Face shield - Lab coat or chemical-resistant apron |
| Experimental Procedures | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat - Work within a certified chemical fume hood |
| Waste Disposal | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat or chemical-resistant apron |
Standard Operating Procedures
Adherence to standardized protocols is critical for ensuring safety and reproducibility.
Workflow for Handling 5-Nitrothiophene-3-carboxylic Acid
Caption: Workflow for the safe handling of 5-Nitrothiophene-3-carboxylic acid.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, and waste containers) is present.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of 5-Nitrothiophene-3-carboxylic acid to the weigh boat, avoiding the creation of dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
Add a stir bar to the receiving flask.
-
Carefully transfer the weighed solid into the flask.
-
Add the desired solvent to the flask.
-
If necessary, gently stir or sonicate to dissolve the compound. Avoid heating unless the thermal stability in that solvent is known.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.
-
Wipe down the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residual particles.
-
Chemical Reactivity and Incompatibilities
Understanding the reactivity of 5-Nitrothiophene-3-carboxylic acid is crucial for preventing hazardous reactions.
Incompatible Materials
-
Strong Oxidizing Agents: The thiophene ring is susceptible to oxidation, which can lead to the formation of reactive intermediates such as thiophene-S-oxides.[7][8] These reactions can be exothermic and may produce unstable byproducts.
-
Bases: As a carboxylic acid, it will react with bases in an exothermic neutralization reaction. Thiophene-2-carboxylic acid can undergo double deprotonation with strong bases like lithium diisopropylamide (LDA), forming a reactive dianion.[9][10] While this reactivity can be synthetically useful, it must be controlled.
Hazardous Decomposition
Under fire conditions, thermal decomposition can release toxic gases and vapors, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)
Thermal Stability
The thermal stability of 5-Nitrothiophene-3-carboxylic acid has not been extensively studied. As a nitroaromatic compound, it should be assumed that it may decompose upon strong heating. Avoid unnecessary exposure to high temperatures.
Emergency Procedures
First Aid Measures
| Exposure | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For a solid spill, carefully sweep or vacuum the material into a sealed, labeled container for disposal as hazardous waste. Avoid generating dust.
-
Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate. All cleaning materials should be disposed of as hazardous waste.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical final steps in the safe handling of 5-Nitrothiophene-3-carboxylic acid.
Decontamination Protocol
-
Glassware and Equipment:
-
Rinse with a suitable solvent to remove the bulk of the material. This rinsate must be collected as hazardous waste.
-
Wash thoroughly with soap and water.[11]
-
A final rinse with a solvent like acetone can help to remove any remaining organic residues.
-
-
Surfaces:
-
Wipe down all surfaces in the fume hood with a damp cloth or towel to remove any dust.
-
Follow with a thorough cleaning using soap and water.
-
Waste Disposal Workflow
Caption: Workflow for the proper disposal of waste containing 5-Nitrothiophene-3-carboxylic acid.
Waste Streams
-
Solid Waste: Unused compound, contaminated PPE, weigh boats, and cleaning materials should be collected in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Solutions containing 5-Nitrothiophene-3-carboxylic acid and solvent rinsates should be collected in a labeled, sealed, and appropriate liquid hazardous waste container. Do not mix with incompatible waste streams.
The primary and recommended method for the disposal of 5-Nitrothiophene-3-carboxylic acid is to send it to an approved waste disposal facility.[12] Do not dispose of this chemical down the drain or in regular waste streams.
References
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.
- (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Nitro-Group-Containing Drugs.
- The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
- Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents. PubMed.
- Decontamination and Laboratory Cleanup. UMN University Health & Safety.
- Navigating the Safe Handling of 5-Aminothiophene-3-carboxylic Acid: A Procedural Guide. Benchchem.
- SAFETY DATA SHEET - 5-Nitrothiophene-2-carbaldehyde. Fisher Scientific.
- Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed.
- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH.
- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Dakenchem.
- Standard Operating Procedure for Field Equipment Cleaning and Decontamin
- Studies on the biological activity of some nitrothiophenes.
- Laboratory Equipment Decontamination Procedures. Central Michigan University.
- Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents. Semantic Scholar.
- Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. ScienceDirect.
- Best practice to decontaminate work area of Nitrosamines. N-Nitrosamine Community.
- 5-Nitrothiophene-3-carboxylic acid | 40357-96-8. Sigma-Aldrich.
- Thiophene-2-carboxylic acid. Wikipedia.
- EHS-0026: Laboratory Cleaning, Decontamin
- 5-Nitrothiophene-3-carboxylic acid | AMBH97B9F566. Sigma-Aldrich.
- 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267. PubChem.
- 5-Nitrothiophene-2-carboxylic acid synthesis. ChemicalBook.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science.
- Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide. Benchchem.
- 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. PubChem.
- Active Ingredient Summary Table Thermal Stability. Letco Medical.
- 40357-96-8 | 5-Nitrothiophene-3-carboxylic acid. ChemScene.
- 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. PubMed.
Sources
- 1. scielo.br [scielo.br]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
physical and chemical properties of 5-Nitrothiophene-3-carboxylic acid
An In-depth Technical Guide to 5-Nitrothiophene-3-carboxylic Acid: Properties, Synthesis, and Applications for Scientific Professionals
Introduction
5-Nitrothiophene-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid thiophene core, substituted with both an electron-withdrawing nitro group and a versatile carboxylic acid handle, provides a unique electronic and structural profile. This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, and safety considerations, tailored for researchers, chemists, and drug development professionals. Understanding these core attributes is crucial for its effective application in the synthesis of novel therapeutic agents and functional materials. Nitrothiophene derivatives, for instance, have been explored for their potential antimicrobial properties, where the biological activity is often linked to the bioreduction of the nitro group.[1]
Physicochemical and Structural Properties
The fundamental properties of 5-Nitrothiophene-3-carboxylic acid are summarized below, providing essential data for experimental design and chemical handling.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 40357-96-8 | [2][3][4][5] |
| Molecular Formula | C₅H₃NO₄S | [2][3][5] |
| Molecular Weight | 173.14 - 173.15 g/mol | [2][3][5] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Melting Point | 147 °C | [4] |
| Boiling Point | 367.2 ± 27.0 °C at 760 mmHg | [4] |
| Flash Point | 175.9 ± 23.7 °C |[4] |
Structural Identifiers
-
InChI : InChI=1S/C5H3NO4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)[2]
Spectroscopic Characterization: A Predictive Analysis
While specific spectra for this exact compound are not publicly available, its structure allows for a robust prediction of its key spectroscopic features, which are essential for its identification and quality control.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two characteristic absorptions for the carboxylic acid group: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹.[6][7] The C=O absorption for this aromatic acid, likely existing as a hydrogen-bonded dimer in the solid state, would be centered around 1710 cm⁻¹.[6][7] Additionally, characteristic absorptions for the nitro group (NO₂) would appear around 1500-1550 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum would show distinct signals. The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically around 12 δ, though its position is dependent on solvent and concentration.[6][7] The two protons on the thiophene ring are in different chemical environments and would appear as distinct signals, likely doublets due to coupling, in the aromatic region (7.0-9.0 δ).
-
Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy : The carbon NMR would show five signals. The carboxyl carbon (–COOH) is expected in the 165-185 δ range.[6][7] The remaining four carbons of the thiophene ring would have distinct chemical shifts influenced by the attached functional groups.
Caption: Structure of 5-Nitrothiophene-3-carboxylic acid with key functional groups.
Synthesis and Chemical Reactivity
While specific high-yield syntheses for the 3-carboxylic acid isomer are proprietary or less common in open literature, general synthetic strategies for nitrothiophene carboxylic acids often involve two main approaches:
-
Nitration of a Thiophene Carboxylic Acid Precursor : Direct nitration of thiophene-3-carboxylic acid using a nitrating mixture (e.g., nitric acid and sulfuric acid) can yield the desired product. Careful control of reaction conditions is critical to manage regioselectivity and prevent over-nitration or degradation of the starting material.
-
Oxidation of a Formyl Precursor : Oxidation of a corresponding aldehyde, such as 5-nitrothiophene-3-carbaldehyde, provides a direct route to the carboxylic acid. This method is often clean and efficient. For example, the related 2-carbaldehyde isomer is oxidized to 5-nitrothiophene-2-carboxylic acid using reagents like bromine in an acetic acid/sodium acetate solution.[1][8]
Reactivity Profile
The molecule's reactivity is dictated by its three main components:
-
Carboxylic Acid Group : This group undergoes typical reactions such as esterification, amidation, and reduction to an alcohol. This functionality is key to its use as a synthon, allowing for covalent linkage to other molecules.
-
Nitro Group : The electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic substitution. However, it can be reduced to an amino group (NH₂), which is a powerful transformation for creating new derivatives. This amino group then activates the ring and provides a nucleophilic site for further functionalization.
-
Thiophene Ring : The aromatic ring itself can participate in certain substitution reactions, although its reactivity is heavily influenced by the strongly deactivating nitro group.
Caption: Key synthetic and reactivity pathways for 5-Nitrothiophene-3-carboxylic acid.
Applications in Drug Discovery and Research
Nitroaromatic compounds, including nitrothiophenes, are recognized as important pharmacophores in drug development.[9] The nitro group is often crucial for the biological activity of these molecules, which can be activated via enzymatic reduction within target cells (e.g., in parasites or bacteria) to produce reactive cytotoxic species.[1]
5-Nitrothiophene derivatives have been investigated for a range of therapeutic areas:
-
Antimicrobial and Antiparasitic Agents : The 5-nitrothiophene scaffold is a component of various compounds with demonstrated activity against parasites like Leishmania.[10] For example, 5-nitrothiophene-2-carboxamides have been identified as potent antileishmanial agents.[10]
-
Enzyme Inhibitors : It is used as a reagent in the synthesis of benzothiophene amides that function as nicotinamide ribosyltransferase inhibitors, which have potential anticancer activities.[11]
-
Synthetic Intermediate : Its bifunctional nature makes it a versatile intermediate for constructing more complex molecules with potential therapeutic applications.[1][11]
Safety, Handling, and Storage
Proper handling of 5-Nitrothiophene-3-carboxylic acid is essential due to its potential hazards.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
|---|---|---|
| H302 | Harmful if swallowed | [2][12] |
| H312 | Harmful in contact with skin | [2] |
| H315 | Causes skin irritation | [2][12] |
| H319 | Causes serious eye irritation | [2][12] |
| H332 | Harmful if inhaled | [2] |
| H335 | May cause respiratory irritation |[12] |
Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]
-
Avoid breathing dust. If dust formation is likely, use a NIOSH/MSHA approved respirator.[13]
-
Wash hands thoroughly after handling.[13]
Storage
-
Store in a cool, dry, and well-ventilated place.[13]
-
Keep the container tightly sealed and in a dry environment.[13] Recommended storage temperature is between 2-8°C.
-
Store away from incompatible materials such as strong bases and strong oxidizing agents.[13]
Illustrative Experimental Protocol: Esterification
This protocol provides a generalized procedure for the Fischer esterification of 5-Nitrothiophene-3-carboxylic acid, a fundamental reaction for derivatization.
Objective: To synthesize Methyl 5-nitrothiophene-3-carboxylate.
Materials:
-
5-Nitrothiophene-3-carboxylic acid (1.0 eq)
-
Methanol (large excess, used as solvent)
-
Sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-Nitrothiophene-3-carboxylic acid in methanol.
-
Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the suspension.
-
Heating: Attach a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid. Wash subsequently with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure methyl 5-nitrothiophene-3-carboxylate.
Conclusion
5-Nitrothiophene-3-carboxylic acid is a compound of significant interest due to its well-defined physicochemical properties and versatile reactivity. Its utility as a synthetic building block, particularly in the field of medicinal chemistry for the development of novel therapeutics, is well-established. A thorough understanding of its characteristics, from spectroscopic signatures to handling requirements, is paramount for any researcher aiming to leverage its potential in their scientific endeavors.
References
-
PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Nitro-3-thiophenecarboxylic acid. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 5-NITROTHIOPHENE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Nifurzide. Retrieved from [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]
-
PubChem. (n.d.). PC(O-18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)). National Center for Biotechnology Information. Retrieved from [Link]
-
Sandoo Pharma. (n.d.). China 5-(4-nitrophenyl)thiophene-3-carboxylic acid Factory. Retrieved from [Link]
-
Durham e-Theses. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from [Link]
-
Chemdad. (n.d.). 5-Nitrothiophene-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 5-Nitro-3-thiophenecarboxylic acid | CAS#:40357-96-8 | Chemsrc [chemsrc.com]
- 5. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8 [matrix-fine-chemicals.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 11. 5-Nitrothiophene-2-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
5-Nitrothiophene-3-carboxylic acid and its derivatives
An In-depth Technical Guide to 5-Nitrothiophene-3-carboxylic Acid and Its Derivatives
Foreword
In the dynamic field of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of versatile molecular scaffolds. Among these, the thiophene ring system has consistently proven its value, serving as a cornerstone in the design of numerous biologically active compounds. This technical guide provides a comprehensive exploration of a particularly compelling thiophene derivative: 5-Nitrothiophene-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, derivatization, and biological potential of this compound and its analogues. Our approach is to furnish not only detailed methodologies but also the scientific rationale behind experimental choices, thereby fostering a deeper, more intuitive grasp of the subject matter.
Section 1: The Core Scaffold: 5-Nitrothiophene-3-carboxylic Acid
5-Nitrothiophene-3-carboxylic acid is a pivotal starting material in the synthesis of a wide array of functionalized thiophenes. The thiophene ring, an aromatic heterocycle, is rendered electron-deficient by the potent electron-withdrawing effects of the nitro group at the 5-position and the carboxylic acid at the 3-position. This electronic profile dictates its reactivity and provides a foundation for its diverse applications.
Synthesis and Physicochemical Properties
The synthesis of 5-Nitrothiophene-3-carboxylic acid is typically achieved through the electrophilic nitration of 3-thiophenecarboxylic acid. The carboxylic acid group is a meta-director and deactivates the thiophene ring towards electrophilic substitution. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the 5-position, which is the vacant α-position relative to the sulfur atom and meta to the carboxylic acid.[1]
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₅H₃NO₄S | [2] |
| Molecular Weight | 173.15 g/mol | [2] |
| CAS Number | 40357-96-8 | [2] |
| Appearance | Pale-yellow to yellow-brown solid | [3] |
| Melting Point | Not available | |
| Purity | 98% | [3] |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [3] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the thiophene ring, appearing as doublets due to coupling.
-
¹³C NMR: The carbon spectrum will display five signals corresponding to the thiophene ring carbons and the carboxyl carbon, with their chemical shifts influenced by the electron-withdrawing substituents.
-
Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group.
Section 2: Synthesis of Key Derivatives
The synthetic utility of 5-Nitrothiophene-3-carboxylic acid lies in the chemical versatility of its two functional groups, which serve as handles for a variety of transformations to generate a library of derivatives.
Amide and Ester Formation
The carboxylic acid moiety is readily converted to amides and esters using standard coupling protocols. These reactions are crucial for exploring the structure-activity relationships of this class of compounds.
Experimental Protocol: Amide Coupling
A robust method for forming amide bonds involves the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIPEA).[4]
-
Acid Activation: Dissolve 5-Nitrothiophene-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile). Add EDC (1.0 eq), HOBt (catalytic amount), and DIPEA. Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow: Esterification
Caption: A rapid esterification workflow using NDTP as a coupling reagent.[5]
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, a key transformation that opens up avenues for further derivatization, such as the synthesis of fused heterocyclic systems. Common methods for this reduction include the use of tin(II) chloride or catalytic hydrogenation.
Experimental Protocol: Nitro Group Reduction with Tin(II) Chloride
-
Reaction Setup: Dissolve 5-Nitrothiophene-3-carboxylic acid (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.[6]
-
Reaction: Stir the mixture at room temperature or gently heat to reflux to drive the reaction to completion, monitoring by TLC.
-
Work-up: Cool the reaction mixture and carefully add a concentrated aqueous solution of a base (e.g., KOH) to dissolve the tin salts.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 5-aminothiophene-3-carboxylic acid can be purified by crystallization or column chromatography.
Section 3: Biological Activities and Therapeutic Potential
Derivatives of 5-Nitrothiophene-3-carboxylic acid have garnered significant interest in drug discovery due to their broad spectrum of biological activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of nitrothiophene derivatives. These compounds can induce apoptosis and perturb mitochondrial membrane integrity in cancer cells.[7][8] For instance, certain 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives have demonstrated significant anticancer activity against human lung carcinoma cells.[7] A 5-nitro-thiophene-thiosemicarbazone derivative has been shown to induce cell death and cell cycle arrest in pancreatic ductal adenocarcinoma cells.[9]
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of apoptosis induction by a 5-nitrothiophene derivative.
Antimicrobial Activity
Nitrothiophene-containing compounds have a well-established history as antimicrobial agents. Their mechanism of action is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. Derivatives of 5-nitrothiophene have shown activity against a range of bacteria and fungi.[10] For example, 5-nitrothiophene-2-carboxamides have been investigated for their antileishmanial activity.[11]
Quantitative Data on Biological Activity
| Derivative Class | Organism/Cell Line | Activity (IC₅₀/MIC) | Reference |
| Thiophene Carboxamides | Hep3B (Hepatocellular carcinoma) | 5.46 µM (Compound 2b) | [12] |
| 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazoles | A549 (Lung carcinoma) | High cytotoxicity | [7] |
| 5-nitro-thiophene-thiosemicarbazones | Pancreatic ductal adenocarcinoma cells | Potent activity (PR17) | [9] |
| 5-nitrothiophene-2-carboxamides | Leishmania | Potent antileishmanial activity | [11] |
Section 4: Structure-Activity Relationship (SAR) Insights
The biological activity of 5-Nitrothiophene-3-carboxylic acid derivatives is highly dependent on the nature of the substituents. Key SAR observations include:
-
The Nitro Group: The presence of the nitro group is often crucial for the observed biological activity, particularly in antimicrobial applications where it acts as a prodrug element.
-
Amide and Ester Substituents: The nature of the R group in the amide (-CONHR) or ester (-COOR) moiety significantly influences potency and selectivity. Lipophilicity, steric bulk, and the presence of additional functional groups can all modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
The Amino Group: Reduction of the nitro group to an amino group fundamentally alters the electronic properties and potential biological targets of the molecule, often leading to a different pharmacological profile.
Section 5: Future Directions and Conclusion
5-Nitrothiophene-3-carboxylic acid is a highly valuable and versatile scaffold in medicinal chemistry. The ease of its synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. Future research in this area should focus on:
-
Library Synthesis: The generation of diverse libraries of amide, ester, and other derivatives for high-throughput screening against a wide range of biological targets.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms underlying the observed anticancer and antimicrobial activities.
-
Lead Optimization: The rational design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Common Organic Chemistry. (n.d.). Tin(II) Chloride Dihydrate. [Link]
-
MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... [Link]
-
ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes | Request PDF. [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
-
MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
PubMed Central. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]
-
PubChem. (n.d.). 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester. [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. [Link]
-
PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
PubMed. (2022). Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. [Link]
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]
-
Durham e-Theses. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. [Link]
-
ResearchGate. (n.d.). SAR of the 5-substituted thiophene | Download Table. [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]
-
ResearchGate. (n.d.). The synthesis of novel 5‐nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies | Request PDF. [Link]
-
An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. [Link]
-
Chem-Space. (2025). 5-nitro-2-thiophenecarboxylic acid. [Link]
-
Organic Syntheses Procedure. (n.d.). 2-nitrothiophene. [Link]
-
PubMed. (2024). 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitrothiophene-3-carboxylic acid | 40357-96-8 [sigmaaldrich.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Esterification Method Mediated by Coupling Reagent NDTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 7. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
synthesis of 5-Nitrothiophene-3-carboxylic acid derivatives
An In-Depth Guide to the Synthesis of 5-Nitrothiophene-3-carboxylic Acid Derivatives for Medicinal Chemistry Applications
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the synthesis of 5-nitrothiophene-3-carboxylic acid and its subsequent derivatization into esters and amides. These compounds serve as crucial intermediates in the synthesis of pharmacologically active molecules. The protocols herein are grounded in established chemical principles, emphasizing safety, efficiency, and reproducibility.
Strategic Overview: The Importance of the 5-Nitrothiophene-3-carboxylic Acid Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as solubility and metabolic stability. The introduction of a nitro group and a carboxylic acid function at the 5- and 3-positions, respectively, creates a versatile building block. The electron-withdrawing nitro group can participate in key biological interactions or serve as a precursor to an amino group, while the carboxylic acid provides a handle for diversification through esterification or amidation.[4][5]
This guide is structured to first detail the synthesis of the core molecule, 5-nitrothiophene-3-carboxylic acid, via electrophilic nitration. Subsequently, it outlines robust protocols for converting this core into valuable ester and amide derivatives, which are pivotal for building libraries of potential drug candidates.
Synthesis of the Core Intermediate: 5-Nitrothiophene-3-carboxylic Acid
The primary route to 5-nitrothiophene-3-carboxylic acid is the direct nitration of thiophene-3-carboxylic acid. This reaction is a classic example of electrophilic aromatic substitution.
Scientific Rationale and Mechanistic Insight
Thiophene is an electron-rich heterocycle, making it highly susceptible to electrophilic attack.[6] However, this high reactivity also makes it prone to degradation and over-nitration under harsh acidic conditions, such as those typically used for nitrating benzene (e.g., a mixture of concentrated sulfuric and nitric acids).[7] Therefore, controlled conditions are paramount.
The substituent at the 3-position, a carboxylic acid, is an electron-withdrawing group. This deactivates the thiophene ring towards electrophilic attack but directs incoming electrophiles primarily to the 5-position (the vacant α-position). This regioselectivity is due to the greater stabilization of the cationic Wheland intermediate when the attack occurs at the C5 position compared to the C2 or C4 positions.[8] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
Detailed Experimental Protocol: Nitration
This protocol is adapted from established methods for the nitration of reactive aromatic systems.[6][9]
Materials:
-
Thiophene-3-carboxylic acid (1.0 eq)
-
Acetic anhydride
-
Fuming nitric acid (≥90%, 1.1 eq)
-
Crushed ice
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, suspend thiophene-3-carboxylic acid in acetic anhydride (approx. 5 mL per 1 g of acid).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Addition of Nitrating Agent: Add fuming nitric acid dropwise via the dropping funnel to the cooled suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C to prevent side reactions and degradation.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: Allow the ice to melt completely. The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation: Product Characterization
| Parameter | Value | Reference |
| Compound Name | 5-Nitrothiophene-3-carboxylic acid | [10] |
| CAS Number | 40357-96-8 | [10] |
| Molecular Formula | C₅H₃NO₄S | [10] |
| Molecular Weight | 173.15 g/mol | [10] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity | ≥98% |
Derivatization of 5-Nitrothiophene-3-carboxylic Acid
The carboxylic acid moiety is a prime site for modification to generate libraries of compounds for biological screening. The two most common derivatizations are esterification and amidation.
Synthesis of Ester Derivatives
Esterification is a fundamental transformation that can significantly alter a molecule's polarity, solubility, and cell permeability.
Scientific Rationale: The most straightforward method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis. The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the product. Alternative methods using coupling agents can also be employed for more sensitive substrates.[11]
Detailed Protocol: Methyl 5-nitrothiophene-3-carboxylate Synthesis
-
Reaction Setup: To a round-bottom flask, add 5-nitrothiophene-3-carboxylic acid (1.0 eq) and a large excess of methanol (can be used as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure.
-
Neutralization & Extraction: Dilute the residue with water and neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Data Presentation: Methyl Ester Characterization
| Parameter | Value | Reference |
| Compound Name | Methyl 5-nitrothiophene-3-carboxylate | [12] |
| CAS Number | 88770-22-3 | [12] |
| Molecular Formula | C₆H₅NO₄S | [12] |
| Appearance | Data not readily available, typically a solid |
Synthesis of Amide Derivatives
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[13] Amides are generally more stable to hydrolysis than esters and can act as both hydrogen bond donors and acceptors.
Scientific Rationale: Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires very high temperatures. Therefore, the carboxylic acid must first be "activated." This is typically achieved in one of two ways:
-
Conversion to an Acyl Halide: The carboxylic acid is converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15] This intermediate readily reacts with an amine to form the amide.
-
Use of Coupling Reagents: A more modern and often milder approach involves using coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium/phosphonium salts (e.g., HATU, HBTU), often with an additive like HOBt or Oxyma.[13][16] These reagents form a highly reactive activated ester in situ, which is then attacked by the amine nucleophile to yield the amide.
Detailed Protocol: General Amide Coupling using EDC/HOBt
This protocol is a versatile one-pot procedure suitable for a wide range of amines.
Materials:
-
5-Nitrothiophene-3-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, 2-3 eq, if using an amine salt)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-nitrothiophene-3-carboxylic acid, HOBt, and the chosen solvent (e.g., DMF).
-
Activation: Stir the solution until all solids dissolve, then add EDC. Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA to liberate the free base.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Amide Derivatives
| Derivative Suffix | R-Group (Amine Used) | Expected Molecular Weight ( g/mol ) | General Characteristics |
| -anilide | Aniline | 248.25 | Aromatic amide, typically a solid |
| -benzylamide | Benzylamine | 262.28 | Solid, common structural motif |
| -morpholide | Morpholine | 242.25 | Amide with increased polarity/solubility |
| -piperidide | Piperidine | 240.28 | Lipophilic, cyclic amide |
Conclusion
This guide provides robust and scientifically-grounded protocols for the synthesis of 5-nitrothiophene-3-carboxylic acid and its conversion into key ester and amide derivatives. The methodologies described leverage fundamental principles of organic chemistry to create a versatile platform for generating novel molecular entities. By carefully controlling reaction conditions for the initial nitration and employing modern coupling techniques for subsequent derivatization, researchers can efficiently access a wide range of compounds for screening in drug discovery programs. These thiophene-based scaffolds continue to be of high interest for developing new therapeutics across various disease areas, including cancer and infectious diseases.[1][5]
References
- Journal of the Chemical Society C: Organic. (n.d.). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. RSC Publishing.
- BenchChem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
- BenchChem. (n.d.). Application Notes and Protocols for the Nitration of 3-Thiophenecarboxaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols for the Nitration of Thiophene.
-
Wikipedia. (n.d.). Nifurzide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from [Link]
- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
- Organic & Biomolecular Chemistry. (n.d.). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Novel Cancer Therapies. (n.d.). The Role of Thiophene-3-carboxylic Acid in Novel Cancer Therapies.
-
PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of novel 5‐nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]
- Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
-
ResearchGate. (2025). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]
-
MDPI. (n.d.). Thiophene-3-carbonyl Chloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]
- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023).
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. rroij.com [rroij.com]
- 4. Nifurzide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. 5-Nitro-thiophene-3-carboxylic acid Methyl ester CAS#: 88770-22-3 [amp.chemicalbook.com]
- 13. hepatochem.com [hepatochem.com]
- 14. mdpi.com [mdpi.com]
- 15. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 5-Nitrothiophene-3-carboxylic Acid in Modern Organic Synthesis
Abstract
5-Nitrothiophene-3-carboxylic acid is a versatile heterocyclic building block whose utility in organic synthesis is centered on its two primary reactive sites: the carboxylic acid handle and the electron-deficient nitro-substituted thiophene ring. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene core, making this reagent a valuable precursor for a range of derivatives, particularly in the fields of medicinal chemistry and materials science. Thiophene-containing compounds are recognized as privileged pharmacophores, present in numerous FDA-approved drugs, highlighting the importance of functionalized thiophenes in drug discovery.[1] This document provides an in-depth guide for researchers, outlining key synthetic applications, detailed experimental protocols, and the underlying chemical principles for the effective use of 5-Nitrothiophene-3-carboxylic acid.
Introduction: Chemical Profile and Strategic Value
5-Nitrothiophene-3-carboxylic acid (MW: 173.15 g/mol , CAS: 40357-96-8) is a stable, solid organic compound.[2][3] Its strategic value in synthesis arises from:
-
The Carboxylic Acid Group (C3-position): This functional group is a versatile handle for standard transformations, most notably amide and ester bond formation. These reactions are fundamental to constructing larger, more complex molecules.
-
The Nitro-Activated Thiophene Ring: The powerful electron-withdrawing nitro group at the C5-position activates the ring for nucleophilic aromatic substitution (SNAr) reactions and influences the acidity of ring protons. Furthermore, the nitro group itself can be chemically modified, most commonly reduced to an amine, which opens pathways to entirely new classes of compounds like thienopyrimidines.[4][5]
Derivatives of nitrothiophenes have shown a wide spectrum of biological activities, including antibacterial, anticancer, and antiparasitic properties, making this scaffold highly attractive for drug development professionals.[6][7][8]
Core Application I: Amide Bond Formation
The synthesis of amides from carboxylic acids is one of the most crucial reactions in organic and medicinal chemistry. 5-Nitrothiophene-3-carboxamides are common motifs in biologically active molecules. The direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[9][10] Therefore, the carboxylic acid must first be "activated."
Causality and Choice of Reagents
Activation converts the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved using a coupling reagent. Common choices include carbodiimides (like DCC or EDC) or phosphonium/uronium salts (like HATU or HBTU). The choice of activator and base (e.g., DIPEA, Et₃N) is critical for minimizing side reactions and ensuring high yields, especially with sensitive or sterically hindered substrates.
Workflow for Amide Coupling
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8 [matrix-fine-chemicals.com]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [ujcontent.uj.ac.za]
- 10. chem.libretexts.org [chem.libretexts.org]
experimental protocol for nitration of thiophene-3-carboxylic acid
An Application Guide for the Regioselective Nitration of Thiophene-3-Carboxylic Acid
Introduction
Nitro-functionalized thiophenes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and advanced materials. The nitro group serves as a versatile synthetic handle, readily transformable into other functional groups, most notably amines, which are fundamental building blocks in pharmaceutical chemistry.[1] For instance, 5-nitrothiophene derivatives are precursors to drugs like Nifurzide, an intestinal anti-infective agent.[2][3]
The electrophilic nitration of thiophene-3-carboxylic acid presents a unique chemical challenge. The thiophene ring is inherently electron-rich and thus highly susceptible to electrophilic attack, often leading to polymerization or degradation under harsh acidic conditions.[4][5] This reactivity is tempered by the presence of the electron-withdrawing carboxylic acid group at the 3-position, which deactivates the ring. This deactivation necessitates carefully controlled reaction conditions to achieve efficient conversion while preventing unwanted side reactions. The primary goal of this protocol is the regioselective synthesis of 5-nitrothiophene-3-carboxylic acid, the thermodynamically favored isomer.
This document provides a comprehensive, field-tested protocol for the nitration of thiophene-3-carboxylic acid, emphasizing safety, mechanistic understanding, and practical execution for researchers in organic synthesis and drug development.
Safety First: A Crucial Prolegomenon
Nitration reactions are energetically favorable and can be highly exothermic, posing significant risks if not managed properly.[6] Nitric acid is a strong oxidizer and is highly corrosive.[7][8] Mixtures of nitric acid with organic compounds like acetic anhydride can form unstable and potentially explosive intermediates, such as acetyl nitrate and tetranitromethane.[9][10]
All operations must be performed in a certified chemical fume hood with the sash at the lowest practical height.
Personal Protective Equipment (PPE) is mandatory:
-
Acid-resistant gloves (butyl rubber or Viton are recommended).
-
A flame-resistant lab coat.
Emergency Preparedness:
-
Ensure immediate access to an emergency shower and eyewash station.[11]
-
Have an appropriate spill kit containing a neutralizer, such as sodium carbonate or sodium bicarbonate, readily available.[12]
-
Never perform a nitration reaction alone.
Mechanism and Regioselectivity
The nitration of thiophene-3-carboxylic acid is an electrophilic aromatic substitution (SEAr) reaction. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ. While traditional nitration uses a mixture of concentrated nitric and sulfuric acids, this is often too harsh for the sensitive thiophene ring.[4][13] A milder and more controlled approach utilizes a mixture of fuming nitric acid and acetic anhydride. This combination reacts to form acetyl nitrate, which then serves as the source of the nitronium ion.[10][14]
(CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH[10]
The carboxylic acid at the C3 position is a deactivating group, which directs incoming electrophiles primarily to the C5 position. Attack at C5 results in a more stable carbocation intermediate where the positive charge can be delocalized without placing it adjacent to the electron-withdrawing carboxyl group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nifurzide - Wikipedia [en.wikipedia.org]
- 3. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.com [ehs.com]
- 9. Thermal decomposition of acetic anhydride-nitric acid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
Application Notes & Protocols: 5-Nitrothiophene-3-carboxylic Acid as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
5-Nitrothiophene-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the thiophene core, make it an attractive scaffold for developing novel therapeutic agents. The thiophene ring itself is a well-established bioisostere for the phenyl group, often introduced to modulate physicochemical properties, improve metabolic stability, and enhance target binding affinity.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5-nitrothiophene-3-carboxylic acid, including its core properties, safety protocols, and detailed methodologies for its conversion into key pharmaceutical intermediates like amides and esters.
Core Characteristics and Strategic Value
The thiophene ring is a "privileged pharmacophore" in drug discovery, with numerous FDA-approved drugs incorporating this moiety.[2] The strategic placement of a nitro group at the 5-position and a carboxylic acid at the 3-position creates a versatile scaffold for chemical modification.
-
The Thiophene Core: As a bioisosteric replacement for a benzene ring, the thiophene scaffold can alter a molecule's lipophilicity, metabolic profile, and interaction with biological targets. The sulfur atom can participate in hydrogen bonding, offering unique binding opportunities compared to its carbocyclic analog.[2][3]
-
The Carboxylic Acid Handle: The carboxyl group at the 3-position serves as a primary reaction site for forming stable amide or ester linkages, which are fundamental connections in a vast number of pharmaceutical compounds.
-
The Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring and provides a key pharmacophoric feature. While sometimes viewed as a liability, the nitro group is present in many successful antimicrobial and antiparasitic drugs.[4] It can also be a candidate for bioisosteric replacement with groups like trifluoromethyl (CF₃) to fine-tune activity and safety profiles.[5]
Table 1: Physicochemical Properties of 5-Nitrothiophene-3-carboxylic Acid
| Property | Value | Source |
| CAS Number | 40357-96-8 | [6][7] |
| Molecular Formula | C₅H₃NO₄S | [8] |
| Molecular Weight | 173.15 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥98% | [6] |
| InChI Key | VNJUNWUOAKEIKG-UHFFFAOYSA-N | [6] |
Safety, Handling, and Storage
Proper handling of 5-nitrothiophene-3-carboxylic acid is critical for laboratory safety. The compound is classified with specific hazards that necessitate stringent control measures.
GHS Hazard Identification:
-
H335: May cause respiratory irritation.[9]
Protocol 1: Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly.[10]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[9]
-
-
Handling Practices: Avoid breathing dust, fumes, or vapors.[9] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep in a dark place, with a recommended storage temperature of 2-8°C.[6]
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[9]
Caption: General safety workflow for handling 5-nitrothiophene-3-carboxylic acid.
Core Synthetic Protocols
The carboxylic acid moiety is the primary site for derivatization. The following protocols detail the synthesis of amides and esters, two of the most common and vital functional groups in pharmaceutical agents.
Application: Amide Bond Formation
The amide bond is present in over 25% of all known drugs, valued for its high stability and hydrogen bonding capabilities.[11] Direct amidation from a carboxylic acid requires an activating agent to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine.
Protocol 2: General Synthesis of 5-Nitrothiophene-3-carboxamides
This protocol is a representative procedure using an activating agent like phosphonitrilic chloride trimer (PNT) or phosphorus oxychloride (POCl₃).[11][12]
-
Activation:
-
In a dry, inert atmosphere (N₂ or Ar), add 5-nitrothiophene-3-carboxylic acid (1.0 eq.) to a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile).
-
Add the activating agent (e.g., PNT, 1.1 eq.) to the suspension and stir at room temperature.
-
Rationale: The activating agent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an acyl phosphate or acyl chloride analog), which is susceptible to nucleophilic attack.
-
-
Amine Addition:
-
Once the carboxylic acid has been fully activated (monitor by TLC), add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature. The reaction is typically complete within 2-4 hours.
-
Rationale: The amine acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the tetrahedral intermediate, which then collapses to the stable amide product.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 5% NaHCO₃ solution, 1N HCl, and brine.[12]
-
Rationale: The NaHCO₃ wash removes any unreacted acidic starting material and acidic byproducts. The HCl wash removes any excess amine. The brine wash removes residual water from the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired 5-nitrothiophene-3-carboxamide.
-
Caption: Workflow for the synthesis of 5-nitrothiophene-3-carboxamides.
Application: Esterification
Esterification is commonly used to create prodrugs, improve oral bioavailability, or modify a compound's solubility and pharmacokinetic profile.[13] The classic Fischer-Speier esterification provides a direct route from carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Protocol 3: Fischer Esterification to Methyl 5-nitrothiophene-3-carboxylate
This protocol details the synthesis of the methyl ester, a common intermediate.[14][15]
-
Reaction Setup:
-
Suspend 5-nitrothiophene-3-carboxylic acid (1.0 eq.) in an excess of the desired alcohol (e.g., Methanol), which serves as both reactant and solvent.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 3-5 mol%) to the mixture.
-
Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
-
-
Reflux:
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, or until the reaction is complete (monitor by TLC).
-
Rationale: The reaction is an equilibrium process. Using a large excess of the alcohol and heating helps drive the reaction toward the product side.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with saturated NaHCO₃ solution until CO₂ evolution ceases. Follow with a brine wash.
-
Rationale: The NaHCO₃ wash neutralizes the acid catalyst and removes any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude ester can be purified by flash chromatography or recrystallization.
-
Caption: Workflow for the synthesis of 5-nitrothiophene-3-carboxylates.
Medicinal Chemistry Perspectives
The Power of Bioisosterism
Bioisosteric replacement is a cornerstone of drug design, where one functional group is swapped for another with similar physicochemical properties to optimize a lead compound.[1][16]
-
Thiophene vs. Phenyl: The thiophene ring is a classical bioisostere of a phenyl ring.[3] This substitution can enhance potency, alter selectivity, and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Nitro Group Analogs: While critical for the activity of some drugs like the anti-infectious agent Nifurzide, the nitro group can sometimes be metabolically liable.[17] In such cases, it can be replaced by other electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, which has been successfully demonstrated in the development of CB1 receptor modulators.[5]
Caption: Common bioisosteric relationships in medicinal chemistry.
Biological Activities of Thiophene Derivatives
Derivatives of 5-nitrothiophene-3-carboxylic acid and related structures have shown promise across a spectrum of therapeutic areas. The combination of the thiophene core and various functional groups derived from the carboxylic acid leads to diverse pharmacological profiles.
Table 2: Reported Biological Activities of Thiophene-Based Scaffolds
| Derivative Class | Therapeutic Area | Reported Activity/Mechanism | Source(s) |
| Thiophene Carboxamides | Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains. | [18][19] |
| Thiophene Carboxamides | Antioxidant | Free radical scavenging activity, with amino-substituted derivatives showing significant inhibition. | [18] |
| Thiophene Hybrids | Anti-inflammatory | Inhibition of key inflammatory enzymes like COX and LOX, and modulation of inflammatory cytokines. | [20] |
| Nitrofuran/Thiophene Hybrids | Anticancer | Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. | [21] |
Conclusion
5-Nitrothiophene-3-carboxylic acid stands out as a high-value, versatile starting material for pharmaceutical research and development. Its well-defined reactivity through the carboxylic acid handle, combined with the favorable medicinal chemistry properties of the nitro-substituted thiophene core, provides a robust platform for generating diverse libraries of bioactive molecules. The synthetic protocols and strategic insights provided herein serve as a comprehensive guide for harnessing the potential of this building block in the quest for novel therapeutics.
References
-
5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267. PubChem. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]
-
Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]
-
Nifurzide. Wikipedia. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
-
Fast Esterification Method Mediated by Coupling Reagent NDTP. PubMed Central (PMC) - NIH. [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PubMed Central (PMC) - NIH. [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central (PMC) - NIH. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Nitrothiophene-3-carboxylic acid | 40357-96-8 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. iajpr.com [iajpr.com]
- 13. iajpr.com [iajpr.com]
- 14. 5-Nitro-thiophene-3-carboxylic acid Methyl ester CAS#: 88770-22-3 [amp.chemicalbook.com]
- 15. 5-Nitro-thiophene-3-carboxylic acid Methyl ester | 88770-22-3 [chemicalbook.com]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. Nifurzide - Wikipedia [en.wikipedia.org]
- 18. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
The Strategic Application of 5-Nitrothiophene-3-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among the privileged heterocyclic cores, the thiophene nucleus has consistently demonstrated its value, serving as a cornerstone in a multitude of approved therapeutic agents.[1] This guide focuses on a particularly valuable, yet underutilized building block: 5-Nitrothiophene-3-carboxylic acid . We will delve into its strategic application in medicinal chemistry, providing not just theoretical insights but also actionable, field-proven protocols for its synthesis and derivatization.
The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic properties of the thiophene ring, making it a unique synthon for the construction of diverse and biologically active molecules.[2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource to unlock the potential of this versatile chemical entity.
I. The Thiophene Scaffold: A Privileged Player in Medicinal Chemistry
The thiophene ring is a bioisostere of the benzene ring, a fundamental concept in medicinal chemistry where a functional group is replaced by another with similar spatial and electronic characteristics. This substitution can lead to improved potency, altered selectivity, and enhanced pharmacokinetic profiles. The sulfur atom in the thiophene ring, with its lone pairs of electrons, can engage in hydrogen bonding and other non-covalent interactions with biological targets, often leading to favorable binding affinities.[3]
A wide array of drugs across various therapeutic areas incorporate the thiophene moiety, underscoring its significance. These include anti-inflammatory agents, anticancer drugs, and antimicrobial compounds.[1] The ability to readily functionalize the thiophene ring at multiple positions further enhances its appeal to medicinal chemists.[4]
II. Synthesis of 5-Nitrothiophene-3-carboxylic Acid: A Reliable Protocol
While commercially available, a robust in-house synthesis of 5-Nitrothiophene-3-carboxylic acid provides greater control over purity and scalability. The most direct and regioselective method involves the nitration of 3-Thiophenecarboxylic acid. The electron-withdrawing nature of the carboxylic acid group at the 3-position directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 5-position (the vacant α-position), where the intermediate carbocation is most stabilized.[5]
Protocol: Nitration of 3-Thiophenecarboxylic Acid
Materials:
-
3-Thiophenecarboxylic acid
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Acetic anhydride
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to -10 °C, slowly add 1.2 equivalents of fuming nitric acid to 5 volumes of acetic anhydride with vigorous stirring. Maintain the temperature below 0 °C. To this mixture, cautiously add 1.5 equivalents of concentrated sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 3-Thiophenecarboxylic acid in 10 volumes of dichloromethane. Cool the solution to -5 °C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-Thiophenecarboxylic acid over a period of 30-45 minutes, maintaining the reaction temperature between -5 °C and 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer.
-
Extraction and Purification: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield 5-Nitrothiophene-3-carboxylic acid as a pale-yellow solid.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of thiophene is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and potential degradation of the thiophene ring.
-
Acetic Anhydride: Acetic anhydride serves as a scavenger for any water present in the nitric acid, preventing the formation of nitrous acid which can lead to unwanted side reactions.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).
III. Application in the Synthesis of Bioactive Molecules: Thiophene Carboxamide Derivatives
5-Nitrothiophene-3-carboxylic acid is a versatile starting material for the synthesis of a wide range of derivatives, particularly amides, which are prevalent in many biologically active compounds. The carboxylic acid can be readily converted to an acid chloride, which can then be reacted with various amines to generate a library of thiophene carboxamides. These derivatives have shown significant potential as anticancer, antibacterial, and antifungal agents.[6][7]
Workflow for the Synthesis of 5-Nitrothiophene-3-carboxamide Derivatives
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. staff.najah.edu [staff.najah.edu]
- 7. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Biologically Active 5-Nitrothiophene-3-carboxamides via Amide Coupling
Abstract: The 5-nitrothiophene-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and antileishmanial properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this important class of molecules. We delve into the underlying chemical principles of amide bond formation, compare common coupling strategies, and present detailed, validated protocols for the reaction of 5-nitrothiophene-3-carboxylic acid with various amines. The protocols are designed to be robust and adaptable, enabling the efficient generation of compound libraries for screening and lead optimization.
The Chemistry of Amide Bond Formation: Activating the Carboxyl Group
The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine. However, a direct reaction is often inefficient. The basicity of the amine leads to an acid-base reaction, deprotonating the carboxylic acid to form a highly unreactive carboxylate anion.[5][6] To overcome this thermodynamic barrier, the carboxylic acid must first be "activated." This process involves converting the carboxyl hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[6][7]
Mechanism of Carbodiimide-Mediated Coupling
One of the most common activation strategies involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Amine Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.
-
Product Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the EDC-urea byproduct. The use of additives like HOBt can proceed through an active ester intermediate, which can improve yields and reduce side reactions.[8]
Caption: General mechanism for EDC-mediated amide coupling.
Selecting the Right Coupling Strategy
The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the desired scale of the reaction. While numerous reagents exist, they can be broadly categorized into carbodiimides and uronium/aminium salts.
| Reagent Class | Examples | Pros | Cons | Typical Co-Reagents |
| Carbodiimides | EDC, DCC, DIC[9] | Cost-effective, widely available, reliable for many substrates. | Can be slower, may require additives to prevent side reactions. DCC byproduct is poorly soluble.[8][9] | HOBt, DMAP (as catalyst)[8] |
| Uronium/Aminium | HATU, HBTU, TBTU[9] | High efficiency, fast reaction times, excellent for difficult couplings.[3] | More expensive, can be moisture-sensitive. | Non-nucleophilic base (e.g., DIPEA, Et3N)[3] |
Expert Insight: For initial library synthesis, an EDC/HOBt system offers a balance of cost and effectiveness. For particularly unreactive amines or precious starting materials where yield is paramount, a uronium reagent like HATU is often the superior choice.[8][10]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of 5-nitrothiophene-3-carboxamides.
Caption: General experimental workflow for amide coupling.
Protocol 1: General Procedure using EDC and HOBt
This protocol is a robust starting point for coupling 5-nitrothiophene-3-carboxylic acid with primary and secondary amines.
Materials and Reagents:
-
5-Nitrothiophene-3-carboxylic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-nitrothiophene-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M. Add the desired amine (1.1 eq) and HOBt (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to manage the initial exotherm upon adding the coupling reagent.
-
Activation: Add EDC (1.2 eq) portion-wise to the stirred solution. A slight increase in temperature may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-nitrothiophene-3-carboxamide.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for less reactive amines or when maximizing yield is critical.[3]
Materials and Reagents:
-
Same as Protocol 1, but replace EDC and HOBt with HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]).
Procedure:
-
Setup & Dissolution: In a similar setup to Protocol 1, dissolve 5-nitrothiophene-3-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. The base is essential for the function of uronium reagents.
-
Cooling: Cool the mixture to 0 °C.
-
Activation: Add HATU (1.2 eq) to the solution.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-12 hours. The reaction is typically much faster than with EDC. Monitor by TLC.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.
Characterization of Products
Validation of the final product structure is essential. The formation of the amide can be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect to see characteristic signals for the thiophene ring protons, signals corresponding to the amine moiety, and a broad singlet for the N-H proton of the amide bond.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated mass of the desired product.[1]
-
FTIR: The presence of a strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹ confirms the amide functionality.[11]
Applications and Strategic Importance
The synthesis of 5-nitrothiophene-3-carboxamide libraries using these protocols is a powerful strategy in drug discovery.
-
Antiparasitic Agents: The nitro group is a key pharmacophore that can be reductively activated by nitroreductase enzymes unique to certain parasites, like Leishmania, leading to the formation of cytotoxic radicals.[2][12] This provides a mechanism for selective toxicity.
-
Antibacterial Agents: This scaffold has been explored for developing narrow-spectrum antibacterial agents, potentially acting as efflux pump inhibitors.[3]
-
Anticancer Agents: Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of key signaling proteins in cancer, such as VEGFR-2, which is crucial for tumor angiogenesis.[13]
By systematically varying the amine component, researchers can rapidly generate diverse molecular structures to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently reactive amine.3. Wet solvent or reagents. | 1. Use a fresh bottle of coupling reagent.2. Switch to a more powerful coupling reagent (e.g., HATU). Consider heating the reaction.3. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Starting Acid Remains | 1. Incomplete reaction.2. Insufficient coupling reagent. | 1. Allow the reaction to run longer. Add a further small portion of coupling reagent.2. Re-run the reaction with a higher equivalence of the coupling reagent (e.g., 1.5 eq). |
| Difficult Purification | 1. Byproduct co-elutes with the product.2. Use of DCC (Dicyclohexylurea is difficult to remove). | 1. Optimize chromatography conditions (different solvent system, different stationary phase).2. Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.[8] |
References
-
SpectraBase. (n.d.). 5-nitrothiophene-3-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. PubMed Central. Retrieved from [Link]
-
Durham University. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham e-Theses. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitrothiophene-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic protocol of compounds 1–8. From nitrothiophene 9, via a.... Retrieved from [Link]
-
Reddit. (2023). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
-
Durham University. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses. Retrieved from [Link]
-
Chimica Techno Acta. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]
-
YouTube. (2022). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. Retrieved from [Link]
-
OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]
-
Chimica Techno Acta. (2021). Facile synthesis of some 5-(3-substituted-thiophene)- pyrimidine derivatives and their pharmacological and computational. Retrieved from [Link]
Sources
- 1. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 3. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. Research Portal [ujcontent.uj.ac.za]
- 12. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 13. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for the reduction of the nitro group in 5-Nitrothiophene-3-carboxylic acid
Application Note: A-011
Protocol for the Reduction of 5-Nitrothiophene-3-carboxylic Acid to 5-Aminothiophene-3-carboxylic Acid
Introduction: Significance and Context
5-Aminothiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure serves as a key scaffold for the synthesis of various therapeutic agents, including kinase inhibitors which are pivotal in oncology research.[1] The synthesis of this compound is critically dependent on the efficient and clean reduction of its nitro precursor, 5-nitrothiophene-3-carboxylic acid.
The reduction of a nitro group on an electron-rich aromatic ring like thiophene presents specific challenges. The reaction must be selective to avoid over-reduction or undesired reactions with the thiophene ring, which can be sensitive to harsh reducing conditions. This application note provides a detailed, reliable protocol for this transformation using tin(II) chloride, a mild and effective reducing agent for this class of compounds.[2]
Reaction Overview & Principle
The conversion of 5-nitrothiophene-3-carboxylic acid to its corresponding amine is achieved via a redox reaction. The chosen method employs tin(II) chloride (SnCl₂) in an acidic medium, typically hydrochloric acid (HCl), which serves as both a proton source and a complexing agent.
Overall Reaction:
The underlying principle involves the transfer of electrons from the Sn²⁺ ions to the nitro group.[3] The acidic environment facilitates the protonation of oxygen atoms on the nitro group, which are sequentially removed as water molecules through a series of intermediates, including nitroso and hydroxylamine species, to ultimately yield the amine.[4][5] This method is often preferred over catalytic hydrogenation for substrates where other functional groups might be sensitive to reduction.[3]
Protocol: Reduction using Tin(II) Chloride Dihydrate
This protocol is optimized for the selective reduction of the nitro group while preserving the carboxylic acid functionality and the integrity of the thiophene ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Nitrothiophene-3-carboxylic acid | ≥97% | Sigma-Aldrich | Starting Material |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent, ≥98% | Fisher Scientific | Reducing Agent |
| Concentrated Hydrochloric Acid (HCl) | ACS Reagent, ~37% | VWR | Acidic Medium |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying Agent |
| Deionized Water (DI H₂O) | --- | --- | For workup |
| Round-bottom flask, condenser, magnetic stirrer | --- | --- | Standard glassware |
| pH paper or pH meter | --- | --- | For monitoring pH |
Experimental Workflow Diagram
Sources
Application Notes and Protocols for the Synthesis of Azo Dyes from 5-Nitrothiophene-3-carboxylic Acid
Abstract
This guide provides a comprehensive framework for researchers, chemists, and material scientists on the utilization of 5-Nitrothiophene-3-carboxylic acid as a foundational precursor for the synthesis of high-performance heterocyclic azo dyes. Thiophene-based azo dyes are a significant class of colorants, prized for their bright, deep shades and excellent fastness properties on synthetic fibers.[1] The strategic incorporation of both a nitro (-NO₂) and a carboxylic acid (-COOH) group onto the thiophene ring offers a powerful tool for tuning the electronic and physical properties of the final dye molecules. This document details a complete synthetic workflow, from the crucial transformation of the starting material into a diazotizable amine to the final azo coupling, and discusses the underlying chemical principles that govern these transformations.
Introduction: The Strategic Advantage of the 5-Nitrothiophene-3-carboxylic Acid Scaffold
The synthesis of azo dyes via the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile is a cornerstone of color chemistry.[2][3] While traditional azo dyes are based on aniline and naphthol derivatives, the incorporation of heterocyclic amines, particularly substituted 2-aminothiophenes, has led to a new generation of dyes with superior tinctorial strength and bathochromic shifts (a deepening of color).[4][5]
The subject of this guide, 5-Nitrothiophene-3-carboxylic acid, is a particularly valuable, though not directly diazotizable, precursor. Its value lies in the predictable influence of its substituents on the final dye's properties:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group is instrumental in creating the bathochromic shift necessary for achieving deep blue and green-blue shades.[1] It also enhances the electrophilicity of the eventual diazonium salt, promoting efficient coupling, and often improves the lightfastness of the final dye.[1]
-
Carboxylic Acid Group (-COOH): This group serves multiple functions. It acts as another electron-withdrawing group, further influencing the final color. More importantly, it provides a reactive handle for post-synthesis modifications, such as esterification to control solubility or amidation to attach the dye to other molecules. Its presence can also enhance the affinity of the dye for certain fibers and can improve wash fastness.[6]
This guide will therefore focus on a robust synthetic strategy to convert 5-Nitrothiophene-3-carboxylic acid into a key intermediate, 2-Amino-5-nitrothiophene-3-carboxylic acid , and its subsequent use in the synthesis of vibrant azo dyes.
Overall Synthetic Strategy
The pathway from 5-Nitrothiophene-3-carboxylic acid to a final azo dye is a multi-step process. The carboxylic acid group must first be converted into an amino group to enable the critical diazotization reaction. Subsequently, the resulting diazonium salt is coupled with aromatic partners to generate the azo chromophore.
Diagram 1: Overall workflow for azo dye synthesis.
Experimental Protocols & Methodologies
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-nitrothiophene-3-carboxylic acid
The transformation of a carboxylic acid to a primary amine with the loss of one carbon atom is classically achieved via rearrangements like the Curtius, Schmidt, or Hofmann rearrangements. We propose the Hofmann rearrangement of the corresponding amide as a plausible and effective route.
Protocol 1.1: Synthesis of 5-Nitrothiophene-3-carboxamide
-
Causality: The carboxylic acid must first be converted to its amide derivative to be a suitable substrate for the Hofmann rearrangement. Direct conversion using thionyl chloride to form the acyl chloride, followed by amination, is a standard and high-yielding procedure.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Nitrothiophene-3-carboxylic acid (10.0 g, 57.7 mmol).
-
Add thionyl chloride (15 mL, 205 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours. The solid should dissolve completely.
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in 50 mL of acetone and cool the solution in an ice bath to 0-5 °C.
-
Slowly add this solution to 100 mL of a cold, concentrated ammonium hydroxide solution (~28%) with vigorous stirring.
-
A precipitate of 5-Nitrothiophene-3-carboxamide will form. Continue stirring in the ice bath for 30 minutes.
-
Filter the solid product, wash thoroughly with cold water, and dry in a vacuum oven at 50 °C.
Protocol 1.2: Hofmann Rearrangement to 2-Amino-5-nitrothiophene-3-carboxylic acid
-
Causality: The Hofmann rearrangement converts the amide into a primary amine via an isocyanate intermediate, which is then hydrolyzed. A cold solution of sodium hypobromite (or hypochlorite) is prepared in situ from bromine and sodium hydroxide. Careful temperature control is critical to prevent side reactions.
-
Prepare a solution of sodium hydroxide (10.0 g, 250 mmol) in 100 mL of water and cool it to 0 °C in an ice-salt bath.
-
Slowly add bromine (3.2 mL, 62.1 mmol) to the cold NaOH solution while stirring. Maintain the temperature below 5 °C. This forms the sodium hypobromite reagent.
-
In a separate beaker, dissolve the 5-Nitrothiophene-3-carboxamide (9.9 g, 57.5 mmol) from Protocol 1.1 in the minimum amount of cold water or suspend it if solubility is low.
-
Slowly add the amide suspension to the cold sodium hypobromite solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60-70 °C and hold for approximately 1 hour. A color change should be observed.
-
Cool the solution to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of ~3-4.
-
The product, 2-Amino-5-nitrothiophene-3-carboxylic acid, will precipitate.
-
Filter the solid, wash with a small amount of cold water, and recrystallize from an ethanol/water mixture to obtain the purified key intermediate.
| Step | Reagent 1 | Reagent 2 | Key Conditions | Expected Yield |
| 1.1 Amidation | 5-Nitrothiophene-3-carboxylic acid | SOCl₂, then NH₄OH | Reflux, then 0-5 °C | ~85-95% |
| 1.2 Rearrangement | 5-Nitrothiophene-3-carboxamide | Br₂, NaOH | 0-10 °C, then 60-70 °C | ~60-75% |
| Table 1: Summary of reagents and conditions for intermediate synthesis. |
Part 2: Synthesis of Azo Dyes
The presence of strong electron-withdrawing groups (-NO₂, -COOH) on the thiophene ring significantly reduces the basicity of the 2-amino group. This necessitates the use of a strong diazotizing agent, such as nitrosylsulfuric acid, as the amine is not nucleophilic enough to react with nitrous acid generated from NaNO₂ and HCl alone.[7]
Diagram 2: Key reaction mechanisms in dye synthesis.
Protocol 2.1: Diazotization of 2-Amino-5-nitrothiophene-3-carboxylic acid
-
Prepare nitrosylsulfuric acid: In a flask cooled in an ice-salt bath, slowly add sodium nitrite (0.76 g, 11 mmol) in small portions to 10 mL of concentrated sulfuric acid (98%). Stir until a clear, pale-yellow solution is formed. Maintain the temperature below 10 °C throughout this process.
-
In a separate beaker, dissolve the 2-Amino-5-nitrothiophene-3-carboxylic acid (1.74 g, 10 mmol) in 15 mL of glacial acetic acid or another suitable solvent. Cool this solution to 0-5 °C.
-
Slowly add the cold amine solution dropwise to the nitrosylsulfuric acid with vigorous stirring. The temperature must be strictly maintained between 0-5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.
Protocol 2.2: Azo Coupling with 2-Naphthol (to produce a red/violet dye)
-
Causality: Coupling with phenols is performed under alkaline conditions (pH 8-10). The base deprotonates the phenol to the more strongly activating phenoxide ion, facilitating the electrophilic attack by the relatively weak diazonium electrophile.[8][9]
-
In a 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 2.1 to the 2-naphthol solution with constant, vigorous stirring.
-
A colored precipitate should form immediately. Maintain the temperature below 10 °C and continue stirring for 1-2 hours.
-
Check that the solution remains alkaline; add more NaOH solution if necessary.
-
Filter the precipitated dye, wash it with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the dye in a vacuum oven at 60 °C.
Protocol 2.3: Azo Coupling with N,N-Dimethylaniline (to produce a blue/green dye)
-
Causality: Coupling with anilines is performed under weakly acidic conditions (pH 4-6). This ensures that there is a sufficient concentration of the free amine (which is the active coupling species) while preventing the diazonium salt from converting to an inactive diazotate in a more basic medium.
-
In a 250 mL beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in 20 mL of 10% hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 2.1 with vigorous stirring.
-
Slowly add a saturated solution of sodium acetate dropwise until the pH of the mixture is between 4 and 5. This buffers the solution to the optimal pH for coupling.
-
A colored precipitate will form. Continue stirring in the ice bath for 2-3 hours.
-
Filter the dye, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.
Application Notes: Properties and Characterization
Dyes synthesized from the 2-amino-5-nitrothiophene-3-carboxylic acid precursor are expected to exhibit properties characteristic of high-performance disperse dyes.
| Property | Expected Outcome & Rationale |
| Color | Coupling with naphthols will likely yield dyes in the red to violet range. Coupling with aniline derivatives will produce more bathochromically shifted colors, likely in the blue to greenish-blue range. This is due to the strong push-pull electronic system created by the donor (aniline) and acceptor (nitro-thiophene) moieties.[1] |
| Solubility | The dyes will be largely insoluble in water but soluble in organic solvents like DMF, acetone, and ethanol, making them suitable for application as disperse dyes. |
| Light Fastness | The presence of the electron-withdrawing nitro group on the heterocyclic ring generally leads to good to excellent lightfastness.[1] |
| Wash Fastness | The carboxylic acid group can potentially form hydrogen bonds with fibers like polyamide or be esterified to enhance covalent bonding, leading to very good wash fastness.[6] |
| Sublimation Fastness | The rigid, planar structure of the thiophene ring contributes to good sublimation fastness, a critical property for dyeing polyester at high temperatures.[1] |
| Table 2: Expected properties of the synthesized azo dyes. |
Characterization: The synthesized dyes should be characterized using standard analytical techniques:
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF), which defines the color of the dye.
-
FT-IR Spectroscopy: To confirm the presence of the azo group (-N=N-) linkage (typically around 1600-1570 cm⁻¹) and other functional groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the final chemical structure.
-
Mass Spectrometry: To verify the molecular weight of the synthesized dye.
References
-
Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135. [Link]
-
Adebayo, G. A., et al. (2015). PREPARATION AND EVALUATION OF FASTNESS PROPERTIES OF CARBOXYLIC ACID GROUP OF HETEROCYCLIC AZO DYES. International Journal of Chemical, Environmental & Biological Sciences, 3(2). [Link]
-
Clark, J. (2020). Azo dyes. Chemguide. [Link]
- Gessner, T., & Mayer, U. (2000). Triarylmethane and Diarylmethane Dyes. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for dye chemistry principles).
-
Wikipedia contributors. (2023). Azo coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Abrahart, E. N. (1977). Dyes and their Intermediates. Edward Arnold. (Classic text on dye chemistry).
-
Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. [Link]
-
Shokr, E. Kh., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887. [Link]
-
Sułkowska, A., et al. (2003). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. Monatshefte für Chemie, 134, 1503-1508. [Link]
-
The Organic Chemistry Tutor. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Maj, A. M., et al. (2020). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, 59(4), 1438-1442. [Link]
-
Aswale, S.R., et al. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5801-5804. [Link]
-
Bagal, L. I., et al. (1971). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Russian Chemical Reviews, 40(7), 630-643. [Link]
Sources
- 1. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Nitrothiophene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-Nitrothiophene-3-carboxylic acid (CAS No: 40357-96-8, Molecular Formula: C₅H₃NO₄S, Molecular Weight: 173.15 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its thiophene core, functionalized with both an electron-withdrawing nitro group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The rigorous characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters for reproducible research and the development of safe and effective products.
This application note provides a detailed, multi-faceted guide for the analytical characterization of 5-Nitrothiophene-3-carboxylic acid. We present a suite of orthogonal analytical techniques, complete with step-by-step protocols and the scientific rationale behind methodological choices. The workflow is designed to provide a comprehensive profile of the molecule, from structural elucidation to purity assessment and thermal stability.
Part 1: Structural Elucidation and Identity Confirmation
The primary step in characterizing any synthesized or procured compound is the unambiguous confirmation of its chemical structure. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides definitive structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) to map the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring atoms. This technique is unparalleled for detailed structural elucidation.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Nitrothiophene-3-carboxylic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Causality: DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and its acidic proton is often observable, whereas in Methanol-d₄, this proton may exchange with the solvent.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 25°C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of the acidic proton).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).
-
Expected Spectral Data: The presence of the electron-withdrawing nitro and carboxyl groups significantly deshields the protons and carbons of the thiophene ring.
| Analysis | Expected Chemical Shift (ppm) | Rationale |
| ¹H NMR | ~10-13 | Carboxylic Acid (–COOH): Highly deshielded proton, often appears as a broad singlet due to hydrogen bonding and exchange.[3] |
| ~8.0-9.0 | Thiophene Ring Protons (H-2, H-4): Located in the aromatic region, shifted downfield due to the strong deshielding effects of the adjacent nitro and carboxyl groups. | |
| ¹³C NMR | ~160-170 | Carboxyl Carbon (–COOH): Characteristic chemical shift for a carboxylic acid carbonyl carbon.[4] |
| ~125-160 | Thiophene Ring Carbons: Aromatic carbons with shifts influenced by the positions of the nitro and carboxyl substituents. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds, causing them to vibrate at specific frequencies. This provides a "molecular fingerprint" and is an excellent tool for identifying the presence of key functional groups.[5]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 5-Nitrothiophene-3-carboxylic acid powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 2500-3300 (very broad) | O–H stretch (Carboxylic Acid) | The broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[4] |
| ~1700-1720 | C=O stretch (Carboxylic Acid) | Confirms the presence of the carboxyl group. The position indicates a conjugated, hydrogen-bonded acid.[4] |
| ~1520-1560 (asymmetric) | N–O stretch (Nitro Group) | Strong absorption confirming the nitro functionality. |
| ~1330-1370 (symmetric) | N–O stretch (Nitro Group) | A second strong band, also characteristic of the nitro group. |
| ~3100 | C–H stretch (Aromatic) | Indicates the C-H bonds on the thiophene ring.[6] |
| 800-600 | C–S stretch | Associated with the thiophene ring structure.[6] |
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, providing definitive confirmation of its molecular formula.
Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: ESI Negative. Causality: The carboxylic acid is easily deprotonated, making negative ion mode [M-H]⁻ highly sensitive and the preferred method.
-
Mass Analyzer: TOF for high-resolution measurement.
-
Mass Range: 50–500 m/z.
-
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum, ensuring sufficient signal intensity for accurate mass determination.
Expected Results:
-
Molecular Ion Peak: A prominent peak corresponding to the deprotonated molecule [M-H]⁻.
-
Calculated Exact Mass of C₅H₂NO₄S⁻: 171.9713
-
Measured Exact Mass: Should be within 5 ppm of the calculated value to confirm the elemental composition.
Part 2: Purity Assessment and Quantitative Analysis
Establishing the purity of a compound is as critical as confirming its identity. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolving power and quantitative accuracy.[7]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For purity analysis, a reversed-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. A UV detector is used to quantify the analyte as it elutes from the column.
Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm. Causality: The nitro-substituted thiophene ring provides strong UV absorbance; a specific wavelength should be chosen based on the compound's UV-Vis spectrum for maximum sensitivity.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-14 min: 90% B
-
14-15 min: 90% to 10% B
-
15-20 min: 10% B (Re-equilibration)
-
-
-
Sample Preparation: Prepare a stock solution of 5-Nitrothiophene-3-carboxylic acid in a 50:50 mixture of Acetonitrile:Water at a concentration of 1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis of 5-Nitrothiophene-3-carboxylic acid.
Part 3: Physicochemical Property Characterization
Understanding the physicochemical properties, such as thermal stability and UV absorbance, is crucial for handling, storage, and formulation development.
UV-Visible Spectroscopy
Principle: This technique measures the absorption of UV and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. It is useful for confirming the presence of conjugated systems and for quantitative analysis using the Beer-Lambert law.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in methanol (e.g., 10 µg/mL).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Use methanol as the blank reference.
-
Data Acquisition: Scan the sample from 200 to 600 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax). The conjugated nitrothiophene system is expected to have a distinct λmax.[10]
Thermal Analysis (TGA/DSC)
Principle: Thermal analysis provides information on the physical and chemical properties of a substance as a function of temperature.[11]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to determine thermal stability and decomposition profiles.[12]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.[13]
Protocol:
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).
-
TGA Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30°C to 600°C at a rate of 10°C/min.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30°C to a temperature above the melting point (e.g., 250°C) at a rate of 10°C/min.[14]
-
-
Data Analysis:
-
TGA: Analyze the thermogram for the onset of decomposition (significant weight loss).
-
DSC: Determine the onset and peak temperature of the melting endotherm. A sharp peak indicates a pure, crystalline material.
-
Diagram: Overall Analytical Characterization Workflow
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Conclusion
The application of this integrated suite of analytical techniques—NMR, FTIR, HRMS, HPLC, and Thermal Analysis—provides a robust and comprehensive characterization of 5-Nitrothiophene-3-carboxylic acid. Following these detailed protocols enables researchers and drug developers to definitively confirm the structure, accurately assess purity, and understand the key physicochemical properties of the molecule. This rigorous analytical foundation is essential for ensuring the quality and reliability of data in subsequent research and development activities.
References
-
PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Matrix Fine Chemicals. (n.d.). 5-NITROTHIOPHENE-3-CARBOXYLIC ACID. Retrieved from [Link][2][15]
-
Seta, A., & Martin, G. P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1463-1473. Retrieved from [Link][11]
-
Szeleszczuk, O., & Pisklak, D. M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9308. Retrieved from [Link][13]
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][3][16]
-
Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability. Chalmers ODR. Retrieved from [Link][14]
-
North Carolina State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][4]
-
Imoto, E., et al. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 7, 143-154. Retrieved from [Link][10]
-
Rajeswari, P., & Gunasekaran, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-11. Retrieved from [Link][6]
-
Gao, F., et al. (2021). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3. ResearchGate. Retrieved from [Link][12]
-
Gallo, G. G., et al. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 127-135. Retrieved from [Link][8]
-
Li, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 5528913. Retrieved from [Link][17]
-
Pohl, P., & Stelmach, E. (2015). Analytical methods applied for the characterization and the determination of bioactive compounds in coffee. European Food Research and Technology, 240, 19–31. Retrieved from [Link][18]
-
Zhang, Y., et al. (2020). UV absorption spectra of T-E-T-Tin, 2,5-dibromothiophene-3-carboxylic acid... ResearchGate. Retrieved from [Link][19]
-
Jayaprakash, V., et al. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. Journal of Pharmaceutical Analysis, 7(6), 349-363. Retrieved from [Link][9]
Sources
- 1. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8 [matrix-fine-chemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. odr.chalmers.se [odr.chalmers.se]
- 15. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thieno[3,2-b]thiophenes from 5-Nitrothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]thiophene scaffold is a privileged heterocyclic motif of significant interest in materials science and medicinal chemistry. Its rigid, planar, and electron-rich nature makes it an ideal building block for organic semiconductors used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] Furthermore, derivatives of thieno[3,2-b]thiophene have demonstrated a range of biological activities, positioning them as valuable pharmacophores in drug discovery.[3] This document provides a comprehensive guide to the synthesis of thieno[3,2-b]thiophenes, with a focus on a proposed synthetic pathway starting from the readily available 5-nitrothiophene-3-carboxylic acid. While a direct, one-pot conversion is not prominently documented, this guide outlines a rational, multi-step approach involving key transformations such as selective nitro group reduction and subsequent annulation of the second thiophene ring. The protocols provided are based on established chemical principles and are designed to be a valuable resource for researchers engaged in the synthesis of novel functional organic materials and potential therapeutic agents.
Introduction: The Significance of the Thieno[3,2-b]thiophene Core
The fusion of two thiophene rings to form thieno[3,2-b]thiophene results in a system with enhanced π-conjugation and structural rigidity compared to a single thiophene ring. These properties are highly desirable in the design of organic electronic materials, as they facilitate efficient charge transport.[1] Consequently, thieno[3,2-b]thiophene derivatives are integral components of high-performance p-type organic semiconductors.[2] In the realm of medicinal chemistry, the thiophene nucleus is a well-established bioisostere of the benzene ring and is present in numerous approved drugs.[3] The thieno[3,2-b]thiophene scaffold has been explored for the development of novel therapeutic agents, including kinase inhibitors and compounds with other biological activities.
The synthesis of functionalized thieno[3,2-b]thiophenes is therefore a critical endeavor. While several synthetic routes exist, many rely on starting materials that can be expensive or difficult to prepare. 5-Nitrothiophene-3-carboxylic acid represents an attractive and commercially available starting material. This guide details a proposed synthetic strategy to access the thieno[3,2-b]thiophene core from this precursor.
Proposed Synthetic Strategy: A Multi-Step Approach
The proposed synthesis of a thieno[3,2-b]thiophene derivative from 5-nitrothiophene-3-carboxylic acid involves a three-step sequence:
-
Selective Reduction of the Nitro Group: The nitro group at the 5-position is selectively reduced to an amino group to furnish 5-aminothiophene-3-carboxylic acid. This transformation is crucial as the resulting amino group serves as a handle for the subsequent cyclization.
-
Esterification of the Carboxylic Acid: The carboxylic acid is converted to its methyl or ethyl ester. This protection step is necessary to prevent the acidic proton from interfering with the basic conditions often employed in the subsequent ring-forming reaction.
-
Construction of the Second Thiophene Ring via a Modified Gewald Reaction: The 5-aminothiophene-3-carboxylate is then subjected to a cyclization reaction to build the second thiophene ring. A modified Gewald aminothiophene synthesis is a plausible approach for this annulation.[4][5][6][7][8]
The overall proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed multi-step synthesis of a substituted thieno[3,2-b]thiophene.
Detailed Experimental Protocols
Step 1: Selective Reduction of 5-Nitrothiophene-3-carboxylic Acid
The selective reduction of an aromatic nitro group in the presence of a carboxylic acid can be achieved using various reagents. A common and effective method involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent.[9]
Protocol 1: Synthesis of 5-Aminothiophene-3-carboxylic Acid
| Parameter | Value |
| Reactants | 5-Nitrothiophene-3-carboxylic acid, Tin(II) chloride dihydrate |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Reflux (approx. 70-80 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Basification with NaHCO₃, Extraction with Ethyl Acetate |
Procedure:
-
To a solution of 5-nitrothiophene-3-carboxylic acid (1.0 eq.) in ethanol (10 mL per gram of starting material), add tin(II) chloride dihydrate (5.0 eq.).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 5-aminothiophene-3-carboxylic acid.
Step 2: Esterification of 5-Aminothiophene-3-carboxylic Acid
Standard Fisher esterification conditions can be employed to convert the carboxylic acid to its corresponding ester.
Protocol 2: Synthesis of Methyl 5-Aminothiophene-3-carboxylate
| Parameter | Value |
| Reactants | 5-Aminothiophene-3-carboxylic acid, Methanol, Sulfuric Acid (catalytic) |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization, Extraction |
Procedure:
-
Suspend 5-aminothiophene-3-carboxylic acid (1.0 eq.) in methanol (20 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid (0.1 eq.) dropwise.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to obtain methyl 5-aminothiophene-3-carboxylate.
Step 3: Construction of the Second Thiophene Ring
The annulation of the second thiophene ring can be approached through a modified Gewald reaction. The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[8] In this modified approach, the pre-formed aminothiophene will be reacted with a suitable precursor to build the fused ring.
Proposed Protocol 3: Synthesis of a Substituted Thieno[3,2-b]thiophene
| Parameter | Value |
| Reactants | Methyl 5-Aminothiophene-3-carboxylate, α-Halo ketone (e.g., chloroacetone), Sodium sulfide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | 6-12 hours |
| Work-up | Aqueous work-up, Extraction |
Procedure:
-
Dissolve methyl 5-aminothiophene-3-carboxylate (1.0 eq.) and an α-halo ketone such as chloroacetone (1.1 eq.) in DMF.
-
Add sodium sulfide (Na₂S) (1.2 eq.) portion-wise to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thieno[3,2-b]thiophene derivative.
The proposed mechanism for this cyclization is as follows:
Caption: Proposed mechanism for the formation of the thieno[3,2-b]thiophene ring.
Conclusion
This application note provides a scientifically grounded, albeit proposed, synthetic pathway for the synthesis of thieno[3,2-b]thiophenes from 5-nitrothiophene-3-carboxylic acid. The outlined multi-step strategy leverages well-established organic transformations, including selective nitro group reduction and a modified Gewald-type cyclization. The detailed protocols and mechanistic insights are intended to serve as a valuable starting point for researchers aiming to synthesize novel thieno[3,2-b]thiophene derivatives for applications in organic electronics and drug discovery. Further optimization of the proposed cyclization step may be required to achieve high yields and purity of the final products.
References
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W. (1994). The Gewald reaction. Sulphur reports, 16(1), 1-17.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376.
-
Wikipedia contributors. (2023, December 27). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Wikipedia contributors. (2023, October 15). Fiesselmann thiophene synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Wikiwand. Fiesselmann thiophene synthesis. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. Fiesselmann thiophene synthesis. Retrieved January 11, 2026, from [Link]
-
ResearchGate. Fiesselmann thiophene synthesis. Retrieved January 11, 2026, from [Link]
-
A new reagent for selective reduction of nitro group. (n.d.). Retrieved January 11, 2026, from [Link]
- Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5400-5402.
-
ResearchGate. Synthesis of thieno[3,2-b]thiophene via click reaction. Retrieved January 11, 2026, from [Link]
- Fuller, L. S., et al. (2002).
-
Encyclopedia.pub. Synthesis of Thienothiophenes. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (a) Organic semiconducting materials based on thieno[3,2-b]thiophene... Retrieved January 11, 2026, from [Link]
- Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 3465-3472.
- Murphy, C. E., et al. (2008). Thieno[3,2-b]thiophene oligomers and their applications as p-type organic semiconductors.
- Youn, J., et al. (2012). Functionalized Benzothieno[3,2-b]thiophenes (BTTs) for High Performance Organic Thin Film Transistors (OTFTs).
- Lee, J., et al. (2005). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 26(11), 1855-1857.
- Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved January 11, 2026, from [Link]
- Chavan, S. M., et al. (2017). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 1-7.
-
Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. Thiophene synthesis. Retrieved January 11, 2026, from [Link]
- Irgashev, R. A., et al. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 21, 2489-2497.
- Szymański, M., et al. (2021). Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester.
- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
Scribd. SD1.Recent Strategies in The Synthesis of Thiophene Derivatives Highlights | PDF. Retrieved January 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[3,2-b]thiophene oligomers and their applications as p-type organic semiconductors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of 5-Nitrothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of the 5-Nitrothiophene-3-carboxylic Acid Scaffold
5-Nitrothiophene-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The thiophene ring is a well-established bioisostere for the benzene ring, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the thiophene ring and the reactivity of the appended carboxylic acid group, making it a key anchor point for molecular elaboration.
Functionalization of the carboxylic acid group opens a gateway to a diverse array of derivatives, including amides and esters, which are prevalent in a multitude of biologically active compounds. These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics. This guide provides a detailed exploration of established and effective protocols for the derivatization of 5-Nitrothiophene-3-carboxylic acid, with a focus on the practical aspects and the underlying chemical principles.
I. Amide Bond Formation: Crafting Bioactive Carboxamides
The formation of an amide bond from a carboxylic acid is a cornerstone of organic synthesis, particularly in the construction of peptide linkages and the synthesis of a vast number of pharmaceuticals. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is paramount.
Mechanism of Amide Bond Formation via Activated Esters
A common and effective strategy for amide bond formation involves the in-situ generation of a highly reactive activated ester from the carboxylic acid using a coupling reagent. This activated ester is then susceptible to nucleophilic attack by an amine to form the desired amide.
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that minimizes side reactions and racemization, making it a preferred choice for the synthesis of complex amides.
Rationale: The electron-withdrawing nitro group on the thiophene ring can decrease the nucleophilicity of the carboxylate, making a potent coupling reagent like HATU particularly effective. The reaction proceeds through a highly reactive O-acylisourea intermediate which is then converted to an activated ester, readily undergoing aminolysis.
Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask, dissolve 5-Nitrothiophene-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution, followed by the portion-wise addition of HATU (1.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Representative Amide Synthesis:
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-5-nitrothiophene-3-carboxamide | >85% |
| Benzylamine | N-benzyl-5-nitrothiophene-3-carboxamide | >90% |
| Morpholine | (5-nitrothiophen-3-yl)(morpholino)methanone | >90% |
Yields are representative and may vary depending on the specific amine and reaction scale.
II. Esterification: Accessing Ester Derivatives
Esterification is another fundamental transformation of carboxylic acids, leading to compounds with diverse applications, from fragrances and flavors to pharmaceuticals. Several methods are available for the esterification of 5-Nitrothiophene-3-carboxylic acid, each with its own advantages and substrate scope.
Protocol 2: DCC/DMAP-Mediated Esterification (Steglich Esterification)
The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, in combination with a catalytic amount of 4-Dimethylaminopyridine (DMAP), provides a mild and efficient method for esterification, particularly for secondary and tertiary alcohols.[1]
Rationale: This method avoids the harsh acidic conditions of the Fischer esterification, making it suitable for substrates with acid-labile functional groups. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction rate.[2] The strong electron-withdrawing nature of the nitro group makes the carbonyl carbon of 5-nitrothiophene-3-carboxylic acid more electrophilic, facilitating the reaction.
Caption: Steglich Esterification Workflow.
Step-by-Step Protocol:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 5-Nitrothiophene-3-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM).
-
DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Work-up: Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Representative Ester Synthesis:
| Alcohol | Product | Yield (%) |
| Methanol | Methyl 5-nitrothiophene-3-carboxylate | >90% |
| Ethanol | Ethyl 5-nitrothiophene-3-carboxylate | >90% |
| 2-Butyloctanol | 2-butyloctyl 5-nitrothiophene-3-carboxylate | ~87%[3] |
Yields are representative and may vary depending on the specific alcohol and reaction conditions.
Protocol 3: Thionyl Chloride-Mediated Esterification
For the synthesis of simple alkyl esters, conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with an alcohol is a robust and high-yielding method.
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for the preparation of acyl chlorides from carboxylic acids. The in-situ generated acyl chloride is highly electrophilic and reacts readily with alcohols, even those that are poor nucleophiles.
Step-by-Step Protocol:
-
Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (2.0-5.0 eq) to 5-Nitrothiophene-3-carboxylic acid (1.0 eq) at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation or under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or toluene. Add the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Follow the work-up and purification procedures described in Protocol 2.
III. Characterization of Functionalized Derivatives
The successful synthesis of 5-nitrothiophene-3-carboxylic acid derivatives should be confirmed by standard analytical techniques.
Table of Expected Spectroscopic Data:
| Derivative Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Amide | 8.0-9.0 (thiophene-H), 7.0-8.0 (aryl-H, if applicable), variable (NH) | 160-165 (C=O), 120-150 (thiophene-C) | 3200-3400 (N-H stretch), 1630-1680 (C=O stretch, Amide I), 1500-1550 & 1300-1350 (NO₂ stretches) |
| Ester | 8.0-9.0 (thiophene-H), 3.5-4.5 (O-CH₂/CH₃) | 160-165 (C=O), 120-150 (thiophene-C), 50-70 (O-Alkyl C) | 1715-1735 (C=O stretch), 1500-1550 & 1300-1350 (NO₂ stretches), 1100-1300 (C-O stretch) |
Note: Chemical shifts are approximate and can vary based on the specific substituent and solvent.
IV. Safety and Handling Considerations
-
5-Nitrothiophene-3-carboxylic acid and its derivatives should be handled in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Coupling reagents such as HATU and DCC can be sensitizers. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
V. Conclusion
The functionalization of the carboxylic acid group of 5-Nitrothiophene-3-carboxylic acid provides a powerful platform for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide, utilizing common and efficient reagents, offer reliable methods for the preparation of amides and esters. The choice of a specific protocol will depend on the nature of the desired product and the presence of other functional groups in the reactants. Careful consideration of the reaction mechanism and the role of each reagent is key to achieving high yields and purity in these transformations.
References
-
Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central. [Link]
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. 1978, 17 (7), 522–524. [Link]
-
Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Royal Society of Chemistry. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
Sources
The Emerging Role of 5-Nitrothiophene-3-carboxylic Acid in Oncology: A Gateway to Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Scaffold
In the landscape of cancer research, the quest for novel chemical entities with potent and selective anticancer activity is relentless. While many heterocyclic compounds have been investigated, the thiophene nucleus, a sulfur-containing five-membered aromatic ring, has consistently emerged as a privileged scaffold in medicinal chemistry. Specifically, 5-Nitrothiophene-3-carboxylic acid is gaining recognition not as a therapeutic agent in itself, but as a crucial starting material and structural motif for the design and synthesis of a new generation of anticancer compounds. Its unique electronic properties, conferred by the electron-withdrawing nitro group and the carboxylic acid handle for derivatization, make it an attractive building block for creating diverse molecular architectures that can interact with various biological targets implicated in cancer.
This technical guide provides an in-depth exploration of the role of 5-Nitrothiophene-3-carboxylic acid in cancer research, focusing on the synthetic strategies to derive novel anticancer agents, their mechanisms of action, and the preclinical data supporting their development. We will delve into detailed experimental protocols, present comparative data on the efficacy of its derivatives, and visualize the key signaling pathways modulated by these promising compounds.
The Strategic Advantage of the 5-Nitrothiophene-3-carboxylic Acid Scaffold
The utility of 5-Nitrothiophene-3-carboxylic acid as a foundational molecule in the development of anticancer drugs stems from several key features:
-
Chemical Versatility : The carboxylic acid group at the 3-position provides a convenient attachment point for a wide array of chemical moieties through amide bond formation and other coupling reactions. This allows for the systematic exploration of the chemical space to optimize biological activity.
-
Electronic Properties : The potent electron-withdrawing nature of the nitro group at the 5-position significantly influences the electronic distribution of the thiophene ring. This can enhance the molecule's ability to participate in crucial interactions with biological targets, such as hydrogen bonding and π-π stacking.
-
Bioisosteric Potential : The thiophene ring is a well-known bioisostere of the benzene ring, offering a similar spatial arrangement but with altered electronic and lipophilic properties. This can lead to improved pharmacokinetic profiles and novel biological activities compared to their carbocyclic counterparts.
Application Notes: Synthesis of Bioactive Derivatives
The primary application of 5-Nitrothiophene-3-carboxylic acid in cancer research is as a precursor for the synthesis of more complex molecules. A common strategy involves the derivatization of the carboxylic acid group to generate amides, esters, or to incorporate the thiophene moiety into larger heterocyclic systems.
Representative Synthetic Protocol: Synthesis of a Novel 5-Nitrothiophene-3-carboxamide Derivative
This protocol outlines a general and adaptable method for the synthesis of a 5-nitrothiophene-3-carboxamide derivative, a class of compounds that has shown promise in preclinical cancer studies.
Objective: To synthesize N-Aryl-5-nitrothiophene-3-carboxamide from 5-Nitrothiophene-3-carboxylic acid and a substituted aniline.
Materials:
-
5-Nitrothiophene-3-carboxylic acid
-
Substituted aniline (e.g., 4-chloroaniline)
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, EDC)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 5-Nitrothiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-nitrothiophene-3-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality Behind Experimental Choices:
-
The activation of the carboxylic acid to an acid chloride is a common and efficient method to facilitate the subsequent nucleophilic attack by the amine.
-
The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the aniline as a nucleophile.
-
Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive acid chloride intermediate.
Preclinical Evaluation of 5-Nitrothiophene Derivatives
Derivatives of 5-Nitrothiophene-3-carboxylic acid have been evaluated against a variety of cancer cell lines, demonstrating a broad spectrum of cytotoxic and antiproliferative activities. The following table summarizes the in vitro efficacy of selected derivatives from various studies.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole Derivative | A549 (Human Lung Carcinoma) | 9.61 - 15.59 (apoptosis ratio %) | [1] |
| Thiazole Derivative | L929 (Murine Fibroblast) | Not specified as cytotoxic | [1] |
| Thiosemicarbazone Derivative | MIA PaCa-2 (Pancreatic Cancer) | Potent activity (specific IC50 not provided) | [2] |
| Thiophene Carboxamide | A375 (Melanoma) | Significant cytotoxic effect | [3] |
| Thiophene Carboxamide | HT-29 (Colon Cancer) | Significant cytotoxic effect | [3] |
| Thiophene Carboxamide | MCF-7 (Breast Cancer) | 38.93% viability at 100 µM | [3] |
Mechanism of Action: Induction of Apoptosis
A recurring theme in the anticancer activity of 5-nitrothiophene derivatives is the induction of programmed cell death, or apoptosis. Several studies have indicated that these compounds can trigger the intrinsic apoptotic pathway.[1][4]
Key Events in the Apoptotic Pathway Induced by 5-Nitrothiophene Derivatives:
-
Mitochondrial Membrane Depolarization: A critical initiating event is the disruption of the mitochondrial membrane potential.[1] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Caspase Activation: The released factors activate a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[1][4]
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Some thiophene derivatives have also been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the AKT and MAPK pathways.[5]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by 5-nitrothiophene derivatives.
Sources
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 2. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Serial killers: ordering caspase activation events in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
Developing Anticancer Agents from Benzo[b]thiophene-3-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from the benzo[b]thiophene-3-carboxylic acid scaffold. This class of compounds has demonstrated significant potential in targeting key signaling pathways implicated in cancer progression and metastasis. This document is intended to serve as a practical resource, offering not only step-by-step experimental procedures but also the scientific rationale behind these methodologies.
Introduction: The Promise of Benzo[b]thiophene Derivatives in Oncology
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules. In the realm of oncology, derivatives of benzo[b]thiophene-3-carboxylic acid have emerged as a promising class of therapeutic candidates. Their anticancer activity often stems from the ability to modulate critical cellular processes such as proliferation, migration, and invasion. One of the key mechanisms of action identified for certain benzo[b]thiophene-3-carboxylic acid derivatives is the inhibition of the RhoA/ROCK signaling pathway, a central regulator of the actin cytoskeleton that is frequently dysregulated in cancer.[1][2][3]
This guide will provide a detailed roadmap for researchers interested in exploring this chemical space, from the synthesis of diverse derivatives to their comprehensive preclinical evaluation.
Part 1: Synthesis of Benzo[b]thiophene-3-carboxylic Acid Derivatives
The versatility of the benzo[b]thiophene-3-carboxylic acid core allows for the synthesis of a wide array of derivatives, primarily through modification of the carboxylic acid group to form esters and amides. This chemical diversity is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.
General Synthesis of Benzo[b]thiophene-3-carboxamides
Amide derivatives are synthesized through a standard amide coupling reaction between benzo[b]thiophene-3-carboxylic acid and a desired amine. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) facilitates this reaction.[2][4]
Protocol 1: General Procedure for the Synthesis of Benzo[b]thiophene-3-carboxamides
-
Reaction Setup: In a round-bottom flask, dissolve benzo[b]thiophene-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add EDCI (1.5-2.0 eq) and DMAP (0.1-0.2 eq) to the solution and stir at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Examples of Synthesized Benzo[b]thiophene-3-carboxamides
| Compound ID | Amine Moiety | Rationale for Synthesis |
| BTCA-A1 | Aniline | Introduction of a simple aromatic ring to explore basic SAR. |
| BTCA-A2 | 4-Fluoroaniline | Investigating the effect of electron-withdrawing groups on the phenyl ring. |
| BTCA-A3 | 4-Methoxyaniline | Probing the influence of electron-donating groups on activity. |
| BTCA-A4 | Piperidine | Introduction of a saturated heterocyclic ring to explore different chemical space. |
| BTCA-A5 | N-(2-aminoethyl)morpholine | Enhancing solubility and potential for additional interactions. |
General Synthesis of Benzo[b]thiophene-3-carboxylates
Ester derivatives can be readily synthesized via esterification of benzo[b]thiophene-3-carboxylic acid with various alcohols. Similar to amide synthesis, this reaction is often facilitated by coupling agents or by conversion of the carboxylic acid to a more reactive acyl chloride.[5][6]
Protocol 2: General Procedure for the Synthesis of Benzo[b]thiophene-3-carboxylates
-
Reaction Setup: Dissolve benzo[b]thiophene-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DCM).
-
Activation: Add EDCI (1.5 eq) and DMAP (0.1 eq).
-
Alcohol Addition: Add the desired alcohol (1.2 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the amide synthesis.
Table 2: Examples of Synthesized Benzo[b]thiophene-3-carboxylates
| Compound ID | Alcohol Moiety | Rationale for Synthesis |
| BTCA-E1 | Methanol | Simple ester for baseline activity assessment. |
| BTCA-E2 | Ethanol | Slightly larger alkyl group to probe steric effects. |
| BTCA-E3 | Isopropanol | Introduction of branching to investigate steric hindrance. |
| BTCA-E4 | Benzyl alcohol | Incorporation of an aromatic ring to explore π-π stacking interactions. |
| BTCA-E5 | 2-Phenoxyethanol | Addition of a flexible ether linkage and a terminal phenyl group.[4] |
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is essential to efficiently screen and characterize the anticancer properties of the synthesized derivatives. This section outlines key assays to assess cytotoxicity, and effects on cell migration and invasion.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is a fundamental first step in evaluating the cytotoxic potential of novel compounds.
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzo[b]thiophene derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Migration Assessment: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study directional cell migration in vitro.
Protocol 4: Wound Healing Assay
-
Create a Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a scratch in the monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Migration and Invasion Assessment: Transwell Assay
The Transwell assay, also known as the Boyden chamber assay, provides a quantitative measure of cell migration (chemotaxis) and invasion. For invasion assays, the transwell membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel.
Protocol 5: Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The test compound is added to both the upper and lower chambers.
-
Incubation: Incubate the plate for 12-48 hours.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
Part 3: Elucidating the Mechanism of Action: Targeting the RhoA/ROCK Pathway
As previously mentioned, a key target of some anticancer benzo[b]thiophene-3-carboxylic acid derivatives is the RhoA/ROCK signaling pathway. This pathway plays a pivotal role in regulating the actin cytoskeleton, and its hyperactivation is associated with increased cancer cell migration, invasion, and metastasis.[7][8][9][10]
Western Blot Analysis of RhoA/ROCK Pathway Proteins
Western blotting is a key technique to investigate the effect of the synthesized compounds on the expression and activation of proteins within the RhoA/ROCK pathway. Key proteins to analyze include RhoA, ROCK1, ROCK2, and the phosphorylated form of Myosin Light Chain (p-MLC), which is a downstream effector of ROCK.[11][12][13][14][15]
Protocol 6: Western Blot for RhoA/ROCK Pathway Proteins
-
Protein Extraction: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RhoA, ROCK1, ROCK2, p-MLC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Part 4: In Vivo Preclinical Evaluation
Promising lead compounds identified through in vitro screening should be further evaluated in vivo to assess their efficacy and safety in a more complex biological system. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.
Human Tumor Xenograft Model
Protocol 7: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the benzo[b]thiophene derivative (formulated in a suitable vehicle) and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
Immunohistochemical Analysis of Tumor Tissues
Immunohistochemistry (IHC) can be used to analyze the expression and localization of key proteins within the tumor microenvironment, providing further insight into the compound's mechanism of action in vivo.
Protocol 8: Immunohistochemistry
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using a citrate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and key proteins in the RhoA/ROCK pathway.
-
Detection: Use a labeled secondary antibody and a chromogenic substrate to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin and mount with a coverslip.
-
Microscopic Analysis: Examine the stained sections under a microscope and quantify the staining intensity and distribution.
Conclusion
The development of anticancer agents from benzo[b]thiophene-3-carboxylic acid derivatives represents a promising avenue of research. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of these compounds. By systematically applying these methodologies, researchers can effectively identify and optimize novel drug candidates with the potential to impact cancer therapy.
References
-
Shafiee, A., Hedayati, M. A., Salimi, M. M., & Faghihi, S. M. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198–202. [Link]
-
Rath, N., & Olson, M. F. (2012). Rho-associated kinase (ROCK) signaling and the cancer microenvironment. British Journal of Cancer, 107(11), 1771–1775. [Link]
-
Liu, S., et al. (2024). RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential. Journal of Translational Medicine, 22(1), 1-20. [Link]
-
Liu, S., et al. (2015). Rho/ROCK signaling in motility and metastasis of gastric cancer. World Journal of Gastroenterology, 21(1), 1–10. [Link]
-
Chang, Y. W. E., Bean, R. R., & Jakobi, R. (2009). Targeting RhoA/Rho Kinase and p21-Activated Kinase Signaling to Prevent Cancer Development and Progression. Recent Patents on Anti-Cancer Drug Discovery, 4(2), 110-124. [Link]
-
Bartoli, G., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7235–7245. [Link]
-
Lawson, C. D., & Ridley, A. J. (2018). Targeting Rho GTPase signaling networks in cancer. Frontiers in Oncology, 8, 47. [Link]
-
Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]
-
Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]
-
Bartoli, G., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7235–7245. [Link]
-
Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. [Link]
-
Liang, J., et al. (2024). Full article: Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]
-
Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]
-
Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]
-
Kondo, Y., et al. (2020). Carboxylation of (Benzo)thiophenes and (Benzo)furans with CO2. Organic Letters, 22(15), 5935–5939. [Link]
-
Lin, C. H., et al. (2024). Western blot analysis on the expression of RhoA, ROCK1, MLC2, and p-MLC2 in lungs. ResearchGate. [Link]
-
Noma, K., et al. (2006). A Method for Measuring Rho Kinase Activity in Tissues and Cells. In Methods in Enzymology (Vol. 406, pp. 235-245). Academic Press. [Link]
-
Doyle, K. M., et al. (2023). The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia. International Journal of Molecular Sciences, 24(10), 8617. [Link]
-
Chen, Y., et al. (2021). (A) Western blot assay was performed to evaluate the effect of ROCK... ResearchGate. [Link]
-
Vellanki, R. N., et al. (2013). The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis. PLoS ONE, 8(7), e69742. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitrothiophene-3-carboxylic Acid: A Versatile Intermediate for Modern Drug Discovery
Introduction: The Strategic Importance of the Nitrothiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring is recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring allows for similar spatial arrangements while offering distinct electronic properties that can significantly influence biological activity and metabolic stability. Among thiophene derivatives, 5-Nitrothiophene-3-carboxylic acid stands out as a particularly valuable intermediate. The electron-withdrawing nature of the nitro group enhances the reactivity of the thiophene ring, making it a versatile starting point for the synthesis of a diverse array of pharmacologically active compounds.[2] This guide provides an in-depth exploration of the applications and protocols involving 5-Nitrothiophene-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals.
The strategic incorporation of the 5-nitrothiophene moiety has led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The nitro group can serve as a crucial pharmacophore or be chemically transformed, for instance, through reduction to an amino group, providing a synthetic handle for further molecular elaboration.[2][3] This adaptability makes 5-Nitrothiophene-3-carboxylic acid a cornerstone in the construction of compound libraries for high-throughput screening and lead optimization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Nitrothiophene-3-carboxylic acid is fundamental for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₃NO₄S | [5][6] |
| Molecular Weight | 173.15 g/mol | [5] |
| IUPAC Name | 5-nitrothiophene-3-carboxylic acid | [5] |
| CAS Number | 40357-96-8 | [5] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| SMILES | C1=C(SC=C1C(=O)O)[O-] | [5] |
| InChIKey | VNJUNWUOAKEIKG-UHFFFAOYSA-N | [5] |
Synthesis of 5-Nitrothiophene-3-carboxylic Acid
While commercially available, understanding the synthesis of 5-Nitrothiophene-3-carboxylic acid provides valuable insights into its reactivity and potential impurities. A common synthetic route involves the nitration of a thiophene precursor. For instance, the oxidation of a corresponding aldehyde, such as 5-nitrothiophene-2-carboxaldehyde, can yield the carboxylic acid.[7]
Core Applications in Drug Discovery
The utility of 5-Nitrothiophene-3-carboxylic acid as a drug discovery intermediate is vast. Its derivatives have shown promise in several therapeutic areas.
Antimicrobial Agents
Nitrothiophenes have a well-documented history as potent antimicrobial agents.[3] The nitro group is often a key contributor to their mechanism of action, which can involve the formation of reactive nitroso and hydroxylamine metabolites upon reduction by bacterial nitroreductases.[8] These reactive species can then induce cellular damage.
For instance, 5-nitrothiophene derivatives have been identified as being active against both replicating and non-replicating Mycobacterium tuberculosis.[9] Their mechanism is believed to involve the release of nitric oxide, which non-specifically kills the bacteria.[9]
Anticancer Therapeutics
The 5-nitrothiophene scaffold is also a valuable component in the design of novel anticancer agents.[3] Derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines.[10] Recent studies have explored 5-nitro-thiophene-thiosemicarbazone derivatives for their potential against pancreatic ductal adenocarcinoma, showing inhibition of key protein kinases.[10]
Furthermore, the related thieno[3,2-d]pyrimidine scaffold, accessible from aminothiophene precursors which can be derived from 5-nitrothiophene-3-carboxylic acid, has been investigated for its anticancer activity, with some compounds showing potent inhibition of cyclin-dependent kinases (CDKs).[11]
Kinase Inhibitors
Protein kinases are critical targets in drug discovery, particularly in oncology and inflammatory diseases.[12] The thiophene scaffold is a common feature in many kinase inhibitors. While 5-aminothiophene-3-carboxylic acid is a more direct precursor for some kinase inhibitor scaffolds, the reduction of the nitro group in 5-Nitrothiophene-3-carboxylic acid provides a pathway to these valuable intermediates.[12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of 5-Nitrothiophene-3-carboxylic acid in the synthesis of bioactive molecules.
Protocol 1: General Amide Coupling
The carboxylic acid functionality of 5-Nitrothiophene-3-carboxylic acid is a prime site for modification, most commonly through amide bond formation. This reaction is fundamental in medicinal chemistry for linking molecular fragments.[13]
Objective: To synthesize an amide derivative of 5-Nitrothiophene-3-carboxylic acid.
Materials:
-
5-Nitrothiophene-3-carboxylic acid
-
Amine of choice (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-Nitrothiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add EDC (1.2 eq) to the mixture and stir for an additional 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Rationale: The use of a coupling agent like EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[14] Additives such as HOBt are often included to improve reaction efficiency and suppress side reactions like racemization.[15]
Visualizing the Amide Coupling Workflow
Caption: Workflow for EDC-mediated amide coupling.
Protocol 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a key transformation that opens up a wide range of subsequent chemical modifications.
Objective: To synthesize 5-Aminothiophene-3-carboxylic acid from 5-Nitrothiophene-3-carboxylic acid.
Materials:
-
5-Nitrothiophene-3-carboxylic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-Nitrothiophene-3-carboxylic acid in ethanol.
-
Add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl to the flask.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude 5-Aminothiophene-3-carboxylic acid can be used in the next step or purified further if necessary.
Rationale: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds to their corresponding anilines. The acidic conditions facilitate the reduction process.
Visualizing the Nitro Reduction Pathway
Caption: Synthetic pathway for nitro group reduction.
Conclusion: A Privileged Intermediate with a Promising Future
5-Nitrothiophene-3-carboxylic acid is more than just a chemical intermediate; it is a gateway to a vast chemical space of potential therapeutic agents. Its inherent reactivity and the biological significance of the thiophene scaffold make it a cornerstone for innovation in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in the development of next-generation medicines.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777267, 5-Nitrothiophene-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Retrieved from [Link]
- Lallemand, B., et al. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(1), 547-549.
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 5-NITROTHIOPHENE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
PubMed. (2024). 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. Retrieved from [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
-
MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
-
MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8 [matrix-fine-chemicals.com]
- 7. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Nitrothiophene-3-carboxylic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Nitrothiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of 5-nitrothiophene-3-carboxylic acid.
Q1: What is the fundamental reaction for synthesizing 5-Nitrothiophene-3-carboxylic acid?
The synthesis is achieved through the electrophilic nitration of the starting material, 3-Thiophenecarboxylic acid. The reaction involves the introduction of a nitro group (-NO₂) onto the thiophene ring. The key challenge is to control the regioselectivity to favor substitution at the 5-position.
Q2: Why is controlling regioselectivity so important in this synthesis?
The carboxylic acid group (-COOH) at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. It directs incoming electrophiles primarily to the 5-position. However, under different conditions, other isomers like 4-nitrothiophene-3-carboxylic acid can be formed.[1][2] Achieving high selectivity for the 5-nitro isomer is crucial for purity and simplifies downstream processing.
Q3: What are the most common nitrating agents for this reaction?
A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common and effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Other nitrating systems, like potassium nitrate in sulfuric acid, can also be used, particularly when trying to exert kinetic control at low temperatures.[1]
Q4: What are the critical safety precautions for this nitration?
Nitration reactions are highly exothermic and can be hazardous if not controlled properly.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and appropriate chemical-resistant gloves.[3]
-
Ventilation: Perform the reaction in a well-ventilated fume hood.[3][4]
-
Controlled Addition: The nitrating mixture must be added slowly and portion-wise to the solution of the starting material, with efficient stirring and cooling to manage the heat generated.[5][6] A rapid rise in temperature can lead to runaway reactions and the formation of dangerous, unstable polynitrated byproducts.[5]
-
Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto crushed ice.[1][5]
-
Waste Disposal: Dispose of all chemical waste according to your institution's regulations.[5]
-
Product Hazards: Nitrothiophenes are potent poisons and can cause painful blisters upon skin contact.[5] Handle the product with care.
Troubleshooting and Optimization Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
| Issue ID | Problem Description |
| 1 | Low or No Yield of the Desired Product |
| 2 | Formation of Significant Isomeric Impurities (e.g., 4-nitro isomer) |
| 3 | Reaction Mixture Turns Dark/Forms Tar |
| 4 | Product is Difficult to Purify |
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield, or I've only recovered the starting material. What went wrong?
A: This is a common issue that typically points to problems with the reagents or reaction conditions.
-
Probable Cause 1: Ineffective Nitrating Agent. The nitronium ion (NO₂⁺) is sensitive to moisture. If your nitric or sulfuric acids are old or have absorbed atmospheric water, the concentration of the active electrophile will be too low for the reaction to proceed efficiently.
-
Solution: Use fresh, high-purity concentrated acids (H₂SO₄ 98%, HNO₃ 70% or fuming). The nitrating mixture should be prepared fresh just before use by adding nitric acid slowly to sulfuric acid in an ice bath.
-
-
Probable Cause 2: Reaction Temperature is Too Low. While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion.
-
Solution: The reaction is typically performed between 0°C and 10°C. Ensure your cooling bath is maintained in this range. If the reaction is sluggish, allow it to stir for a longer period, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Probable Cause 3: Inefficient Work-up. The product, 5-nitrothiophene-3-carboxylic acid, has some solubility in acidic aqueous solutions.
-
Solution: After quenching the reaction on ice, ensure the product fully precipitates. Cooling the mixture for an extended period can help. If the yield is still low, the acidic aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[7]
-
Issue 2: Formation of Significant Isomeric Impurities
Q: My product is contaminated with a significant amount of another isomer. How can I improve the selectivity for the 5-nitro product?
A: This is a classic problem of regioselectivity, which is highly dependent on reaction conditions. The 5-nitro isomer is generally the kinetically favored product, while other isomers (like the 4-nitro) can be thermodynamically favored. [1][2]
-
Probable Cause: Reaction Temperature is Too High. Elevated temperatures provide enough energy to overcome the activation barrier for the formation of more stable, but less rapidly formed, thermodynamic products.
-
Solution: Maintain Strict Temperature Control. The key to favoring the kinetic 5-nitro product is to run the reaction at a low temperature (0°C).[1][2] Add the nitrating agent very slowly to the substrate solution while it is submerged in an ice-salt bath to ensure the internal temperature does not rise significantly.
-
Diagram: Regioselectivity Control This diagram illustrates how reaction temperature influences the product distribution.
Caption: Relationship between temperature and regioselectivity.
Issue 3: Reaction Mixture Turns Dark/Forms Tar
Q: During the addition of the nitrating agent, my reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of a crystalline product. What happened?
A: This indicates decomposition of the thiophene ring, which is sensitive to strong oxidizing conditions. [5][6]
-
Probable Cause 1: Localized Overheating. If the nitrating agent is added too quickly or with inefficient stirring, localized "hot spots" can form. In these areas, the temperature spikes, leading to oxidation and polymerization of the thiophene ring.[5]
-
Probable Cause 2: Excess Nitrating Agent. Using a large excess of nitric acid increases the oxidative stress on the substrate.
-
Solution: Use a carefully measured molar equivalent of nitric acid. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. Refer to the optimized protocol below for recommended stoichiometry.
-
Issue 4: Product is Difficult to Purify
Q: My crude product is an oily solid and I'm struggling to get a pure, crystalline material. What purification strategy do you recommend?
A: Purification can be challenging due to the presence of isomers and residual acids. A systematic approach is required.
-
Solution 1: Thorough Washing. After filtering the crude product post-quenching, wash it thoroughly with cold water until the washings are neutral (test with pH paper). This removes most of the residual sulfuric and nitric acids.
-
Solution 2: Recrystallization. This is the most effective method for purifying the final product.
-
Solvent Selection: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.
-
Alternative Solvents: Other solvents like acetic acid or mixtures of heptane/dichloroethane have also been reported for similar compounds.[7]
-
-
Solution 3: Acid-Base Extraction. If isomeric impurities are persistent, an acid-base extraction can be attempted. Dissolve the crude mixture in an organic solvent and extract with a weak base like sodium bicarbonate solution.[7] The desired carboxylic acid will move to the aqueous phase as its sodium salt. The aqueous layer can then be separated, re-acidified with HCl to a pH of ~2, and the precipitated pure product can be filtered off.[7]
Diagram: Troubleshooting Workflow This flowchart provides a logical path for diagnosing experimental problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Recommended Experimental Protocols
Protocol 1: Synthesis of 5-Nitrothiophene-3-carboxylic acid
This protocol is designed to favor the kinetic product, yielding the 5-nitro isomer with high selectivity.
Materials:
-
3-Thiophenecarboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Ice-salt bath
Procedure:
-
Preparation: In a 250 mL three-necked flask, dissolve 3-Thiophenecarboxylic acid (1.0 eq) in concentrated sulfuric acid (4.0 eq by volume) with gentle stirring. Cool the solution to 0°C using an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq by volume) in an ice bath. Caution: This is highly exothermic.
-
Nitration: Add the freshly prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of the thiophene derivative. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice in a large beaker with vigorous stirring.
-
Isolation: Allow the ice to melt completely. The pale-yellow solid product will precipitate. Let the mixture stand in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product under vacuum to a constant weight. The expected product is a pale-yellow to yellow-brown solid.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried 5-Nitrothiophene-3-carboxylic acid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise while swirling until a faint, persistent cloudiness appears.
-
Add a few more drops of hot ethanol to re-dissolve the cloudiness, resulting in a clear, saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry under vacuum.
References
- BenchChem. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
- Valsynthese SA. (2021). Material Safety Data Sheet 2-NITROTHIOPHENE.
-
Babasinian, V. S. (1934). 2-NITROTHIOPHENE. Organic Syntheses, 14, 76. Available at: [Link]
-
PubChem. 5-Nitrothiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Cooper, J., & Scrowston, R. M. (1971). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 8, 1211-1216. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Nitration of 3-Thiophenecarboxaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. valsynthese.ch [valsynthese.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Nitrothiophene-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Nitrothiophene-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The inherent reactivity of the thiophene ring, coupled with the directing effects of the carboxylic acid substituent, presents a unique set of challenges. This guide provides in-depth, experience-driven answers to common problems, detailed protocols, and the chemical reasoning behind our troubleshooting recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration reaction of thiophene-3-carboxylic acid is failing, resulting in a dark tar-like substance or extremely low yields. What is the primary cause?
A1: Root Cause Analysis & Mitigation
This is the most common issue and typically stems from the high reactivity of the thiophene ring towards nitrating agents. Thiophene is significantly more reactive than benzene, and standard nitration conditions (e.g., concentrated HNO₃/H₂SO₄) are often too harsh, leading to oxidation, polysubstitution, and substrate degradation.[1] The appearance of a dark red color or tar is a definitive sign of oxidative decomposition.[2]
Key Factors & Solutions:
-
Nitrating Agent Severity: The classic H₂SO₄/HNO₃ mixture generates a high concentration of the highly electrophilic nitronium ion (NO₂⁺), which reacts uncontrollably with the sensitive thiophene ring.[1]
-
Solution: Employ milder nitrating systems. The most successful and controlled method for nitrating thiophenes involves using nitric acid in acetic anhydride.[1] This generates acetyl nitrate in situ, a less aggressive nitrating agent that provides better control.
-
-
Presence of Nitrous Acid (HNO₂): Nitric acid solutions often contain traces of nitrous acid, which can trigger a violent, autocatalytic nitrosation reaction with the highly reactive thiophene ring, leading to explosive decomposition.[1]
-
Solution: Ensure the removal of any residual nitrous acid. Adding a small amount of urea to the nitric acid solution before use will scavenge any present HNO₂.
-
-
Temperature Control: Electrophilic aromatic substitution on thiophene is highly exothermic. A runaway reaction can easily occur if the temperature is not strictly controlled.
-
Solution: Maintain a low reaction temperature, typically between -10°C and 10°C, throughout the addition of the substrate. Use an ice-salt or acetone/dry ice bath for precise temperature management. A rapid rise in temperature is a primary indicator of a loss of control.[2]
-
Q2: I am obtaining a mixture of nitro-isomers instead of the desired 5-nitrothiophene-3-carboxylic acid. How can I improve the regioselectivity?
A2: Understanding and Controlling Regiochemistry
This is a classic challenge of directing group competition. The thiophene ring itself is activated towards electrophilic attack at the C2 and C5 positions due to the lone pairs on the sulfur atom. The C3-carboxylic acid is an electron-withdrawing group, which deactivates the ring and acts as a meta-director (to C5).
-
C5 Position: This position is favored as it is both activated by the sulfur atom (pseudo-para) and is meta to the deactivating carboxyl group.
-
C4 Position: This position is meta to the carboxyl group but is less activated by the sulfur.
-
C2 Position: This position is highly activated by the sulfur but is ortho to the deactivating carboxyl group.
The distribution of isomers is highly dependent on reaction conditions, which can favor either kinetic or thermodynamic control.[3]
Troubleshooting Isomer Distribution:
| Condition | Predominant Isomer(s) | Rationale |
| Low Temperature (e.g., < 0°C) | 5-Nitro (Kinetic Product) | At low temperatures, the reaction is under kinetic control. The electrophile attacks the most electronically rich and accessible position, which is C5, due to the strong activating effect of the sulfur atom. |
| Elevated Temperature | Increased proportion of 4-Nitro | Higher temperatures can lead to thermodynamic control, potentially favoring the formation of other, more stable isomers or leading to side reactions. |
| Harsh Nitrating Agents | Mixture of isomers, degradation | Strong acids can lead to less selective reactions and increase the likelihood of side reactions like ipso-substitution.[3][4] |
Recommended Action: To maximize the yield of the 5-nitro isomer, perform the nitration at low temperatures under kinetic control using a mild nitrating agent.
Q3: I suspect side reactions like decarboxylation or ipso-substitution are occurring. How can I identify and prevent them?
A3: Minimizing Unwanted Side Reactions
Besides decomposition, two specific side reactions can significantly lower the yield of your desired product:
-
Ipso-Substitution: This is the replacement of the carboxylic acid group with a nitro group, yielding 3-nitrothiophene. This side reaction is known to occur in the nitration of substituted thiophenes and benzo[b]thiophenes, particularly under forcing conditions.[3][4]
-
Prevention: The use of milder conditions (low temperature, acetyl nitrate) significantly disfavors this pathway. The C-COOH bond is less likely to be cleaved under these gentler protocols.
-
-
Decarboxylation: The loss of CO₂ from the carboxylic acid can occur, especially with heating.[5] While the target molecule is a nitro-substituted acid and not a β-keto acid (which decarboxylates readily), harsh acidic conditions and elevated temperatures can promote this unwanted reaction.
-
Prevention: Strict adherence to low-temperature protocols is the most effective preventative measure. Avoid any significant heating during the reaction or initial work-up phases.
-
Troubleshooting Workflow for Side Reactions
Caption: Fig 2. Mechanism of Electrophilic Nitration at C5
References
- BenchChem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
- Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene.
- ChemicalBook. (n.d.). 5-Nitrothiophene-2-carboxylic acid synthesis.
- Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry.
- RSC Publishing. (n.d.). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C.
- Organic Syntheses. (1934). 2-nitrothiophene. Organic Syntheses Procedure, 14, 76.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Purification of 5-Nitrothiophene-3-carboxylic acid
Welcome to the technical support center for the purification of 5-Nitrothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity 5-Nitrothiophene-3-carboxylic acid from a typical reaction mixture.
Introduction
5-Nitrothiophene-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1][2][3][4] Its synthesis, commonly achieved through the nitration of 3-thiophenecarboxylic acid, often results in a mixture of isomers and other impurities that can complicate downstream applications.[5][6][7] This guide provides practical, field-proven insights to navigate the challenges associated with its purification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 5-Nitrothiophene-3-carboxylic acid in a question-and-answer format.
Question 1: My NMR spectrum shows multiple aromatic signals after purification. What are these impurities and how can I remove them?
Answer:
The most probable impurities are other nitro-isomers of thiophene-3-carboxylic acid formed during the nitration reaction. The nitration of 3-substituted thiophenes can be complex, with the regiochemical outcome highly dependent on the reaction conditions.[5][8]
-
Causality: The carboxylic acid group is a meta-director, while the thiophene ring itself has preferred positions for electrophilic substitution. This can lead to a mixture of isomers, such as 2-nitro-, 4-nitro-, and dinitro-thiophene-3-carboxylic acid.
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for removing isomeric impurities. The key is to find a solvent system where the desired 5-nitro isomer has significantly lower solubility than the other isomers at low temperatures. A trial-and-error approach with different solvents is often necessary (see the Solvent Selection Table below). For a related compound, 5-nitrothiophene-2-carboxylic acid, a mixture of heptane and 1,2-dichloroethane has been successfully used.[9]
-
Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a viable alternative. Due to the acidic nature of the compound, it is crucial to add a small amount of an acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent.[10] This suppresses the deprotonation of the carboxylic acid, preventing streaking and improving separation.
-
Question 2: Why is my yield of 5-Nitrothiophene-3-carboxylic acid so low after recrystallization?
Answer:
Low recovery after recrystallization is a common issue and can be attributed to several factors:
-
Causality:
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Using Too Much Solvent: The goal is to use the minimum amount of hot solvent to dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil. Slow cooling is essential for the growth of large, pure crystals.[11]
-
-
Troubleshooting Steps:
-
Optimize the Solvent System: Refer to the Solvent Selection Table to choose a solvent or solvent pair that provides a significant solubility difference between hot and cold conditions.
-
Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material until it just dissolves.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: If significant product remains in the mother liquor, you can concentrate the solution and perform a second recrystallization to recover more material.
-
Question 3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Causality: The compound is coming out of solution at a temperature above its melting point, or the concentration gradient is too high for orderly crystal lattice formation.
-
Troubleshooting Steps:
-
Lower the Cooling Temperature: Ensure the solution is cooled well below the melting point of your compound.
-
Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a lower boiling point.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
-
Adjust the Solvent System: Try using a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Nitroaromatic Carboxylic Acids |
| Water | High | 100 | Potentially suitable for forming salts, but may have low solubility for the free acid. |
| Ethanol | High | 78 | Often a good choice for nitroaromatic compounds.[12] |
| Methanol | High | 65 | Similar to ethanol, but lower boiling point. |
| Acetic Acid | High | 118 | Can be a good solvent, but difficult to remove completely. |
| Ethyl Acetate | Medium | 77 | A versatile solvent, often used in combination with a non-polar solvent. |
| Acetone | Medium | 56 | Good solvent, but its low boiling point may not provide a large solubility gradient. |
| Dichloromethane | Medium | 40 | Often used for dissolving compounds for chromatography, less common for recrystallization due to its high volatility. |
| Toluene | Low | 111 | Can be effective for less polar compounds or as part of a solvent pair. |
| Heptane/Hexane | Low | 98/69 | Good "poor" solvents to be used in a solvent pair with a more polar solvent. |
| 1,2-Dichloroethane | Medium | 83 | Has been used successfully for a similar compound.[9] |
Experimental Protocols
Detailed Protocol: Recrystallization of 5-Nitrothiophene-3-carboxylic acid
This protocol is a general guideline and may require optimization based on the specific impurities present in your reaction mixture.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A mixture of ethanol and water or ethyl acetate and heptane is a good starting point.
-
Dissolution: Place the crude 5-Nitrothiophene-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a pair) while heating and stirring until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For solvent pairs, add the "poor" solvent dropwise to the hot solution until turbidity persists, then clarify by adding a few drops of the "good" solvent and allow to cool.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and obtain an NMR spectrum to confirm the purity of the final product.
General Protocol: Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the desired product from impurities. A good starting eluent system is a mixture of hexane and ethyl acetate with the addition of 0.5% acetic acid. The ideal Rf value for the product is between 0.2 and 0.4.[10]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of the Purification Workflow
Caption: Purification workflow for 5-Nitrothiophene-3-carboxylic acid.
References
-
Chapman, N. B., & Clarke, K. (Eds.). (1971). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic. [Link]
-
Chapman, N. B., & Clarke, K. (Eds.). (1968). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic. [Link]
-
PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
Matrix Fine Chemicals. (n.d.). 5-NITROTHIOPHENE-3-CARBOXYLIC ACID. [Link]
-
Supporting Information. (n.d.). [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?[Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. Fluid Phase Equilibria, 255(2), 196-206. [Link]
-
ResearchGate. (2015). Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. [Link]
Sources
- 1. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8 [matrix-fine-chemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Nitration of Thiophene-3-Carboxylic Acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the nitration of thiophene-3-carboxylic acid. As Senior Application Scientists, we understand that this seemingly straightforward electrophilic aromatic substitution can be fraught with challenges, leading to complex product mixtures and low yields. This guide is designed to provide in-depth, field-proven insights into the common side reactions and offer robust troubleshooting strategies to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction
This section addresses fundamental questions about the reaction's expected outcomes and inherent challenges.
Q1: What are the expected major products from the nitration of thiophene-3-carboxylic acid?
The nitration of thiophene-3-carboxylic acid is an electrophilic aromatic substitution. The carboxylic acid group is electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack. The primary directing influence comes from the thiophene ring itself, which strongly favors substitution at the α-positions (C2 and C5) over the β-positions. Therefore, the two expected major products are 5-nitrothiophene-3-carboxylic acid and 2-nitrothiophene-3-carboxylic acid . The relative ratio of these isomers can be influenced by reaction conditions such as the choice of nitrating agent and temperature.
Q2: Why is this specific reaction so prone to side reactions?
There are two main reasons for the prevalence of side reactions:
-
High Reactivity of the Thiophene Ring: The thiophene ring is significantly more electron-rich and thus more reactive towards electrophiles than benzene.[1] This high reactivity means that it can react under milder conditions but is also more susceptible to degradation, oxidation, and over-reaction under the strongly acidic and oxidizing conditions of typical nitration protocols.[2]
-
Presence of Nitrous Acid: Commercial nitric acid often contains nitrous acid (HNO₂) as an impurity. The highly activated thiophene ring can undergo rapid and uncontrollably exothermic nitrosation, which can lead to explosive reactions and the formation of a wide array of unidentified byproducts.[2]
Q3: What is the fundamental mechanism for the desired nitration?
The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. In a typical nitrating mixture (e.g., HNO₃/H₂SO₄), sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][4] This electrophile is then attacked by the π-electron system of the thiophene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.
Part 2: Troubleshooting Guide - Diagnosing and Solving Side Reactions
This section is formatted to directly address specific issues you may encounter in the lab.
Issue #1: The reaction mixture turned dark brown or black, resulting in low yield and significant tar formation.
-
Question: My reaction was intended to be a pale yellow but rapidly turned into a black, tar-like mess. After workup, I recovered very little of my desired product. What caused this degradation?
-
Answer & Solution: This is a classic sign of ring oxidation and decomposition . The combination of a strong oxidizing agent (nitric acid) and a strong acid (sulfuric acid) can easily destroy the sensitive, electron-rich thiophene ring, especially if the temperature is not rigorously controlled.[2] Thiophene's reactivity makes it much more susceptible to this than benzene.[1]
Causality & Prevention:
-
Harsh Reagents: The standard "mixed acid" (concentrated HNO₃/H₂SO₄) is often too aggressive for thiophene derivatives.[2]
-
Temperature Excursion: Nitration is a highly exothermic process. An uncontrolled temperature rise dramatically accelerates the rate of decomposition.
-
Solution: Maintain strict temperature control, typically between 0°C and 10°C, throughout the addition of the nitrating agent.[5] Use an efficient cooling bath (ice-salt or a cryocooler) and add the reagents slowly and portion-wise to manage heat evolution.
-
-
Issue #2: I've identified a significant amount of 3-nitrothiophene, a product where the carboxylic acid group is missing.
-
Question: My analytical data (GC-MS, NMR) shows the presence of 3-nitrothiophene, which has a lower molecular weight than expected. How did the carboxylic acid group get replaced by a nitro group?
-
Answer & Solution: You are observing an ipso-nitration followed by decarboxylation.[7] In this side reaction, the nitronium ion attacks the carbon atom that is already substituted—in this case, the C3 carbon bearing the carboxylic acid group. The resulting intermediate can then lose carbon dioxide to form 3-nitrothiophene.
Causality & Prevention:
-
Mechanism: Ipso-attack is a known pathway in electrophilic aromatic substitution, and carboxylic acids are a recognized leaving group in such reactions, which are often termed "nitrodecarboxylation".[7][8][9]
-
Minimizing Ipso-Substitution: This side reaction is often favored under conditions that promote radical pathways or at higher temperatures.[7][8]
-
Solution: Sticking to milder, well-controlled ionic nitration conditions (e.g., acetyl nitrate at low temperatures) generally favors substitution at the C-H bonds over the C-COOH bond. Ensure the reaction is not over-run; monitor carefully by TLC and quench the reaction as soon as the starting material is consumed.
-
-
Issue #3: My mass spectrometry data indicates the presence of dinitrated products.
-
Question: I'm seeing a peak in my mass spectrum that corresponds to the addition of two nitro groups. How can I improve the selectivity for mono-nitration?
-
Answer & Solution: This is a result of over-nitration . Once the first nitro group is added, the ring is deactivated, making a second nitration more difficult but not impossible, especially if the reaction conditions are too harsh or the reaction is left for too long.
Causality & Prevention:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards dinitration.
-
Solution: Use a carefully controlled stoichiometry, typically between 1.0 and 1.2 equivalents of the nitrating agent.
-
-
Extended Reaction Time/High Temperature: Allowing the reaction to proceed long after the starting material has been consumed provides an opportunity for the slower, second nitration to occur.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the thiophene-3-carboxylic acid spot has disappeared, work up the reaction promptly. Lowering the reaction temperature will also significantly decrease the rate of the second nitration relative to the first.
-
-
Part 3: Recommended Experimental Protocol
This protocol is adapted from established methods for the controlled nitration of reactive aromatic systems and is designed to minimize the side reactions discussed above.[5]
Nitration of Thiophene-3-Carboxylic Acid using Fuming Nitric Acid in Acetic Anhydride
Materials:
-
Thiophene-3-carboxylic acid
-
Acetic anhydride
-
Fuming nitric acid (≥90%)
-
Crushed ice
-
Deionized water
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve thiophene-3-carboxylic acid (1.0 eq) in acetic anhydride (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice-salt bath. Ensure the stirring is efficient.
-
Preparation of Nitrating Agent: In a separate, dry flask, carefully add fuming nitric acid (1.1 eq) to a small amount of acetic anhydride (approx. 2 mL per mL of HNO₃) while cooling in an ice bath. Caution: This mixture can be exothermic. Prepare it just before use.
-
Slow Addition: Add the prepared nitric acid/acetic anhydride solution dropwise to the stirred solution of thiophene-3-carboxylic acid via the dropping funnel. Crucially, maintain the internal reaction temperature below 10°C at all times. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) every 15-20 minutes. The reaction is typically complete within 1-2 hours.
-
Quenching: Once TLC indicates the consumption of the starting material, quench the reaction by pouring it slowly and carefully onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Precipitation & Isolation: The nitro-substituted product may precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral.
-
Extraction (if no solid precipitates): If the product remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to separate the isomers.
Part 4: Data Summary & Visualizations
Table 1: Troubleshooting Summary
| Issue Encountered | Probable Side Reaction | Key Causes | Preventative Measures |
| Black, tar-like mixture; low yield | Ring Oxidation/Decomposition | Harsh nitrating agents (HNO₃/H₂SO₄), high temperature | Use milder agent (acetyl nitrate), maintain temp < 10°C |
| Product missing -COOH group | Ipso-Nitration (Decarboxylation) | High temperature, radical pathways | Use low-temperature ionic conditions, avoid over-running |
| Product mass too high (M+45) | Over-nitration (Dinitration) | Excess nitrating agent, long reaction time | Use 1.0-1.2 eq. of nitrating agent, monitor by TLC |
| Uncontrollable, violent reaction | Nitrosation | Nitrous acid (HNO₂) impurities | Use fresh HNO₃, add urea, ensure slow addition & cooling |
Visual Diagrams
Caption: The desired reaction proceeds via attack of the nitronium ion at C5 or C2.
Caption: Common side reactions include ipso-nitration and over-nitration.
Caption: A decision tree for diagnosing experimental issues.
Part 5: References
-
Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide - Benchchem . BenchChem. Available at:
-
Ipso nitration in organic synthesis - PMC - NIH . (2025). National Institutes of Health. Available at:
-
Ipso Nitration. Nitrodeformylation Reactions in Nitrothiophenealdehydes . (1979). Journal of Heterocyclic Chemistry. Available at:
-
Suitable reagents for nitration of thiophene - Chemistry Stack Exchange . (2019). Chemistry Stack Exchange. Available at:
-
2-nitrothiophene - Organic Syntheses Procedure . (1934). Organic Syntheses. Available at: [Link]
-
MCQ-88: About Nitration of Thiophene-Thiazole . (2020). YouTube. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . (2018). Master Organic Chemistry. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review . (2011). Der Pharma Chemica. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review . (2011). ResearchGate. Available at: [Link]
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids . (2020). Chemical Review and Letters. Available at: [Link]
-
Decarboxylative nitration of aromatic carboxylic acids . (2023). ResearchGate. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Nitrothiophene-3-carboxylic Acid
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of 5-nitrothiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges associated with the nitration of thiophene-3-carboxylic acid.
The synthesis of 5-nitrothiophene-3-carboxylic acid is a classic example of electrophilic aromatic substitution on a heterocyclic ring. However, the high reactivity of the thiophene nucleus, coupled with the deactivating nature of the carboxylic acid substituent, presents a unique set of challenges.[1][2] Issues such as low yield, formation of unwanted isomers, and product degradation are frequently encountered. This guide provides a structured, question-and-answer approach to troubleshoot these problems, supported by detailed protocols and mechanistic insights.
Core Principles: The Mechanism of Nitration
Understanding the reaction mechanism is crucial for effective troubleshooting. The nitration of thiophene-3-carboxylic acid is an electrophilic aromatic substitution. The process begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from a nitric acid source, often assisted by a strong acid like sulfuric acid.[3] The electron-rich thiophene ring then attacks the nitronium ion. The carboxylic acid group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The primary positions for substitution on the thiophene ring are C2 and C5. With the C3 position occupied, the substitution is directed to the remaining positions, primarily C5 and C2.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is very low. What are the primary factors I should investigate?
Answer: Low yields are the most frequent complaint and can stem from several sources. The thiophene ring is highly susceptible to oxidation under strong nitrating conditions.
-
Aggressive Nitrating Agent: The classic concentrated HNO₃/H₂SO₄ mixture can be too harsh, leading to substrate degradation.[2] Thiophenes are more reactive than benzene and require milder conditions.
-
Poor Temperature Control: Exothermic reactions can easily run away. Allowing the temperature to rise significantly will favor oxidation and the formation of tar-like byproducts.[4] Maintaining a low temperature (e.g., 0-10°C) is critical.
-
Presence of Nitrous Acid: Nitrous acid (HNO₂) can catalyze explosive side reactions and degradation.[2] The use of a scavenger like urea can help mitigate this.
-
Incomplete Reaction: Insufficient reaction time or a nitrating agent that is not potent enough under the chosen conditions can lead to a significant amount of unreacted starting material. Monitoring the reaction via Thin Layer Chromatography (TLC) is essential.
Question 2: I've isolated my product, but it's a mixture of isomers. How can I improve selectivity for the 5-nitro product?
Answer: Achieving high regioselectivity is key to obtaining a high yield of the desired product. The distribution of isomers is highly dependent on reaction conditions.
-
Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is under kinetic control, which generally favors substitution at the most electron-rich positions (C2 and C5).[5] For thiophene-3-carboxylic acid, careful selection of the nitrating system can enhance selectivity for the 5-position.
-
Choice of Nitrating System: Milder, more controlled nitrating agents often provide better selectivity. A well-regarded system for nitrating sensitive heterocycles is fuming nitric acid in acetic anhydride.[1][4] This in-situ formation of acetyl nitrate can provide the desired nitration with fewer oxidative side reactions.
-
Solvent Effects: The solvent can influence the reactivity of the nitrating species. Acetic acid is a common solvent that can moderate the reaction.[4]
Question 3: My reaction mixture turned dark brown or black, and workup yielded an intractable tar. What went wrong?
Answer: This is a clear sign of substrate decomposition due to oxidation. The thiophene ring, despite its aromaticity, can be cleaved under harsh oxidative conditions.
-
Cause: The combination of a strong oxidizing agent (nitric acid) and a strong dehydrating acid (sulfuric acid) at elevated temperatures is the most common culprit.[2] The appearance of a pink or dark red color during the reaction is an early indicator of unwanted oxidation.[4]
-
Solution: The immediate remedy is to ensure meticulous temperature control from the very start. Pre-cool all solutions and use an ice/salt bath if necessary. Add the nitrating agent dropwise to the substrate solution, never the other way around. If the problem persists even with good temperature control, a less aggressive nitrating system is required.
Question 4: How can I best purify the final product to remove unreacted starting material and isomers?
Answer: Purification is critical for obtaining a high-quality final product.
-
Initial Workup: The standard procedure involves quenching the reaction by pouring it onto crushed ice.[4] The precipitated solid should be collected by filtration and washed thoroughly with cold water to remove residual acids.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., 5% NaHCO₃ solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified (e.g., with 2N HCl) to a pH of 2, causing the purified carboxylic acid to precipitate.[6]
-
Recrystallization: This is an excellent final step. Solvents like an ethanol/water or heptane/dichloroethane mixture can be effective for obtaining highly pure, crystalline 5-nitrothiophene-3-carboxylic acid.[6]
Optimized Experimental Protocol
This protocol is adapted from established methods for the nitration of sensitive thiophene systems and incorporates best practices to maximize yield and purity.[4]
Materials:
-
Thiophene-3-carboxylic acid
-
Fuming Nitric Acid (≥90%)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Crushed Ice
-
Deionized Water
Procedure:
-
Prepare Solutions: In a flask, dissolve the thiophene-3-carboxylic acid in a mixture of acetic anhydride and glacial acetic acid. In a separate addition funnel, prepare a solution of fuming nitric acid in glacial acetic acid.
-
Cool the Reaction: Place the flask containing the thiophene-3-carboxylic acid solution in an ice-water or ice-salt bath and cool the contents to 0-5°C with vigorous stirring.
-
Slow Addition: Add the nitric acid solution dropwise from the addition funnel to the cooled thiophene solution. It is imperative to maintain the internal reaction temperature below 10°C throughout the addition. A rapid rise in temperature indicates that the addition rate is too fast.[4]
-
Monitor Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the progress of the reaction by TLC (a suitable mobile phase would be a mixture of hexane and ethyl acetate with a small amount of acetic acid).
-
Quench: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolate Crude Product: Allow the ice to melt completely. The pale-yellow solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Purification (Optional but Recommended): Perform an acid-base extraction as described in Question 4 for higher purity.
-
Dry: Dry the purified product under vacuum. The final product should be a pale-yellow solid.
Data Summary: Nitrating Systems for Thiophene Derivatives
The choice of nitrating agent is arguably the most critical parameter. The following table summarizes various systems used for thiophene and its derivatives, providing a basis for experimental design.
| Nitrating System | Solvent(s) | Temperature (°C) | Typical Yield (%) | Key Observations & Selectivity | Reference |
| Fuming HNO₃ | Acetic Anhydride / Acetic Acid | 10 | 70-85 | Good for sensitive substrates; favors 2/5-nitration. | [1][4] |
| Conc. HNO₃ / H₂SO₄ | None | < 10 | Variable | Very strong; high risk of degradation and oxidation. | [2][7] |
| KNO₃ / Conc. H₂SO₄ | None | 0 | 40-60 | Milder than mixed acid; often used for kinetic control. | [5] |
| HNO₃ / Trifluoroacetic Anhydride | Not Specified | Not Specified | ~78 | Highly effective, forms potent nitrating agent in situ. | [2][7] |
Frequently Asked Questions (FAQs)
-
Q: Can I use regular concentrated nitric acid instead of fuming nitric acid?
-
A: While possible, fuming nitric acid is generally preferred as it contains less water, which can interfere with the formation of the active nitronium ion in some systems. If using standard concentrated nitric acid, a stronger dehydrating co-acid like sulfuric acid is typically necessary, which increases the risk of degradation.
-
-
Q: Why is acetic anhydride used in the recommended protocol?
-
A: Acetic anhydride reacts with nitric acid to form acetyl nitrate in situ. Acetyl nitrate is a milder and more selective nitrating agent than the nitronium ion generated in concentrated sulfuric acid, reducing the chance of oxidative side reactions.[2]
-
-
Q: My final product is yellow-brown instead of pale-yellow. What does this indicate?
References
- Benchchem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Nitration of Thiophene.
- Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene.
- Organic Syntheses. (1934). 2-nitrothiophene. Org. Synth. 1934, 14, 76.
- Filo. (n.d.). Explain the disproportionate Nitration of Thiophene in term reaction kinetic.
- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
- Cabañas, B., Salgado, S., Martín, P., & Martínez, E. (2005). Products and Mechanism of the NO3 Reaction with Thiophene.
- Wikipedia. (n.d.). Nifurzide.
- ChemScene. (n.d.). 5-Nitrothiophene-3-carboxylic acid.
- ChemicalBook. (n.d.). 5-Nitrothiophene-2-carboxylic acid synthesis.
- PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid.
- Reusch, W. (2013). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Crystallization of 5-Nitrothiophene-3-carboxylic Acid
Welcome to the technical support center for the crystallization of 5-Nitrothiophene-3-carboxylic acid (CAS 40357-96-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a nitro-substituted aromatic carboxylic acid, its crystallization behavior is governed by a combination of strong intermolecular interactions, including hydrogen bonding from the carboxylic acid moiety and dipole-dipole interactions from the nitro group. Understanding these factors is key to obtaining high-purity crystalline material.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems observed during the crystallization of 5-Nitrothiophene-3-carboxylic acid, providing not just solutions but also the scientific reasoning behind them.
Question 1: My 5-Nitrothiophene-3-carboxylic acid is "oiling out" instead of crystallizing. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute in the impure solvent. Given that 5-Nitrothiophene-3-carboxylic acid has a reported melting point of 147 °C, this phenomenon can be particularly prevalent if high-boiling point solvents are used or if significant impurities are depressing the melting point.
Causality and Solutions:
-
High Supersaturation at Elevated Temperatures: The solubility of 5-Nitrothiophene-3-carboxylic acid may decrease so rapidly upon cooling that it crashes out of solution before the system has reached a temperature below its melting point.
-
Solution: Re-heat the mixture until the oil redissolves and add a small amount (5-10% more) of the hot solvent to decrease the supersaturation level. Allow the solution to cool much more slowly. An insulated container (e.g., a beaker with paper towels) can be used to slow down the cooling rate.[1]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, maintaining the compound in a liquid state even at lower temperatures.
-
Solution: Introduce a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot solution until slight turbidity appears. Then, add a few drops of the primary solvent to redissolve the initial precipitate and allow the mixture to cool slowly. This technique, known as mixed-solvent crystallization, can effectively induce crystallization. For a polar compound like 5-Nitrothiophene-3-carboxylic acid, a common approach is to dissolve it in a more polar solvent (like ethanol or ethyl acetate) and add a non-polar anti-solvent (like hexane or heptane).
-
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of the compound, making it more prone to oiling out.
-
Solution: If the oil persists, consider a preliminary purification step. This could involve a wash of the crude material or the use of activated charcoal during the recrystallization process to adsorb colored impurities.[1] Add a small amount of charcoal to the hot solution, keep it at a boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Question 2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
The failure of a compound to crystallize from a solution that is known to be supersaturated is a common issue related to the kinetics of nucleation. Crystal formation requires both supersaturation and the formation of a stable nucleus for crystals to grow upon.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic imperfections on the glass surface can act as nucleation sites.[1]
-
Seeding: If you have a small amount of pure 5-Nitrothiophene-3-carboxylic acid, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will provide a template for further crystal growth. If no pure crystals are available, you can dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can sometimes provide the necessary seed crystals.[1]
-
Increase Supersaturation: It is possible that you have used too much solvent. In this case, gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. Once the volume is reduced, allow the solution to cool again.[1]
-
Use an Anti-Solvent: As mentioned previously, the addition of a miscible anti-solvent can reduce the overall solubility of your compound and promote crystallization.
Question 3: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. Is this a problem, and how can I get better crystals?
Answer:
Rapid crystallization, often referred to as "crashing out," is undesirable because it tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[1] The goal of crystallization is slow, ordered growth, which allows for the exclusion of foreign molecules.
Improving Crystal Quality:
-
Reduce the Rate of Cooling: This is the most critical factor. After dissolving the compound in the minimum amount of hot solvent, ensure the flask is not placed directly on a cold surface. Allowing it to cool to room temperature on a benchtop, perhaps insulated, before moving it to an ice bath, will promote the formation of larger, purer crystals.
-
Use a More Dilute Solution: Re-heat the solution and add a small excess of the solvent. While this may slightly decrease your overall yield, the resulting crystals will likely be of higher purity.[1]
-
Solvent System Optimization: The choice of solvent significantly impacts crystal habit. Experiment with different solvents or mixed-solvent systems. A solvent that provides moderate solubility at high temperatures and low solubility at low temperatures is ideal.
Data & Protocols
Table 1: Solvent Selection Guide for 5-Nitrothiophene-3-carboxylic Acid Crystallization
Due to the presence of both a polar carboxylic acid group and a nitro group, as well as a less polar thiophene ring, a range of solvents can be considered. The ideal solvent will dissolve the compound when hot but not when cold.
| Solvent Class | Example Solvents | Expected Solubility Behavior & Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Likely to be good solvents due to hydrogen bonding with the carboxylic acid. May require an anti-solvent for good recovery. |
| Esters | Ethyl Acetate | A moderately polar solvent that often provides a good balance of solubility for compounds with mixed polarity. |
| Ketones | Acetone | Generally a good solvent for polar compounds, but its low boiling point may not provide a wide enough temperature gradient. |
| Halogenated | Dichloromethane, 1,2-Dichloroethane | The related 5-nitrothiophene-2-carboxylic acid has been recrystallized from a heptane/1,2-dichloroethane mixture, suggesting this could be a component of a mixed-solvent system. |
| Aromatic | Toluene | May be useful as a component in a mixed-solvent system, but less likely to be a primary solvent due to the compound's polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate solvents. THF is more polar and may be a better choice than diethyl ether. |
| Non-polar | Hexane, Heptane | Likely to be poor solvents on their own but excellent as anti-solvents when used with more polar primary solvents. |
| Aqueous | Water | Due to the carboxylic acid group, there will be some solubility in hot water. Often used for the crystallization of polar aromatic acids.[2] |
Experimental Protocol: General Recrystallization of 5-Nitrothiophene-3-carboxylic Acid
This protocol is a starting point and should be optimized for your specific sample and scale.
-
Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or mixed-solvent system from Table 1. A good starting point could be an ethanol/water or ethyl acetate/hexane system.
-
Dissolution: In an Erlenmeyer flask, add the crude 5-Nitrothiophene-3-carboxylic acid. Add the chosen primary solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Logical Workflow & Visualization
Diagram 1: Troubleshooting Crystallization Failure
This decision tree illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: Decision tree for troubleshooting crystallization.
Frequently Asked Questions (FAQs)
Q1: The purified crystals of 5-Nitrothiophene-3-carboxylic acid have a different color than the crude material. Is this normal?
A: Yes, this is quite common and generally indicates successful purification. The crude material may appear as a pale-yellow to yellow-brown solid. The color is often due to impurities. Pure 5-Nitrothiophene-3-carboxylic acid should be a paler yellow. However, it is also important to be aware of polymorphism, where the same compound can crystallize in different forms with different colors. A study on a related compound, 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile, showed that it can crystallize in red, orange, and yellow modifications.[3] Therefore, a color change could also indicate the formation of a different polymorph. Characterization of the final product by melting point and spectroscopy is recommended.
Q2: How does the nitro group affect the crystallization of this carboxylic acid?
A: The nitro group is strongly electron-withdrawing and highly polar. This has several effects:
-
Intermolecular Interactions: The nitro group can participate in strong dipole-dipole interactions and may also form weak hydrogen bonds with the carboxylic acid protons of neighboring molecules. These strong interactions can favor the formation of a stable crystal lattice.
-
Solubility: The polarity of the nitro group increases the overall polarity of the molecule, influencing its solubility in different solvents. It generally makes the compound less soluble in non-polar solvents and more soluble in polar solvents.
-
Polymorphism: The orientation of the nitro group relative to the thiophene ring can be subject to crystal packing forces, potentially leading to different crystalline arrangements (polymorphs).
Q3: Can I use a rotary evaporator to speed up the crystallization process?
A: While a rotary evaporator is excellent for removing a solvent to recover a crude solid, it is generally not recommended for inducing crystallization for purification. The rapid removal of the solvent will cause the compound to precipitate quickly, likely trapping impurities. Slow cooling is the preferred method to obtain high-purity crystals.[1]
Q4: What is the best way to store purified 5-Nitrothiophene-3-carboxylic acid?
A: Based on supplier recommendations, the purified solid should be stored in a tightly sealed container in a dry, dark place, preferably refrigerated at 2-8°C.
References
-
Crystallization. (n.d.). Department of Chemistry & Biochemistry, University of Arizona. Retrieved January 11, 2026, from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved January 11, 2026, from [Link]
-
(n.d.). Guide for crystallization. Service de cristallographie, Institut de chimie de l'Université de Neuchâtel. Retrieved January 11, 2026, from [Link]
-
Recrystallization. (n.d.). California State University, Los Angeles. Retrieved January 11, 2026, from [Link]
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). University of Massachusetts Amherst. Retrieved January 11, 2026, from [Link]
-
Shulyak, I., Zholobak, N., & Kovaleva, V. (2017). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved January 11, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). DSpace@Manipal. Retrieved January 11, 2026, from [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved January 11, 2026, from [Link]
-
Yu, L. (2005). Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Yu, L. (2005). Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. ResearchGate. Retrieved January 11, 2026, from [Link]
-
LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). University of Central Florida. Retrieved January 11, 2026, from [Link]
-
Kálmán, A., Párkányi, L., & Argay, G. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. PubMed. Retrieved January 11, 2026, from [Link]
-
Al-Obaidi, H., Al-Hamdani, Y. A. J., & Florence, A. J. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Molecular Pharmaceutics. Retrieved January 11, 2026, from [Link]
-
5-Nitrothiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.). Cengage. Retrieved January 11, 2026, from [Link]
-
Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
5-Nitro-3-thiophenecarboxylic acid. (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]
-
Karunanithi, A. T., Achenie, L. E. K., & Gani, R. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Shiau, I.-M., & Wu, F.-T. (2007). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Chen, J., & Li, J. (2019). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. Retrieved January 11, 2026, from [Link]
-
Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved January 11, 2026, from [Link]
-
Kumar, A., & Sharma, S. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Retrieved January 11, 2026, from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library. Retrieved January 11, 2026, from [Link]
-
Al-Hamdani, Y. A. J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. OUCI. Retrieved January 11, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 11, 2026, from [Link]
-
Song, L., et al. (2019). Molecular Modeling on Morphology of 3,4-Bis(3-nitrofurazan-4-yl)furoxan Crystals in Dichloroethane or Benzene Mixture Solvents. Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Zhang, X., et al. (2014). Effect of solvent's polarity on crystal growth conformation of ester of maleate acid. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Al-Hamdani, Y. A. J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PubMed. Retrieved January 11, 2026, from [Link]
Sources
stability issues of 5-Nitrothiophene-3-carboxylic acid under different conditions
Technical Support Center: 5-Nitrothiophene-3-carboxylic acid
Document ID: TSC-5NT3CA-STAB-001
Introduction: Navigating the Nuances of 5-Nitrothiophene-3-carboxylic acid
Welcome to the technical support guide for 5-Nitrothiophene-3-carboxylic acid (CAS 40357-96-8). This molecule is a valuable intermediate in medicinal chemistry and materials science, prized for its unique electronic and structural properties. However, its utility is intrinsically linked to its stability. The presence of both a nitro group—a strong electron-withdrawing group—and a carboxylic acid on a thiophene ring creates a molecule with specific vulnerabilities. Understanding these stability issues is not merely a matter of proper storage; it is fundamental to achieving reproducible and successful experimental outcomes.
This guide is structured to provide direct, actionable answers to the challenges you may encounter. We will move from high-level FAQs to in-depth troubleshooting scenarios, explaining the chemical principles behind each recommendation. Our goal is to empower you, the researcher, to anticipate and mitigate stability-related problems, ensuring the integrity of your work.
Frequently Asked Questions (FAQs): Quick Reference
Q1: What are the ideal storage conditions for 5-Nitrothiophene-3-carboxylic acid?
A1: The compound should be stored at 2-8°C, sealed tightly in a container under a dry, inert atmosphere (like argon or nitrogen), and protected from light.[1][2] It is a pale-yellow to yellow-brown solid, and any significant color change may indicate degradation.[1]
Q2: Is this compound sensitive to light?
A2: Yes. The recommendation to "Keep in dark place" strongly indicates photosensitivity.[1][2] Photochemical reactions can potentially lead to polymerization or decomposition. All handling should be done in a fume hood with ambient lighting, avoiding direct sunlight. Long-term storage must be in an amber vial or a container wrapped in aluminum foil.
Q3: Is the compound stable in solution?
A3: Its stability in solution is highly dependent on the solvent and temperature. While it may be stable for short periods in appropriate neutral, aprotic solvents for reaction setup, long-term storage in solution is not recommended. For stock solutions, prepare them fresh and use them promptly. If storage is unavoidable, aliquot and store at -20°C or below, protected from light, though solid-state storage is always preferred.[3]
Q4: What are the primary chemical incompatibilities?
A4: The compound is incompatible with strong bases and strong oxidizing agents.[4][5] Bases will deprotonate the carboxylic acid, and the resulting carboxylate may be more susceptible to decarboxylation. Strong bases can also trigger other degradation pathways. Strong oxidizers can react with the thiophene ring.
Q5: Is it stable to heating?
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental failures and provides a logical workflow to diagnose and resolve the underlying stability issue.
Scenario 1: My reaction yield is low, and TLC/LC-MS analysis shows a new, more polar spot/peak corresponding to an amine.
-
Question: I reacted 5-Nitrothiophene-3-carboxylic acid with a nucleophile, but a significant portion of my starting material appears to have been converted to 5-Aminothiophene-3-carboxylic acid. What happened?
-
Root Cause Analysis: You have likely encountered an unintentional reduction of the nitro group. The nitro group on an aromatic ring is susceptible to reduction to an amine under various conditions, some of which can be surprisingly mild.[7] This is one of the most common degradation pathways for this class of compounds.
-
Investigative Steps:
-
Re-examine Your Reagents: Are any of your reagents known reducing agents? Common culprits include certain metal catalysts (even trace amounts), hydrides, or reagents like sodium hydrosulfite.[7] Some reactions involving metals like Zinc or Iron, often used for other transformations, can readily reduce nitro groups, especially under acidic conditions.[8]
-
Check Your Solvent: Protic solvents like ethanol or methanol, especially in the presence of a metal catalyst (e.g., residual palladium from a previous step), can act as a hydrogen source for catalytic transfer hydrogenation.[9]
-
Review Reaction Atmosphere: Did you run the reaction under hydrogen for another purpose? If so, even without a dedicated hydrogenation catalyst, some reagents can facilitate the reduction.
-
-
Corrective Actions:
-
Use Purified Reagents: Ensure all reagents are free from metal contaminants.
-
Choose Milder Conditions: If possible, lower the reaction temperature. Unwanted reductions are often accelerated by heat.
-
Employ an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent certain types of reductive side reactions.
-
Scenario 2: During a high-temperature reaction, I observed gas bubbling and my product was lost.
-
Question: I was attempting a reaction in DMF at 120°C. The reaction mixture bubbled, and upon workup, I could not isolate my desired product or the starting material. What is the likely cause?
-
Root Cause Analysis: You have most likely observed thermal decarboxylation—the loss of CO₂ from the carboxylic acid group. This is a known thermal degradation pathway for many carboxylic acids, particularly heterocyclic ones, and can be catalyzed by solvents or trace acids at elevated temperatures.[6] The product would be 2-nitrothiophene.
-
Investigative Steps:
-
Confirm Gas Identity (if possible): While difficult, if the gas can be tested (e.g., bubbling through a lime water solution), a positive test for CO₂ is strong evidence.
-
Analyze the Headspace: A GC-MS analysis of the reaction headspace can confirm the presence of CO₂.
-
Search for the Decarboxylated Product: Attempt to find the mass of 2-nitrothiophene in your crude LC-MS data.
-
-
Corrective Actions:
-
Lower the Temperature: This is the most critical factor. Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Alternative Synthetic Route: If high temperatures are unavoidable for the desired transformation, consider modifying the synthetic strategy. For example, perform the reaction on an ester derivative (e.g., methyl 5-nitrothiophene-3-carboxylate) which is not prone to decarboxylation, followed by hydrolysis under mild conditions as the final step.
-
Scenario 3: My solid compound has darkened in storage, and now my reactions are inconsistent.
-
Question: The vial of 5-Nitrothiophene-3-carboxylic acid in my chemical cabinet has turned from a light yellow to a dark brown. Is it still good to use?
-
Root Cause Analysis: A visible color change is a strong indicator of chemical degradation.[1] This is often caused by a combination of factors over time:
-
Photodegradation: Chronic exposure to ambient lab light can initiate decomposition.
-
Oxidation: Reaction with atmospheric oxygen, potentially catalyzed by light or trace metal impurities.
-
Hydrolysis/Reaction with Moisture: The compound may react slowly with ambient moisture.
-
-
Investigative Steps & Corrective Actions:
-
Do Not Use Without Verification: Never assume a degraded-looking reagent is pure.
-
Perform Quality Control: Dissolve a small sample in a suitable solvent (e.g., acetonitrile, methanol[10]) and analyze it by TLC or HPLC. Compare its profile to a previous batch or literature data. Look for the appearance of new spots or peaks.
-
Purify if Necessary: If the degradation is minor, you may be able to purify the bulk material by recrystallization. However, this may not be practical for small quantities.
-
Procure a New Batch: For critical applications, the most reliable solution is to use a fresh, unopened bottle of the reagent.
-
Implement Proper Storage: Ensure the new batch is stored correctly from the outset: 2-8°C, in the dark, and preferably blanketed with an inert gas before sealing.[1][2]
-
Key Degradation Pathways and Considerations
Understanding the primary modes of degradation is key to preventing them. The two most significant vulnerabilities of 5-Nitrothiophene-3-carboxylic acid are the reduction of its nitro group and the loss of its carboxylic acid group.
Table 1: Stability and Handling Summary
| Parameter | Condition/Reagent | Stability Concern & Rationale | Recommended Practice |
| Temperature | > 85°C | High risk of thermal decomposition and decarboxylation.[6] | Maintain reactions at the lowest effective temperature. Store solid at 2-8°C.[1] |
| pH | Strong Bases (e.g., NaOH, KOtBu) | Incompatible. Deprotonation can facilitate side reactions.[4][5] | Use in neutral or acidic conditions. If a base is required, use a mild, non-nucleophilic organic base (e.g., DIPEA) at low temperatures. |
| Light | UV / Sunlight / Ambient Light | Photosensitive. Can lead to decomposition and color change.[1][2] | Store in amber vials or wrap containers in foil. Minimize exposure during handling. |
| Atmosphere | Oxygen / Moisture | Potential for slow oxidation and hydrolysis over time. | Store sealed under a dry, inert atmosphere (N₂ or Ar). |
| Reagents | Reducing Agents (Metals, Hydrides) | The nitro group is easily reduced to an amine.[7][8] | Scrutinize all reaction components for reductive potential. Avoid common hydrogenation catalysts unless reduction is the goal. |
| Reagents | Strong Oxidizing Agents | The thiophene ring can be susceptible to oxidation.[4][5] | Avoid reagents like KMnO₄, H₂O₂, or strong nitric acid. |
Diagram 1: Primary Degradation Pathways of 5-Nitrothiophene-3-carboxylic acid
Caption: Key degradation routes for 5-Nitrothiophene-3-carboxylic acid.
Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Aliquoting
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation on the cold solid.
-
Inert Environment: Perform all weighing and aliquoting in a glove box or on a benchtop with a steady stream of inert gas (nitrogen or argon) flowing into the container.
-
Weighing: Use clean, dry spatulas and weighing boats. Quickly weigh the desired amount and transfer it to your reaction vessel.
-
Resealing: Before resealing the primary container, flush the headspace with inert gas for 15-30 seconds. Seal the cap tightly, then wrap the cap and neck with Parafilm® for extra protection against moisture ingress.
-
Storage: Immediately return the container to a dark, 2-8°C environment.
Protocol 2: Rapid Stability Check by Thin-Layer Chromatography (TLC)
This protocol allows for a quick qualitative assessment of purity before using the compound in a reaction.
-
Materials:
-
TLC Plate (Silica gel 60 F₂₅₄)
-
Developing Chamber
-
Mobile Phase: A starting point is 70:30:1 Ethyl Acetate:Hexanes:Acetic Acid. The small amount of acid helps to produce sharper spots for carboxylic acids.
-
Sample Solution: Prepare a solution of your 5-Nitrothiophene-3-carboxylic acid in ethyl acetate or acetone (~1-2 mg/mL).
-
-
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of ~0.5 cm, cover, and let it saturate for 10-15 minutes.
-
Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.
-
Place the plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
-
Visualization and Interpretation:
-
Visualize the plate under UV light (254 nm). The thiophene ring should be UV active.
-
A pure sample should show a single, well-defined spot.
-
The presence of multiple spots indicates impurities or degradation. A common degradation product, 5-Aminothiophene-3-carboxylic acid, is significantly more polar and will have a much lower Rf value (closer to the baseline) in this solvent system. Streaking can indicate decomposition on the silica plate itself or an overloaded spot.
-
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for diagnosing stability-related reaction failures.
References
-
Compound stability under different pH conditions. ResearchGate. [Link]
-
A General and Chemoselective Method for the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
-
Discussion on methods for reduction of aryl nitro groups. ResearchGate. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
5-Nitrothiophene-3-carboxylic acid Material Safety Data Sheet. ChemSrc. [Link]
-
5-Nitrothiophene-3-carboxylic acid Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds.
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. RSC Publishing. [Link]
-
Active Ingredient Summary Table Thermal Stability. Wedgewood Pharmacy. [Link]
-
carboxylic acid solubility + TLC. Reddit. [Link]
Sources
- 1. 5-Nitrothiophene-3-carboxylic acid | 40357-96-8 [sigmaaldrich.com]
- 2. 5-Nitrothiophene-3-carboxylic acid | 40357-96-8 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Nitro-3-thiophenecarboxylic acid | CAS#:40357-96-8 | Chemsrc [chemsrc.com]
- 6. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Nitrothiophene-3-carboxylic Acid
Introduction: 5-Nitrothiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, primarily achieved through the electrophilic nitration of 3-thiophenecarboxylic acid, is a critical yet often challenging transformation. The high reactivity of the thiophene ring towards electrophiles makes the reaction susceptible to side reactions, leading to a variety of impurities that can complicate purification and compromise final product quality. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of aromatic chemistry and practical laboratory experience to help you navigate the common pitfalls of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 5-Nitrothiophene-3-carboxylic acid?
The primary impurities arise from the inherent reactivity of the thiophene ring and the nature of the electrophilic nitration reaction. These can be categorized as:
-
Positional Isomers: The main impurities are often the other isomers of nitrothiophene-3-carboxylic acid, namely 2-nitrothiophene-3-carboxylic acid and 4-nitrothiophene-3-carboxylic acid. The distribution of these isomers is highly dependent on the reaction conditions.
-
Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrothiophene-3-carboxylic acid species. This occurs when the reaction is allowed to proceed for too long, at too high a temperature, or with an excessive amount of nitrating agent.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting material, 3-thiophenecarboxylic acid, in the final product.
-
Degradation Products: The thiophene ring is sensitive to strongly acidic and oxidizing conditions. Harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids at elevated temperatures) can cause ring opening, polymerization, or the formation of tar-like, unidentified byproducts.[1]
-
Ipso-Substitution Products: In some cases, the carboxylic acid group can be replaced by a nitro group, a phenomenon known as ipso-nitration, yielding 3,5-dinitrothiophene.[2][3][4] This is typically a minor pathway but can be promoted by certain reaction conditions.
Q2: Why am I getting a mixture of isomers instead of the pure 5-nitro product?
The regioselectivity of nitration on the 3-substituted thiophene ring is a delicate balance of electronic and steric effects, heavily influenced by reaction conditions. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. In thiophene chemistry, this deactivation is less pronounced than in benzene, and substitution can still occur at multiple positions. Reaction conditions dictate whether the reaction is under kinetic or thermodynamic control, which can favor different isomers.[5] For instance, low-temperature reactions often favor the kinetically controlled product, while higher temperatures may allow for rearrangement or favor the thermodynamically more stable isomer.
Q3: What causes the reaction mixture to turn black or form tar?
This is a classic sign of substrate degradation. Thiophene and its derivatives are known to be unstable in the presence of strong, hot acids. The combination of concentrated sulfuric acid and nitric acid is a potent oxidizing mixture that can lead to the decomposition and polymerization of the electron-rich thiophene ring.[1] The presence of nitrous acid (HNO₂), which can form in nitric acid solutions, can also catalyze autocatalytic and sometimes explosive decomposition pathways.
Q4: How can I minimize the formation of dinitro derivatives?
To prevent over-nitration, you must carefully control the reaction stoichiometry and conditions.
-
Stoichiometry: Use a modest excess, or even a stoichiometric amount, of the nitrating agent. Adding the nitrating agent dropwise or in portions allows for better control.
-
Temperature: Maintain a low reaction temperature (e.g., 0 °C to 10 °C) to reduce the reaction rate and prevent secondary nitration.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution & Explanation |
| Low Yield of Desired Product | 1. Product Degradation: The reaction conditions are too harsh, leading to polymerization or ring-opening of the thiophene nucleus. | Solution: Employ milder nitrating agents. Instead of the traditional H₂SO₄/HNO₃ mixture, consider using acetyl nitrate (formed from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).[1] These reagents can be effective at lower temperatures and reduce the risk of degradation. Always maintain strict temperature control below 10°C. |
| 2. Incomplete Reaction: The reaction was not allowed to proceed to completion, or the activation energy was not met. | Solution: Monitor the reaction by TLC. If starting material persists after a reasonable time, consider extending the reaction duration at the controlled low temperature before considering a slight, incremental increase in temperature. Ensure your reagents are fresh and anhydrous where required. | |
| 3. Loss during Workup/Purification: The product is being lost during extraction or recrystallization. | Solution: 5-Nitrothiophene-3-carboxylic acid is an acid. During workup, ensure the aqueous phase is sufficiently acidified (pH 1-2) before extraction to protonate the carboxylate and move it into the organic layer. For purification, perform an acid-base extraction (see Protocol 2) to separate it from neutral impurities before attempting recrystallization. | |
| Difficult-to-Separate Mixture of Isomers | 1. Non-selective Nitration Conditions: The chosen temperature and nitrating agent do not sufficiently favor the formation of the 5-nitro isomer. | Solution: Systematically vary the reaction conditions. Compare a low-temperature kinetic approach (e.g., potassium nitrate in concentrated H₂SO₄ at 0°C) with a higher-temperature, potentially thermodynamic, approach (e.g., fuming HNO₃ in acetic anhydride).[5] Analyze the product ratio by ¹H NMR or HPLC to identify the optimal conditions for your setup. |
| Final Product is Contaminated with Starting Material | 1. Insufficient Nitrating Agent: The stoichiometry of the nitrating agent was too low for complete conversion. | Solution: Re-evaluate your calculations and ensure an appropriate molar equivalent of the nitrating agent is used (e.g., 1.05 to 1.1 equivalents). Ensure the nitrating agent is added slowly to the substrate solution, not the other way around, to maintain a slight excess of the electrophile throughout the reaction. |
| 2. Reaction Quenched Prematurely: The reaction was stopped before all the starting material could react. | Solution: Implement in-process controls. Before quenching the reaction, take a small aliquot, work it up, and analyze it by TLC or HPLC to confirm the absence of 3-thiophenecarboxylic acid. | |
| Reaction is Uncontrolled or "Runs Away" | 1. Presence of Nitrous Acid: Nitrous acid (HNO₂) can catalyze a violent, autocatalytic decomposition of thiophene.[1] | Solution: Add a nitrous acid scavenger, such as a small amount of urea or sulfamic acid, to the reaction mixture before the addition of the nitrating agent. This will remove any trace amounts of HNO₂ and prevent the initiation of a runaway reaction. |
| 2. Poor Temperature Control: The exothermic heat of nitration was not adequately dissipated, causing the temperature to rise uncontrollably. | Solution: Ensure the reaction vessel is immersed in an efficient cooling bath (e.g., ice-salt or a cryocooler). Add the nitrating agent very slowly, drop-by-drop, using an addition funnel, and monitor the internal temperature with a thermometer. If the temperature begins to rise, immediately stop the addition until it cools back down. |
Key Experimental Protocols
Protocol 1: Synthesis via Acetyl Nitrate (Milder Conditions)
This protocol uses acetyl nitrate, which is generally less aggressive than mixed acid, reducing degradation.[1]
-
Preparation of Acetyl Nitrate: In a flask cooled to 0-5°C in an ice bath, slowly add concentrated nitric acid (1.05 equivalents) to acetic anhydride (3 equivalents) with vigorous stirring. Maintain the temperature below 10°C. Allow the solution to stir for 15-20 minutes at this temperature to ensure the formation of acetyl nitrate.
-
Dissolution of Starting Material: In a separate reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 3-thiophenecarboxylic acid (1 equivalent) in glacial acetic acid. Cool this solution to 0°C.
-
Nitration: Slowly add the freshly prepared acetyl nitrate solution from step 1 to the cooled solution of 3-thiophenecarboxylic acid. The internal temperature must be maintained below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction's progress every 30 minutes by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The solid product will precipitate. Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the crude product under vacuum. Further purification is typically required.
Protocol 2: Purification by Acid-Base Extraction
This technique is excellent for separating the desired carboxylic acid from neutral impurities like dinitrated byproducts or ipso-substitution products.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The acidic product will move into the aqueous basic layer as its sodium salt, leaving neutral impurities in the organic layer.
-
Combine and Wash: Combine the aqueous layers and wash once with a small amount of ethyl acetate to remove any remaining neutral impurities. Discard the organic layers.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it to pH 1-2 by adding 2M hydrochloric acid (HCl). The pure 5-Nitrothiophene-3-carboxylic acid will precipitate out as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 3: Purity Assessment by HPLC
A standard reversed-phase HPLC method can be used to assess purity and quantify isomers.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm.
-
Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of water and acetonitrile.
Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway and the formation of common impurities during the nitration of 3-thiophenecarboxylic acid.
Caption: Reaction pathways in the synthesis of 5-Nitrothiophene-3-carboxylic acid.
References
- Patents, G. (n.d.). US9139509B2 - Removal of non-aromatic impurities from a nitration process. Google Patents.
- Chapman, N. B., & Clarke, K. (1970). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 21, 2747-2751.
- BenchChem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. BenchChem.
- Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene.
- Wikipedia. (n.d.). Nitration.
- PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. National Center for Biotechnology Information.
- de la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation.
- ChemicalBook. (n.d.). 5-Nitrothiophene-2-carboxylic acid synthesis.
-
Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(15), 4875. Retrieved from [Link]
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
-
YouTube. (2019). Nitration of aromatic compounds. Retrieved from [Link]
- BYJU'S. (n.d.). Aromatic Nitration.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Nitrothiophene-3-carboxylic Acid via Column Chromatography
Welcome to the technical support center for the purification of 5-Nitrothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purification of this compound using column chromatography. Here, we will address common challenges and provide practical, field-proven solutions to ensure you achieve the highest purity for your downstream applications.
Introduction: The Challenge of Purifying 5-Nitrothiophene-3-carboxylic Acid
5-Nitrothiophene-3-carboxylic acid is a polar, acidic molecule, and its purification by silica gel chromatography can be challenging. The presence of both a carboxylic acid and a nitro group makes the compound prone to strong interactions with the stationary phase, often leading to poor separation and significant tailing of the elution peak. This guide provides a systematic approach to overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: Why does my 5-Nitrothiophene-3-carboxylic acid streak or "tail" on a silica gel TLC plate and column?
A1: Tailing is a common issue when purifying carboxylic acids on silica gel.[1][2] The primary reason is the acidic nature of your compound and the stationary phase. Silica gel has weakly acidic silanol groups (Si-OH) on its surface. The carboxylic acid can interact with these sites through strong hydrogen bonds or deprotonation, leading to a distribution of the analyte between its protonated and deprotonated forms. These forms have different polarities and interactions with the silica gel, causing the characteristic streaking or tailing.
Q2: What is the best stationary phase for the purification of 5-Nitrothiophene-3-carboxylic acid?
A2: For most applications, standard silica gel (60 Å, 230-400 mesh) is a suitable and cost-effective choice. However, if tailing remains a significant issue even with mobile phase modifiers, you might consider using neutral or acidic alumina. For reversed-phase chromatography, C18-functionalized silica is the standard.
Q3: How do I choose an appropriate mobile phase for purification?
A3: The choice of mobile phase is critical for a successful separation. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[3][4] To mitigate tailing, it is highly recommended to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[1][2] This acidic modifier helps to keep the 5-Nitrothiophene-3-carboxylic acid in its protonated, less polar form, resulting in a more uniform interaction with the silica gel and a sharper elution band.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[5][6] Similar to normal-phase, adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial to suppress the ionization of the carboxylic acid and improve retention and peak shape.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Severe Tailing/Streaking on TLC and Column | - Interaction of the carboxylic acid with silica gel. - Compound is in both protonated and deprotonated forms. | - Add 0.5-1% acetic acid or formic acid to your eluent system.[1][2] - Ensure your sample is fully dissolved in a suitable solvent before loading. |
| Product Not Eluting from the Column | - The mobile phase is not polar enough. - Strong, irreversible adsorption to the stationary phase. | - Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). - Consider switching to a more polar solvent system, such as dichloromethane/methanol with an acidic modifier. |
| Poor Separation from Impurities | - Inappropriate mobile phase polarity. - Impurities have very similar polarity to the product. | - Optimize the solvent system using TLC with various solvent ratios. - If impurities are non-polar, start with a low polarity mobile phase to elute them first, then increase the polarity to elute your product. - If impurities are more polar, a "flush" with a highly polar solvent after your product has eluted might be necessary to clean the column. |
| Low Recovery of the Product | - Irreversible adsorption to the stationary phase. - The compound is spread across too many fractions due to tailing. | - The use of an acidic modifier in the mobile phase should minimize irreversible binding. - Collect smaller fractions during elution to better isolate the product peak. - After the main peak has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly bound material. |
| Product Crystallizes on the Column | - The compound has low solubility in the mobile phase. - The concentration of the loaded sample is too high. | - Choose a mobile phase in which your compound is more soluble. - Load a more dilute solution of your crude product onto the column. - Consider a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel. |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard procedure for the purification of 5-Nitrothiophene-3-carboxylic acid using normal-phase flash column chromatography.
1. TLC Analysis and Solvent System Optimization:
-
Dissolve a small amount of the crude 5-Nitrothiophene-3-carboxylic acid in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a 7:3 mixture of hexanes:ethyl acetate. To this, add 0.5-1% acetic acid or formic acid.
-
Visualize the spots under UV light (254 nm) and/or by staining. A bromocresol green stain can be effective for visualizing acidic compounds.
-
The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.
2. Column Packing:
-
Choose an appropriately sized glass column for the amount of crude material you need to purify.
-
Secure the column vertically to a stand.
-
Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running several column volumes of the initial mobile phase through the packed silica.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent it is highly soluble in). Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution process.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 5-Nitrothiophene-3-carboxylic acid.
Visualizing the Workflow
Diagram 1: General Workflow for Purification
Caption: A flowchart illustrating the key stages of purifying 5-Nitrothiophene-3-carboxylic acid by column chromatography.
Diagram 2: Troubleshooting Tailing Issues
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. silicycle.com [silicycle.com]
- 5. Separation of Thiophene, 2-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
preventing decomposition of 5-Nitrothiophene-3-carboxylic acid during reactions
Welcome to the technical support center for 5-Nitrothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition and achieve optimal results in your reactions.
I. Understanding the Stability of 5-Nitrothiophene-3-carboxylic acid
5-Nitrothiophene-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1] However, its utility is often challenged by its susceptibility to decomposition under various reaction conditions. The primary modes of decomposition are decarboxylation and unwanted reactions involving the nitro group. Understanding the interplay between the electron-withdrawing nitro group and the carboxylic acid function on the thiophene ring is crucial for designing successful synthetic strategies.
FAQ 1: What are the main decomposition pathways for 5-Nitrothiophene-3-carboxylic acid?
The two most common decomposition pathways are:
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Decarboxylation: The loss of carbon dioxide from the carboxylic acid group. This is often promoted by heat and the presence of certain catalysts or solvents. The electron-withdrawing nature of the nitro group can influence the stability of the carboxylate intermediate, though this effect is position-dependent.
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Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amine, hydroxylamine, or other reduced species, especially in the presence of reducing agents or certain metals.[2][3] This can lead to a mixture of products and complicate purification.
II. Troubleshooting Guide: Preventing Decomposition During Reactions
This section provides a problem-oriented approach to address common challenges encountered when using 5-Nitrothiophene-3-carboxylic acid.
Problem 1: Significant Decarboxylation Observed
Symptom: Low yield of the desired product, with the formation of 2-nitrothiophene as a major byproduct.
Causality: Elevated reaction temperatures and prolonged reaction times are the primary drivers of decarboxylation. Certain solvents, particularly aprotic polar solvents like DMF at high temperatures, can facilitate this process.[4]
Troubleshooting Steps:
-
Temperature Control:
-
Maintain the reaction temperature as low as possible. For many reactions, starting at 0 °C and slowly warming to room temperature is advisable.
-
If heating is necessary, conduct small-scale experiments to determine the temperature threshold for decarboxylation. A patent on the decarboxylation of similar heterocyclic carboxylic acids suggests that temperatures between 85-150°C in DMF can promote decarboxylation, with lower temperatures (85-120°C) being sufficient for some structures.[4]
-
-
Solvent Selection:
-
Avoid high-boiling point aprotic polar solvents like DMF and DMAc if heating is required, as these can promote decarboxylation.[5]
-
Consider alternative solvents with lower boiling points, such as THF, DCM, or acetonitrile.
-
-
Reaction Time:
-
Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
-
Workflow for Mitigating Decarboxylation
Caption: Decision workflow for troubleshooting decarboxylation.
Problem 2: Unwanted Reduction of the Nitro Group
Symptom: Formation of 5-aminothiophene-3-carboxylic acid or other reduced byproducts.
Causality: The nitro group is sensitive to a wide range of reducing conditions. This includes common catalytic hydrogenation setups (e.g., H₂/Pd/C) and certain metallic reagents.[2][3][6]
Troubleshooting Steps:
-
Choice of Reagents:
-
If a reduction is intended elsewhere in the molecule, carefully select a chemoselective reducing agent. For the reduction of other functional groups in the presence of a nitro group, reagents like tin(II) chloride (SnCl₂) in ethanol can be effective.[7]
-
Avoid broadly acting reducing agents like lithium aluminum hydride (LiAlH₄) if the nitro group is to be preserved, as it can reduce aromatic nitro compounds to azo products.[6]
-
-
Catalytic Hydrogenation:
-
If catalytic hydrogenation is necessary for another part of the molecule, consider using a poisoned catalyst, such as Lindlar's catalyst, which may show reduced activity towards the nitro group.[7]
-
Alternatively, protecting the nitro group is not a common strategy, so careful selection of reaction conditions is paramount.
-
Table 1: Selecting Reagents to Avoid Nitro Group Reduction
| Reagent/Condition to Avoid | Reason for Avoidance | Recommended Alternative (if reduction is needed elsewhere) |
| H₂, Pd/C | Highly efficient for nitro group reduction.[6] | Not applicable if nitro group is to be preserved. |
| Iron (Fe) in acidic media | Readily reduces nitro groups to amines.[2][6] | Consider functional group protection. |
| Zinc (Zn) in acidic media | Effective for nitro to amine conversion.[6][7] | Consider functional group protection. |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces aliphatic nitro groups to amines and aromatic nitro compounds to azo products.[6] | Use a milder hydride reagent like NaBH₄ for other functional groups. |
| Sodium Hydrosulfite | Can reduce nitroarenes.[3] | Consider alternative synthetic routes. |
Problem 3: Poor Yields in Amide Coupling Reactions
Symptom: Low conversion of the carboxylic acid to the desired amide.
Causality: Inefficient activation of the carboxylic acid, side reactions with the coupling reagents, or decomposition of the starting material under the coupling conditions.
Troubleshooting Steps:
-
Choice of Coupling Reagent:
-
For standard amide coupling, carbodiimides like DCC or EDC are often used. However, the formation of insoluble ureas with DCC can complicate purification. Using an additive like HOBt can improve yields and reduce side reactions.
-
Uronium/aminium salts like HATU or HBTU are highly efficient but can be more expensive. They work well for hindered substrates.
-
Phosphonium salts like BOP and PyBOP are also very effective.
-
-
Reaction Conditions:
-
Order of Addition: It is often crucial to pre-activate the carboxylic acid with the coupling reagent before adding the amine. This prevents the amine from reacting with the coupling reagent to form a guanidinium byproduct.
-
Base: Use a non-nucleophilic base like DIPEA or triethylamine to neutralize any acids formed during the reaction.
-
Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize decomposition.
-
Protocol for a Robust Amide Coupling Reaction
-
Dissolve 5-Nitrothiophene-3-carboxylic acid (1 equivalent) and a coupling additive like HOBt (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., EDC, 1.2 equivalents) to the solution and stir for 15-30 minutes to allow for the formation of the active ester.
-
In a separate flask, dissolve the amine (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) in the same solvent.
-
Slowly add the amine solution to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram of Amide Coupling Workflow
Caption: Step-by-step workflow for amide coupling.
III. General Handling and Storage
To ensure the integrity of 5-Nitrothiophene-3-carboxylic acid, proper handling and storage are essential.
-
Storage: The compound should be stored in a cool, dark, and dry place. Supplier recommendations often suggest storage at 2-8°C under an inert atmosphere.
-
Handling: Avoid exposure to high temperatures, strong bases, and reducing agents. When weighing and transferring the compound, do so in a well-ventilated area or a fume hood.
By understanding the chemical sensitivities of 5-Nitrothiophene-3-carboxylic acid and implementing these troubleshooting and handling strategies, researchers can significantly improve the success rate of their synthetic endeavors.
IV. References
-
BenchChem. (n.d.). Experimental procedure for the reduction of the nitro group in 2-Nitrothiophene-3-carbaldehyde. Retrieved from
-
ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Retrieved from
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from
-
MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Nitrothiophene-3-carboxylic acid. Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Nitrothiophene-3-carboxylic acid. Retrieved from
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from
-
Matrix Fine Chemicals. (n.d.). 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8. Retrieved from
-
ChemicalBook. (n.d.). 5-Nitrothiophene-2-carboxylic acid synthesis. Retrieved from
-
PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. Retrieved from
-
ChemicalBook. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis. Retrieved from
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from
-
Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved from
-
Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from
-
Chemical Society Reviews. (2009). Amide bond formation: beyond the myth of coupling reagents. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from
-
PubMed. (2024). 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. Retrieved from
-
ResearchGate. (n.d.). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from
Sources
- 1. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solvent Systems for 5-Nitrothiophene-3-carboxylic Acid Reactions
Welcome to the technical support center for optimizing reactions involving 5-Nitrothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental challenges. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with 5-Nitrothiophene-3-carboxylic acid?
A1: The selection of an appropriate solvent is critical and hinges on three main factors:
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Solubility: Both the 5-Nitrothiophene-3-carboxylic acid and other reactants must be sufficiently soluble at the desired reaction temperature to ensure a homogeneous reaction mixture and reasonable reaction rates. Due to its polar nature (containing both a carboxylic acid and a nitro group), polar solvents are generally required.
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents (e.g., alcohols, water) can interfere with reactions involving strong bases or organometallics. The solvent's polarity can also dramatically influence reaction rates and even the reaction mechanism.[1]
-
Work-up and Purification: Consider the boiling point of the solvent for ease of removal post-reaction. Also, ensure your product can be easily separated from the solvent and any solvent-soluble impurities during the work-up and purification stages.
Q2: How does the polarity of the solvent affect reaction outcomes?
A2: Solvent polarity can have a profound effect. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents (e.g., DMF, DMSO) are often preferred. They can solvate the counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[1] The choice of solvent can significantly impact reaction kinetics, with studies showing that polarity is a major factor influencing the reaction rate in related nitrothiophene systems.[1]
Q3: Is 5-Nitrothiophene-3-carboxylic acid stable in all common organic solvents?
A3: 5-Nitrothiophene-3-carboxylic acid is generally stable in many common organic solvents. However, you should exercise caution with strong bases, as they will deprotonate the carboxylic acid.[2] Additionally, in reactions requiring high temperatures, it is crucial to consider the thermal stability of the compound and the potential for decarboxylation or other degradation pathways, which can be solvent-dependent. Always handle with appropriate personal protective equipment in a well-ventilated area.[2]
Q4: I am having trouble dissolving 5-Nitrothiophene-3-carboxylic acid. What do you suggest?
A4: This is a common issue due to its crystalline nature and polar functional groups. If you are struggling with solubility in a particular solvent, consider the following:
-
Heating: Gently warming the mixture can significantly increase solubility.
-
Solvent Mixtures: Using a co-solvent system can be effective. For example, a mixture of a highly polar solvent like DMF or DMSO with a less polar co-solvent like THF or Dioxane might provide the desired solubility profile.
-
Conversion to a Salt: For certain reactions, converting the carboxylic acid to a more soluble salt (e.g., a sodium or potassium salt) by adding a base like sodium carbonate or potassium carbonate can be a viable strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
-
Question: I am running an esterification reaction with 5-Nitrothiophene-3-carboxylic acid and an alcohol under acidic conditions, but my yield is consistently low. What could be the cause?
-
Answer: Low yields in esterification reactions are a classic problem. Let's break down the potential causes and solutions.
-
Potential Cause 1: Incomplete Reaction/Unfavorable Equilibrium: Fischer esterification is an equilibrium-controlled process. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.
-
Solution: Use a solvent system that allows for the removal of water as it is formed. Toluene or cyclohexane in conjunction with a Dean-Stark apparatus is a standard method. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.
-
-
Potential Cause 2: Poor Solubility of Reactants: If the 5-Nitrothiophene-3-carboxylic acid is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Screen for a solvent in which both the acid and the alcohol are soluble at the reaction temperature. While non-polar solvents are good for water removal, you may need to add a co-solvent like THF to achieve sufficient solubility.
-
-
Potential Cause 3: Steric Hindrance: If your alcohol is sterically bulky, the reaction rate will be significantly slower.
-
Solution: Switch to a more forcing set of conditions. This could involve higher temperatures (if the reactants are stable) or using a more reactive derivative of the carboxylic acid. For example, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react it with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.[3] This is a non-equilibrium reaction and often gives much higher yields.
-
-
Issue 2: Multiple Unidentified Side Products on TLC/NMR
-
Question: My reaction (e.g., a nucleophilic substitution on a related bromo-nitrothiophene precursor) is showing multiple spots on the TLC plate, and the crude NMR is very messy. How do I optimize the solvent to improve selectivity?
-
Answer: The formation of multiple side products often points to issues with reaction selectivity or product stability. The solvent plays a crucial role here.
-
Potential Cause 1: Competing Side Reactions: The nitro group on the thiophene ring is strongly electron-withdrawing, which can activate the ring for various reactions. Depending on your reagents, you could be seeing competing reactions.
-
Solution: The solvent can modulate the reactivity of your nucleophile. Research suggests that for nucleophilic substitutions on nitrothiophenes, solvent polarity and hydrogen-bonding ability are key.[1] A systematic screening of solvents with varying properties is recommended. For example, compare a polar aprotic solvent (like DMF), a polar protic solvent (like isopropanol), and a less polar solvent (like THF). This can help you identify a system that favors your desired reaction pathway.
-
-
Potential Cause 2: Product Decomposition: Your desired product may not be stable under the reaction or work-up conditions.[4]
-
Solution: Test the stability of your product. Once you have isolated a small amount of the desired product, expose it to the reaction conditions (solvent, temperature, reagents) and monitor its stability over time by TLC. If it decomposes, you may need to run the reaction at a lower temperature or for a shorter duration. Also, be mindful of the work-up; some products are sensitive to aqueous acid or base washes.[4]
-
-
Potential Cause 3: Incompatible Solvent-Reagent Pairing: Some solvents can react with the reagents. For example, using an alcohol as a solvent in a reaction involving an acid chloride will lead to ester formation.
-
Solution: Always check for potential reactivity between your solvent and reagents before starting the reaction.
-
-
Data Presentation & Visualization
Solvent Selection Guide
The following table provides a summary of common solvents and their general applicability for reactions involving 5-Nitrothiophene-3-carboxylic acid.
| Solvent | Polarity Index | Type | Boiling Point (°C) | Common Applications & Notes |
| Toluene | 2.4 | Non-polar | 111 | Good for Fischer esterification with a Dean-Stark trap to remove water. Limited solubility for the starting acid. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | 66 | Good general-purpose solvent with moderate polarity. Often used in reactions with organometallics or as a co-solvent. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | 40 | Useful for reactions at or below room temperature, such as acid chloride formation. Easy to remove. |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | 82 | A polar aprotic solvent that can be useful for nucleophilic substitution reactions. |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | 153 | Excellent solvent for dissolving polar compounds. Often used for nucleophilic aromatic substitutions. High boiling point can make it difficult to remove. |
| Ethanol (EtOH) | 4.3 | Polar Protic | 78 | Can act as both a solvent and a reactant in esterifications. Its protic nature can slow down reactions involving strong bases or nucleophiles.[1] |
| Dioxane | 2.2 | Non-polar | 101 | Can be a good solvent for reactions where a less reactive ether is needed compared to THF.[5] |
Visualizing Workflows
A logical workflow is essential for efficient optimization. The following diagrams illustrate decision-making processes for solvent selection and troubleshooting.
Caption: A decision-making workflow for initial solvent selection.
Caption: A troubleshooting flowchart for diagnosing low reaction yield.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for a Nucleophilic Substitution Reaction
This protocol is designed to efficiently test multiple solvents to find the optimal one for your reaction.
-
Preparation: Arrange a set of 8 small reaction vials (e.g., 1-dram vials) with magnetic stir bars.
-
Reagent Addition: To each vial, add 5-Nitrothiophene-3-carboxylic acid (1.0 eq).
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., DMF, DMSO, ACN, THF, Dioxane, Isopropanol, Toluene, DCM).
-
Reactant Addition: Add your nucleophile (1.2 eq) and any required base or catalyst to each vial.
-
Reaction: Seal the vials and place them in a temperature-controlled heating block set to your desired reaction temperature. Stir for a set amount of time (e.g., 2 hours).
-
Monitoring: After the set time, take a small aliquot from each reaction mixture, quench appropriately, and spot on a TLC plate. Run the TLC to compare the extent of reaction (consumption of starting material and formation of product) in each solvent.
-
Analysis: Based on the TLC results, identify the solvent(s) that provide the best conversion to the desired product with the fewest side products. These can then be used for a larger-scale reaction.
Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, withdraw a small amount of the reaction mixture. Dilute this aliquot in a small vial with a suitable solvent (e.g., ethyl acetate or DCM) in which both your starting material and product are soluble.
-
Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot your starting material, your co-spot (starting material and reaction mixture in the same spot), and your reaction mixture on the line.
-
Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). A common starting point is a mixture of hexane and ethyl acetate. The solvent level should be below the pencil line.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If your compounds are not UV-active, you may need to use a chemical stain (e.g., potassium permanganate).
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.
References
Sources
Technical Support Center: Catalyst Selection for Reactions of 5-Nitrothiophene-3-carboxylic Acid
Welcome to the technical support guide for 5-Nitrothiophene-3-carboxylic acid, a versatile building block in medicinal chemistry and materials science.[1][2] This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into catalyst selection for common transformations involving this substrate. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the most common questions regarding catalyst choice for specific transformations of 5-Nitrothiophene-3-carboxylic acid.
Reduction of the Nitro Group
Q1: What is the most reliable catalyst for reducing the nitro group of 5-nitrothiophene-3-carboxylic acid to an amine?
A1: The catalytic hydrogenation of nitroaromatics is a standard and effective method. For this specific substrate, Palladium on carbon (10% Pd/C) is the workhorse catalyst.[3] It typically provides high yields under moderate hydrogen pressure (e.g., balloon pressure or Parr apparatus). However, a critical consideration is potential catalyst poisoning from the thiophene ring's sulfur atom.[3]
Q2: My Pd/C-catalyzed hydrogenation is sluggish or fails. What are the likely causes and alternative catalysts?
A2: Sluggish hydrogenation is a common issue. The primary suspect is catalyst poisoning by the sulfur atom in the thiophene ring.[3] Here’s a breakdown of causes and solutions:
-
Catalyst Poisoning: The sulfur atom can irreversibly bind to the palladium's active sites. To overcome this, you can increase the catalyst loading (up to 10 mol%) or switch to a more poison-tolerant catalyst like Platinum on carbon (Pt/C) or Pearlman's catalyst (Pd(OH)₂/C) .[3]
-
Transfer Hydrogenation: As a safer and often highly effective alternative to pressurized hydrogen gas, transfer hydrogenation is strongly recommended.[4] Common hydrogen donors include ammonium formate or formic acid in the presence of Pd/C. This method is often faster and can be performed in standard laboratory glassware.[4]
-
Metal-Free Reductions: For ultimate chemoselectivity where other reducible groups are present, metal-based reductions (e.g., iron powder in acetic acid or tin(II) chloride) can be employed, though they generate stoichiometric metal waste.
Q3: How can I selectively reduce the nitro group without reducing the carboxylic acid?
A3: This is a key advantage of catalytic hydrogenation. Catalysts like Pd/C, Pt/C, and Raney Nickel are highly chemoselective for the reduction of nitro groups in the presence of carboxylic acids.[5] Conversely, reagents like boranes (e.g., BH₃·THF) will selectively reduce the carboxylic acid while leaving the nitro group untouched, which is generally not the desired outcome for this transformation.[6]
Amidation of the Carboxylic Acid
Q1: What is the standard method for forming an amide from 5-nitrothiophene-3-carboxylic acid?
A1: The most common and reliable method does not involve a catalyst in the traditional sense but rather a stoichiometric coupling reagent . The carboxylic acid must be activated to react with an amine.[7] Widely used coupling reagents include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[8] These are often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[8]
-
Phosphonium Salts: Reagents like HATU or PyBOP are highly efficient but also more expensive. They are excellent for difficult couplings involving sterically hindered or electron-deficient amines.[9]
Q2: Are there catalytic methods for this amidation?
A2: Yes, catalytic direct amidation is a growing field aimed at reducing chemical waste.[9] Catalysts based on boric acid or certain metal oxides like Nb₂O₅ have been shown to facilitate the direct condensation of carboxylic acids and amines by activating the carboxylic acid, though these methods often require higher temperatures to drive off water.[10][11] For most lab-scale syntheses, stoichiometric coupling reagents remain the more established and predictable choice.
Esterification of the Carboxylic Acid
Q1: How can I esterify 5-nitrothiophene-3-carboxylic acid?
A1: Esterification can be achieved through several catalytic methods:
-
Fischer Esterification: This is the classical approach, involving heating the carboxylic acid in an excess of the desired alcohol with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[12]
-
Solid Acid Catalysts: For cleaner reactions and easier workups, heterogeneous catalysts like ion-exchange resins (e.g., Dowex) or supported metal oxides can be used.[12][13] These can be filtered off after the reaction.
-
Steglich Esterification: For sensitive substrates where strong acid is undesirable, reacting the carboxylic acid with an alcohol in the presence of DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is highly effective.[14]
Palladium-Catalyzed Cross-Coupling Reactions
Q1: I need to perform a Suzuki-Miyaura coupling on a halogenated derivative of 5-nitrothiophene-3-carboxylic acid. Which catalyst system should I start with?
A1: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[15][16] A robust starting point for coupling with an arylboronic acid is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) .[14][17] Alternatively, an in-situ generated catalyst from a Palladium(II) acetate (Pd(OAc)₂) precursor and a phosphine ligand (e.g., SPhos, PPh₃) is also highly effective.[18][19]
-
Key Considerations: The presence of the free carboxylic acid can sometimes interfere with the catalytic cycle.[20] It is common practice to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before performing the cross-coupling reaction to achieve higher yields and cleaner conversions.[17][20] A suitable base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential.[14][18]
Q2: Can I perform a Heck reaction on a halogenated 5-nitrothiophene-3-carboxylic acid derivative?
A2: Yes, the Heck reaction, which couples the halide with an alkene, is also feasible.[21][22] The most common catalyst system is Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand like triphenylphosphine (PPh₃) and a base such as triethylamine (Et₃N).[23][24] Similar to the Suzuki reaction, protecting the carboxylic acid as an ester is often beneficial for reaction efficiency.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q: My catalytic hydrogenation reaction is not working or has stalled. What should I do?
A: A stalled hydrogenation is a common but solvable issue. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
Detailed Steps:
-
Evaluate the Catalyst: Catalyst deactivation is the most frequent cause. Always use a fresh batch of catalyst if possible, and handle pyrophoric catalysts like Raney Nickel under an inert atmosphere.[3] If sulfur poisoning is suspected, switching to a more robust catalyst like Pt/C is a logical step.[3]
-
Verify Reaction Conditions: Inefficient stirring in a three-phase system (solid catalyst, liquid substrate, gas) will starve the reaction.[3] Ensure the mixture is being agitated vigorously. For difficult reductions, atmospheric hydrogen pressure may be insufficient; using a Parr apparatus to increase pressure can significantly accelerate the reaction.[3]
-
Assess Reagents and Solvents: The substrate must be fully dissolved for the reaction to proceed efficiently.[3] Common solvents like methanol, ethanol, or ethyl acetate should be high-purity and dry, as water can sometimes inhibit the catalyst.[3]
Q: My Suzuki coupling reaction yield is low, and I see many side products. Why?
A: Low yields in Suzuki couplings often point to issues with the catalyst system, base, or substrate stability.
Caption: Diagnosing and solving low yields in Suzuki coupling reactions.
Detailed Steps:
-
De-gas Rigorously: The Pd(0) active species is sensitive to oxygen. Ensure your solvent is thoroughly de-gassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and the reaction is run under a positive inert atmosphere.
-
Protect the Carboxylic Acid: The acidic proton can interfere with the basic conditions of the reaction, and the carboxylate may coordinate to the palladium center. Converting the carboxylic acid to a simple methyl or ethyl ester prior to the coupling is a highly effective strategy to improve yields.[17][20]
-
Optimize Base and Solvent: The choice of base is critical. K₃PO₄ is a strong base that often works well.[18] Solvents like dioxane, toluene, or DMF with a small amount of water are commonly used.[17][18]
-
Check Ligand and Catalyst Source: Ensure your palladium source and phosphine ligand are of good quality. For electron-rich or sterically hindered partners, more specialized ligands like SPhos may be required to facilitate reductive elimination.[19]
Q: During my amidation reaction with EDC, I am getting a low yield of my desired product and a lot of a urea byproduct.
A: This indicates that the activated carboxylic acid intermediate is not reacting efficiently with your amine.
-
Cause: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is unstable. If the amine is not nucleophilic enough or its concentration is too low, this intermediate can rearrange to a stable N-acylurea, consuming your starting material.
-
Solution: Add an activating agent like 1-Hydroxybenzotriazole (HOBt) or DMAP .[8] These reagents react with the O-acylisourea to form a more stable activated ester intermediate, which then cleanly reacts with the amine to form the desired amide. This minimizes the formation of the N-acylurea byproduct and typically increases yields significantly.[8]
Part 3: Key Experimental Protocols
Protocol 1: Chemoselective Reduction of 5-Nitrothiophene-3-carboxylic acid via Transfer Hydrogenation
This protocol uses ammonium formate as a hydrogen source, avoiding the need for high-pressure hydrogenation equipment.[4]
Materials:
-
5-Nitrothiophene-3-carboxylic acid
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
-
Round-bottom flask with stir bar
-
Condenser
Procedure:
-
To a round-bottom flask, add 5-nitrothiophene-3-carboxylic acid (1.0 eq).
-
Add Methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).
-
Add ammonium formate (4-5 eq) to the solution and stir until it dissolves.
-
Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (0.10 eq by weight of substrate). Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Equip the flask with a condenser and heat the mixture to reflux (approx. 65 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once complete, cool the reaction to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely on the filter, as it can become pyrophoric. Quench it with water.
-
Wash the Celite pad with additional methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 5-aminothiophene-3-carboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-bromothiophene-3-carboxylate
This protocol details the coupling of the methyl ester of the halogenated thiophene with an arylboronic acid.
Materials:
-
Methyl 5-bromothiophene-3-carboxylate (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
Toluene and Water (e.g., 10:1 mixture)
-
Schlenk flask or sealed vial
Procedure:
-
To a Schlenk flask, add methyl 5-bromothiophene-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Add the catalyst, Pd(OAc)₂ (0.03 eq), and the ligand, SPhos (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add de-gassed Toluene and de-gassed Water via syringe (a 10:1 ratio is a good starting point).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Table 1: Comparative Performance of Palladium Catalysts for Suzuki Coupling
The following table summarizes typical catalyst systems for Suzuki coupling involving bromothiophene derivatives, adapted from literature data.[18][19][20]
| Catalyst System | Ligand | Base | Solvent | Typical Temp. (°C) | Yield Range (%) | Comments |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 70-90 | A classic, reliable system for many substrates.[17] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90-100 | 85-95 | Highly active system, good for challenging couplings.[18][19] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 80-90 | 75-92 | Effective for a broad range of substrates; less air-sensitive. |
References
- BenchChem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
- BenchChem. (n.d.). Comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of Butenylthiophene.
-
Butkevičius, M., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3813. Retrieved from [Link]
-
Butkevičius, M., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central. Retrieved from [Link]
-
Itami, K., & Yoshida, J. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. Retrieved from [Link]
-
Sun, Z., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1594-1601. Retrieved from [Link]
-
Frontier, A. (n.d.). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Stiuf, D., et al. (2022). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 27(21), 7300. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.
-
Various Authors. (2023). Approaches for amidation of thioacids, their salts and thioesters. ResearchGate. Retrieved from [Link]
-
Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Korotvicka, A., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11800. Retrieved from [Link]
-
Various Authors. (2022). The state-of-the-art of amidation of carboxylic acids. ResearchGate. Retrieved from [Link]
-
Sabourin, G., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]
- Eckert, H., & Six, C. (2001). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
-
Various Authors. (2019). Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
-
Gustin, J. L. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(5), 683-689. Retrieved from [Link]
-
Sheppard, T. (n.d.). Catalytic Amidation. Retrieved from [Link]
-
Neuhaus, J. D., et al. (2019). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 58(24), 8196-8200. Retrieved from [Link]
-
Various Authors. (2022). Direct Amidation of Carboxylic Acids with Nitroarenes. ResearchGate. Retrieved from [Link]
-
El-Sepelgy, O., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2626-2631. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Wardman, P., et al. (1987). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of Medicinal Chemistry, 30(7), 1255-1261. Retrieved from [Link]
-
Various Authors. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N bond cleavage. Organic Chemistry Frontiers, 9(13), 3469-3475. Retrieved from [Link]
-
Zare, E., et al. (2018). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Catalysts, 8(11), 539. Retrieved from [Link]
-
Various Authors. (2021). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts, 10(6), 571. Retrieved from [Link]
-
Jyoti, G., et al. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. International Journal of Scientific Research in Science, Engineering and Technology. Retrieved from [Link]
-
Komura, K., et al. (2010). Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. Chemistry Letters, 39(8), 832-834. Retrieved from [Link]
-
Various Authors. (2020). The hydrogenation process of thiophene to 2,5-DHT, 2,3-DHT, and THT. ResearchGate. Retrieved from [Link]
-
Chandrasekhar, S., et al. (2013). Selective reduction of carboxylic acids to aldehydes catalyzed by B(C6F5)3. Organic Letters, 15(3), 496-499. Retrieved from [Link]
-
Chen, C., et al. (2010). New insights into catalysis for Heck reactions with fine supported Pd particles. Dalton Transactions, 39(4), 1045-1052. Retrieved from [Link]
-
Various Authors. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 15(1), 103520. Retrieved from [Link]
-
Nishino, S. F., & Spain, J. C. (1997). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Retrieved from [Link]
-
Dube, P. (2019). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. Retrieved from [Link]
- Various Inventors. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.
-
Lenhard, T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868. Retrieved from [Link]
-
Various Authors. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitrothiophene-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.
-
Various Authors. (2013). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. ResearchGate. Retrieved from [Link]
-
Various Authors. (2023). Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. New Journal of Chemistry. Retrieved from [Link]
-
Various Authors. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 14(12), 899-915. Retrieved from [Link]
-
Various Authors. (2022). Selective Reduction of Carboxylic Acids to Aldehydes with Promoted MoO3 Catalysts. ResearchGate. Retrieved from [Link]
-
Plotniece, A., et al. (2018). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 14, 215-222. Retrieved from [Link]
Sources
- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Amidation [catalyticamidation.info]
- 10. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. technoarete.org [technoarete.org]
- 13. mdpi.com [mdpi.com]
- 14. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Heck Reaction [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Navigating the Exotherm: A Technical Support Guide for the Synthesis of 5-Nitrothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-nitrothiophene-3-carboxylic acid, a key intermediate in medicinal chemistry, presents a significant challenge due to the highly exothermic nature of the nitration of the thiophene ring. This technical guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and successful execution of this critical reaction. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the potential hazards and optimize your synthetic outcomes.
The Critical Challenge: Managing the Exotherm
The nitration of thiophene derivatives is a notoriously energetic reaction. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺). This high reactivity, while facilitating the desired transformation, also leads to a rapid release of heat. Without stringent control, this exotherm can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, vigorous gas evolution, and the formation of undesirable byproducts, including potentially explosive polynitrated species. The presence of the carboxylic acid group at the 3-position deactivates the ring, but the reaction remains highly exothermic and requires careful management.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 5-Nitrothiophene-3-carboxylic acid.
Q1: My reaction mixture turned dark brown/black, and I'm observing vigorous gas evolution. What is happening, and what should I do?
A1: This is a classic sign of a runaway reaction. The dark coloration indicates the formation of degradation products and charring, likely due to excessive oxidation of the starting material by the nitric acid at an elevated temperature. The gas is likely a mixture of nitrogen oxides (NOx).
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.
-
Maximize Cooling: Ensure your cooling bath is at its lowest possible temperature. If using an ice bath, add more salt to lower the temperature.
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, and your lab has established safety protocols for this, you may need to quench the reaction. This is a hazardous operation and should only be performed with extreme caution. A pre-prepared, large volume of crushed ice and water should be readily available. Slowly and carefully pour the reaction mixture into the ice/water slurry with vigorous stirring. Be aware that the dilution of strong acids is also exothermic.
Root Cause Analysis & Prevention:
| Potential Cause | Explanation | Preventative Measures |
| Inadequate Cooling | The cooling bath's capacity is insufficient to dissipate the heat generated by the reaction. | Use a larger cooling bath or a more efficient cooling medium (e.g., dry ice/acetone). Ensure good thermal contact between the reaction flask and the bath. |
| Rapid Addition of Nitrating Agent | Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it. | Add the nitrating agent dropwise at a slow, controlled rate. Use a syringe pump for precise control, especially on a larger scale. |
| Poor Agitation | Inefficient stirring leads to localized "hot spots" where the concentration of reactants is high, initiating a runaway reaction. | Use a powerful overhead stirrer for viscous mixtures. Ensure the stir bar or impeller is creating a good vortex. |
| Incorrect Reagent Concentration | Using overly concentrated acids can dramatically increase the reaction rate and exothermicity. | Adhere strictly to the recommended concentrations of nitric and sulfuric acid. |
Q2: The yield of my 5-Nitrothiophene-3-carboxylic acid is very low. What are the likely causes?
A2: Low yields can stem from several factors, often related to suboptimal reaction conditions or product loss during workup.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient time or low temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time at the controlled low temperature. |
| Side Product Formation | Over-nitration (dinitration) or oxidation of the thiophene ring can occur if the temperature is not adequately controlled. | Maintain the reaction temperature at the lower end of the recommended range. Consider using a milder nitrating agent if side products persist. |
| Product Loss During Workup | The product may be lost during the quenching, extraction, or purification steps. | When quenching with ice/water, ensure the product has fully precipitated before filtration. Use cold water for washing the precipitate to minimize solubility losses. Optimize your extraction and recrystallization solvent systems. |
| Incorrect Regioselectivity | While the 3-carboxylic acid group directs nitration to the 5-position, some formation of the 2-nitro isomer is possible. | Strict temperature control is key to maximizing the yield of the desired 5-nitro isomer. |
Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 5-nitro product?
A3: The directing effect of the carboxylic acid group at the 3-position strongly favors the formation of the 5-nitro isomer. However, reaction conditions can influence the formation of other isomers.
-
Temperature Control: Lower reaction temperatures generally lead to higher selectivity. The formation of undesired isomers often becomes more prevalent at elevated temperatures.
-
Nitrating Agent: The choice of nitrating agent can impact regioselectivity. While a mixture of concentrated nitric and sulfuric acid is common, milder reagents such as nitric acid in acetic anhydride or copper nitrate may offer improved selectivity in some cases.[1]
-
Order of Addition: Adding the 3-thiophenecarboxylic acid solution to the nitrating mixture (reverse addition) can sometimes improve selectivity by maintaining a low concentration of the substrate in the presence of the nitrating agent.
Experimental Protocol (Adapted from the Nitration of 3-Thiophenecarboxaldehyde)
This protocol is adapted from a general procedure for the nitration of a similar thiophene derivative and should be performed with rigorous safety precautions in a well-ventilated fume hood.[2]
Materials and Equipment:
-
3-Thiophenecarboxylic acid
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dry Ice/Acetone or Ice/Salt Bath
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Low-temperature thermometer
-
Large beaker with crushed ice for quenching
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.2 equivalents) to chilled concentrated sulfuric acid (3-5 equivalents) while maintaining the temperature below 10°C using an ice bath.
-
Reaction Setup: In the three-necked flask, dissolve 3-thiophenecarboxylic acid (1 equivalent) in a portion of the concentrated sulfuric acid. Cool this solution to between -10°C and -5°C using a dry ice/acetone or ice/salt bath.
-
Addition of the Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-thiophenecarboxylic acid. Crucially, maintain the internal reaction temperature below 0°C throughout the addition. The addition rate should be adjusted to ensure the temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5°C to 0°C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The 5-nitrothiophene-3-carboxylic acid will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by filtration, and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow Diagram:
Caption: Decision-making workflow for managing the reaction exotherm.
By adhering to these guidelines, researchers can mitigate the risks associated with this challenging but essential synthesis, paving the way for further advancements in drug discovery and development.
References
- Brown, I., Reid, S. T., Brown, N. M. D., Armstrong, K. J., Martin-Smith, M., Sneader, W. E., Brophy, G. C., & Sternhell, S. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 2755-2758.
- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
-
Organic Syntheses. (n.d.). 2-Nitrothiophene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from [Link]
Sources
Technical Support Center: Monitoring 5-Nitrothiophene-3-carboxylic Acid Reactions
Welcome to the technical support center for analytical challenges in monitoring reactions involving 5-Nitrothiophene-3-carboxylic acid (NTCA). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common analytical hurdles. Our goal is to empower you with the causal understanding behind experimental choices, ensuring robust and reliable reaction monitoring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for monitoring the progress of most organic reactions. However, the polar and aromatic nature of NTCA and its derivatives can present unique challenges.
Q1: I'm starting a new project with 5-Nitrothiophene-3-carboxylic acid. How do I develop a reliable baseline HPLC method to monitor its consumption and product formation?
A1: Establishing a robust HPLC method from the outset is critical for accurate reaction kinetics and yield calculations. The key is to start with a generic gradient method to identify the retention times of all components and then optimize for speed and resolution.
The carboxylic acid moiety on NTCA means its retention is highly dependent on the mobile phase pH. The nitro group and thiophene ring provide a strong chromophore, making UV detection straightforward.
Here is a comprehensive protocol to establish a starting method:
Experimental Protocol 1: Baseline HPLC-UV Method Development
-
Column Selection: Begin with a modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is a versatile stationary phase for reversed-phase chromatography.
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The acid is crucial to suppress the ionization of the carboxylic acid group on NTCA, which prevents severe peak tailing.[1]
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure, making it a good first choice.[2]
-
-
Initial Gradient Conditions: A scouting gradient helps to elute all compounds in the reaction mixture within a reasonable time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. A column thermostat is essential for reproducible retention times.[3]
-
Detection: UV at 254 nm, as aromatic nitro-compounds typically absorb strongly at this wavelength.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure solvent compatibility and prevent peak distortion.[2]
-
Execution and Optimization:
-
Run the scouting gradient (see Table 1).
-
Identify the peaks for your starting material, intermediates, and final product.
-
Based on the results, you can convert to a faster gradient or an isocratic method if the resolution is sufficient. For isocratic elution, aim for a retention factor (k') between 2 and 10 for your main analytes.[2]
-
Table 1: Recommended Starting HPLC Gradient for NTCA Reaction Monitoring
| Time (min) | % Aqueous (A) | % Organic (B) | Curve |
| 0.0 | 95 | 5 | Linear |
| 20.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Linear |
| 25.1 | 95 | 5 | Linear |
| 30.0 | 95 | 5 | Linear |
Q2: My starting material (NTCA) and product peaks are co-eluting or have very poor resolution. How can I improve the separation?
A2: Poor resolution is a common but solvable problem. It arises when the column, mobile phase, and analyte have suboptimal interactions. The goal is to manipulate the three factors that control resolution: efficiency (N), selectivity (α), and retention factor (k').
A systematic approach is the most effective way to troubleshoot this issue.
Caption: A systematic workflow for troubleshooting poor HPLC resolution.
Detailed Troubleshooting Steps:
| Strategy | Causality & Explanation |
| 1. Switch Organic Modifier | Methanol and acetonitrile have different selectivities. Methanol is a proton donor/acceptor, while acetonitrile has a strong dipole. Switching between them can alter elution order and significantly improve the separation of structurally similar compounds.[2] |
| 2. Adjust Mobile Phase pH | For ionizable compounds like NTCA, small changes in pH can dramatically affect retention. Working within ±1 pH unit of the analyte's pKa is recommended to achieve optimal peak shape and selectivity.[2] |
| 3. Change Stationary Phase | If modifying the mobile phase is insufficient, change the column. For aromatic compounds like NTCA, a Phenyl-Hexyl stationary phase often provides superior selectivity compared to a standard C18. This is due to beneficial π-π interactions between the phenyl rings of the stationary phase and the thiophene ring of the analyte.[2] |
| 4. Modify Column Temperature | Increasing the column temperature reduces mobile phase viscosity, which can lead to sharper peaks and shorter retention times. It can also subtly alter selectivity, sometimes improving resolution.[2] |
| 5. Decrease Flow Rate | Lowering the flow rate can increase column efficiency and sometimes improve the separation of closely eluting peaks, though this will increase the total analysis time.[2] |
Q3: I'm observing significant peak tailing for NTCA. What is the cause and how can I fix it?
A3: Peak tailing is most often caused by unwanted secondary interactions between the analyte and the stationary phase. For acidic compounds like NTCA, the primary culprits are interactions with acidic silanol groups on the silica support of the column and using an inappropriate sample solvent.[1]
-
Silanol Interactions: Residual silanol groups (-Si-OH) on the silica surface can become ionized (-Si-O⁻) and interact strongly with polar analytes, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2-3 with formic or phosphoric acid). The low pH protonates the silanol groups, minimizing these secondary interactions. Using modern, high-purity silica columns with low silanol activity is also highly recommended.[1]
-
-
Sample Solvent Incompatibility: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF) can cause the sample to spread out at the column inlet, leading to peak distortion and tailing.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself. If a stronger solvent is required for solubility, inject the smallest possible volume.[2]
-
Section 2: Mass Spectrometry (MS) Analysis
MS is an invaluable tool for confirming the identity of products and identifying potential impurities or byproducts.
Q4: What are the expected mass-to-charge ratios (m/z) for NTCA and some potential reaction byproducts?
A4: Knowing the theoretical masses of expected species is essential for interpreting your mass spectra. Electrospray Ionization (ESI) is common for this type of molecule, and you will typically observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Table 2: Calculated m/z Values for Key Species in NTCA Reactions
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ | Expected m/z [M-H]⁻ |
| 5-Nitrothiophene-3-carboxylic acid (NTCA) | C₅H₃NO₄S | 173.15 | 174.16 | 172.14 |
| 5-Aminothiophene-3-carboxylic acid (Reduced NTCA) | C₅H₅NO₂S | 143.16 | 144.17 | 142.15 |
| 5-Nitrothiophene (Decarboxylated NTCA) | C₄H₃NO₂S | 129.14 | 130.15 | Not typically observed |
Note: Masses are calculated for the most abundant isotopes.
Q5: What are the typical fragmentation patterns for 5-Nitrothiophene-3-carboxylic acid in MS/MS analysis?
A5: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. For NTCA, the fragmentation is predictable and driven by the functional groups.
In positive ion mode ([M+H]⁺, m/z 174.16), common neutral losses include:
-
Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.
-
Loss of NO₂ (46 Da): Cleavage of the nitro group.
-
Loss of COOH (45 Da): Loss of the carboxylic acid group as a radical.
Caption: Predicted major fragmentation pathways for protonated NTCA.
Understanding these fragmentation patterns helps to confirm the identity of your target molecule and distinguish it from isomers or impurities.[4][5]
Section 3: NMR Spectroscopy Analysis
NMR provides definitive structural elucidation and can be used for quantitative analysis of reaction conversion.
Q6: What are the characteristic ¹H and ¹³C NMR chemical shifts for 5-Nitrothiophene-3-carboxylic acid?
A6: The electron-withdrawing effects of the nitro and carboxylic acid groups, combined with the aromaticity of the thiophene ring, result in a distinctive NMR spectrum. The two protons on the thiophene ring appear as doublets in the downfield region.
Table 3: Characteristic NMR Chemical Shifts for NTCA (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~13.9 | broad singlet | Carboxylic acid proton. Its chemical shift is concentration-dependent.[6] |
| ~8.7 | doublet | Thiophene H2 or H4 | |
| ~8.4 | doublet | Thiophene H4 or H2 | |
| ¹³C NMR | ~163 | singlet | Carboxylic acid carbon (C=O).[7] |
| ~153 | singlet | Nitro-substituted carbon (C5). | |
| ~135-145 | singlet | Other quaternary thiophene carbon (C3). | |
| ~125-135 | doublet | Thiophene CH carbons (C2, C4). |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Q7: How can I use ¹H NMR to accurately determine the conversion rate of my reaction?
A7: ¹H NMR can be a powerful quantitative tool (qNMR) provided you use a stable, non-reactive internal standard. The standard should have a sharp singlet that does not overlap with any signals from your reactants or products.
Experimental Protocol 2: Reaction Monitoring by ¹H NMR using an Internal Standard
-
Choose an Internal Standard: Select an internal standard with a known concentration that is soluble in your NMR solvent and has a peak in a clear region of the spectrum. Common standards include 1,3,5-trimethoxybenzene, dimethyl sulfone, or maleic acid.
-
Sample Preparation:
-
Create a stock solution of your internal standard in a deuterated solvent (e.g., DMSO-d₆) at a precisely known concentration.
-
Withdraw a precise volume of your reaction mixture at a specific time point (t).
-
Quench the reaction if necessary.
-
Add a precise volume of the internal standard stock solution to the reaction aliquot.
-
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is long enough (typically 5 times the longest T1) for full relaxation of all protons, which is crucial for accurate integration.
-
Data Processing and Calculation:
-
Carefully integrate the area of a well-resolved peak from your starting material (A_SM), your product (A_P), and the internal standard (A_IS).
-
Normalize the integrals by dividing by the number of protons that give rise to the signal (e.g., divide by 3 for a -CH₃ group).
-
The concentration of each species can be calculated relative to the known concentration of the internal standard.
-
Percent Conversion (%) = [ (Initial Moles of SM - Moles of SM at time t) / Initial Moles of SM ] x 100
-
This method provides a highly accurate snapshot of your reaction's progress without the need for response factor calibration as required in HPLC.[8]
References
-
Yumpu. HPLC Troubleshooting. Yumpu.com. Available from: [Link]
-
Journal of Emerging Technologies and Innovative Research. HPLC TROUBLESHOOTING: A REVIEW. Jetir.org. Available from: [Link]
-
McMaster University. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University Institutional Repository. Available from: [Link]
-
National Center for Biotechnology Information. 5-Nitrothiophene-3-carboxylic acid. PubChem. Available from: [Link]
-
Matrix Fine Chemicals. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8. Matrix Fine Chemicals. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
YouTube. common fragmentation mechanisms in mass spectrometry. ChemHelpASAP. Available from: [Link]
-
MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available from: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available from: [Link]
-
National Center for Biotechnology Information. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available from: [Link]
-
Wiley. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. SpectraBase. Available from: [Link]
-
National Center for Biotechnology Information. Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available from: [Link]
-
University of Puget Sound. Mass Spectrometry: Fragmentation. University of Puget Sound. Available from: [Link]
-
ResearchGate. (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
-
International Journal of Biosciences. GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. International Journal of Biosciences. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. RJPT. Available from: [Link]
-
ResearchGate. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. Available from: [Link]
-
MDPI. LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. MDPI. Available from: [Link]
-
Chemsrc. 5-Nitro-3-thiophenecarboxylic acid | CAS#:40357-96-8. Chemsrc.com. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed Central. Available from: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
byproduct formation and control in 5-Nitrothiophene-3-carboxylic acid synthesis
Technical Support Center: 5-Nitrothiophene-3-carboxylic Acid Synthesis
A Guide to Byproduct Formation and Control for Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-nitrothiophene-3-carboxylic acid is a critical process in the development of various pharmaceutical compounds. However, the nitration of the thiophene ring is often accompanied by the formation of undesirable byproducts, which can complicate purification and reduce yields. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate the challenges of this synthesis, ensuring the desired product's purity and optimal yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-nitrothiophene-3-carboxylic acid, offering potential causes and actionable solutions.
Issue 1: Low Yield of 5-Nitrothiophene-3-carboxylic Acid with a Significant Amount of Unreacted Starting Material.
-
Potential Cause A: Inadequate Nitrating Agent Activity. The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Its concentration may be insufficient if the nitric acid is not adequately activated.[1]
-
Solution A: Optimizing the Nitrating Mixture.
-
Ensure the use of a strong acid catalyst, such as concentrated sulfuric acid, in conjunction with nitric acid to promote the formation of the nitronium ion.[1]
-
Consider using fuming nitric acid for a higher concentration of the active electrophile, but be mindful of the increased potential for side reactions.[2]
-
-
Potential Cause B: Suboptimal Reaction Temperature. The rate of nitration is highly dependent on temperature. If the temperature is too low, the reaction may proceed too slowly, leaving a large portion of the starting material unreacted.
-
Solution B: Temperature Control.
-
Carefully monitor and control the reaction temperature. While low temperatures can help control regioselectivity, they may also slow down the reaction rate.
-
A modest increase in temperature may be necessary to drive the reaction to completion, but this must be balanced against the risk of increased byproduct formation.
-
Issue 2: Presence of Isomeric Byproducts, Primarily 2-Nitrothiophene-4-carboxylic Acid.
-
Potential Cause: Competing Electrophilic Substitution Pathways. The electron-withdrawing carboxylic acid group at the 3-position of the thiophene ring directs nitration to the 5-position. However, some substitution at the 2- and 4-positions can still occur, leading to the formation of isomeric impurities.
-
Solution: Strategic Control of Reaction Conditions.
-
Temperature and Reagent Choice: Lower reaction temperatures generally favor the formation of the thermodynamically more stable 5-nitro isomer. The choice of nitrating agent can also influence the isomer distribution.[3][4]
-
Purification: If isomeric byproducts are formed, purification by recrystallization or column chromatography may be necessary. The choice of solvent for recrystallization is critical for separating isomers with different solubilities.
-
Issue 3: Formation of Dinitrothiophene Derivatives.
-
Potential Cause: Over-Nitration of the Thiophene Ring. Thiophene is highly reactive towards electrophilic substitution, and under harsh conditions, a second nitro group can be introduced onto the ring.[5]
-
Solution: Careful Stoichiometry and Reaction Time.
-
Use a stoichiometric amount of the nitrating agent relative to the 3-thiophenecarboxylic acid. An excess of the nitrating agent will significantly increase the likelihood of dinitration.
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant dinitration occurs.
-
Issue 4: Observation of a Dark Red or Pink Coloration During the Reaction.
-
Potential Cause: Oxidation of the Thiophene Ring. The appearance of a pink or dark red color can indicate oxidation of the thiophene ring, which is a common side reaction during nitration.[2] This leads to the formation of polymeric or degraded materials, reducing the yield of the desired product.
-
Solution: Temperature and Nitrous Acid Control.
Issue 5: Decarboxylation of the Starting Material or Product.
-
Potential Cause: Instability at Elevated Temperatures. Carboxylic acids, particularly those on electron-rich aromatic rings, can be susceptible to decarboxylation at higher temperatures.
-
Solution: Maintain Low Reaction Temperatures.
-
Strict temperature control is crucial. Running the reaction at or below room temperature can help to prevent the loss of the carboxylic acid group.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 5-Nitrothiophene-3-carboxylic acid?
A1: The most frequently encountered byproducts include:
-
Isomeric Mononitrothiophenes: Such as 2-nitrothiophene-4-carboxylic acid.
-
Dinitrothiophenes: Formed from over-nitration of the thiophene ring.
-
Oxidation Products: Resulting from the degradation of the thiophene ring under strong oxidizing conditions.[2]
-
Decarboxylated Products: Where the carboxylic acid group is lost.
Q2: How can I best monitor the progress of the reaction to minimize byproduct formation?
A2: Regular monitoring is key.
-
Thin Layer Chromatography (TLC): A simple and effective method for qualitatively tracking the consumption of the starting material and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the relative amounts of starting material, product, and byproducts, allowing for more precise determination of the reaction endpoint.
Q3: What are the recommended purification techniques for 5-Nitrothiophene-3-carboxylic acid?
A3:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel can be employed to isolate the desired product.
-
Acid-Base Extraction: This can be used to separate the acidic product from non-acidic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base. The aqueous layer containing the carboxylate salt is then acidified to precipitate the pure carboxylic acid.[6]
Q4: What analytical techniques are best for confirming the structure and purity of the final product?
A4:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the correct isomer has been synthesized and to identify any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the nitro (NO₂) and carboxylic acid (COOH) groups.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Experimental Protocols & Data
Table 1: Influence of Reaction Conditions on Product Distribution
| Nitrating Agent & Conditions | Major Isomer | Anticipated Yield Range (%) | Reference |
| KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro (for benzo[b]thiophene) | 40-60 | [3] |
| conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro (for benzo[b]thiophene) | 50-70 | [3][4] |
| Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°C | Mixture of isomers | Variable | [3] |
Note: Data adapted from studies on analogous benzothiophene systems and may require optimization for thiophene-3-carboxylic acid.
Protocol 1: General Procedure for Nitration under Kinetic Control
-
To a stirred solution of 3-thiophenecarboxylic acid in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.
-
Maintain the temperature at 0°C and continue stirring for several hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Allow the ice to melt and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Nitration under Thermodynamic Control
-
Dissolve 3-thiophenecarboxylic acid in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the solution to the desired temperature (e.g., 60°C).
-
Add concentrated nitric acid dropwise to the heated solution with vigorous stirring.
-
Maintain the temperature for the duration of the reaction, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by filtration and wash thoroughly with water.
-
Purify the crude product as necessary.
Visualizations
Diagram 1: Key Factors in Byproduct Formation
Caption: Key reaction parameters influencing byproduct formation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Journal of the Chemical Society C. (1968). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. RSC Publishing. Retrieved from [Link]
-
Organic Syntheses. (1934). 2-nitrothiophene. Organic Syntheses Procedure, 14, 76. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from [Link]
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]
- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
-
Journal of the Chemical Society C. (1967). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. Retrieved from [Link]
-
Beilstein Journals. (2022). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 5-NITROTHIOPHENE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Nifurzide. Retrieved from [Link]
-
National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Nitrothiophene-4-carboxylic acid, min 98%, 1 gram. Retrieved from [Link]
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from [Link]
-
YouTube. (2020). MCQ-83: About Nitration reaction on 5-member heterocycles. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemsrc. (2025). 5-Nitro-3-thiophenecarboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Nitro-thiophene-2-carboxylic acid, anion. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 5-Nitrothiophene-3-carboxylic acid for Unambiguous Structure Confirmation
Introduction: The Imperative of Orthogonal Analysis
In chemical synthesis and drug development, the unambiguous confirmation of a molecular structure is paramount. While individual analytical techniques provide valuable clues, a single method is rarely sufficient to eliminate all structural ambiguities. True confidence is achieved through an orthogonal approach, where multiple, independent analytical techniques converge on a single, consistent structure.
This guide demonstrates this principle using 5-Nitrothiophene-3-carboxylic acid as our target molecule. Its structure possesses three key features: a thiophene ring, a carboxylic acid group, and a nitro group. To properly assign the spectroscopic signals and confirm the precise substitution pattern, we will compare its expected spectral data with that of two carefully selected analogues:
-
Thiophene-3-carboxylic acid: This allows us to isolate the spectroscopic contributions of the thiophene ring and the carboxylic acid group.
-
2-Nitrothiophene: This provides insight into the influence of the electron-withdrawing nitro group on the thiophene ring.
By understanding the spectra of these simpler analogues, we can confidently interpret the more complex spectrum of our target compound.
Molecular Structures and Analytical Logic
The analytical strategy hinges on comparing the spectroscopic features of the target molecule with its constituent parts. The diagram below illustrates the structural relationships between the target and the comparative compounds.
Caption: Structural relationships between the target and analogue compounds.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: IR spectroscopy is the ideal first step for identifying the key functional groups present in the molecule. We anticipate characteristic signals for the carboxylic acid (O-H and C=O stretching) and the nitro group (N-O stretching). Comparing the spectrum to our analogues will confirm that these groups have been successfully incorporated onto the thiophene scaffold.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small, solid sample (approx. 1-2 mg) of the compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.
Data Comparison and Interpretation
The following table summarizes the expected and observed IR absorption frequencies for the key functional groups.
| Functional Group | 5-Nitrothiophene-3-carboxylic acid (Expected) | Thiophene-3-carboxylic acid (Observed) | 2-Nitrothiophene (Observed) | Rationale for Interpretation |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (very broad) | ~3300-2500 cm⁻¹ (very broad)[1][2] | N/A | The characteristic, extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer[1][2]. Its presence is a strong indicator of the -COOH group. |
| C=O Stretch (Carboxylic Acid) | ~1710-1680 cm⁻¹ | ~1710-1680 cm⁻¹[1] | N/A | The carbonyl stretch for an aromatic carboxylic acid is expected in this region. Conjugation with the thiophene ring lowers the frequency compared to a saturated acid[1]. |
| N-O Asymmetric Stretch | ~1550-1500 cm⁻¹ | N/A | ~1530-1500 cm⁻¹ | The strong absorption in this region is highly characteristic of the asymmetric stretch of a nitro group conjugated with an aromatic ring. |
| N-O Symmetric Stretch | ~1350-1300 cm⁻¹ | N/A | ~1350-1330 cm⁻¹ | This second strong absorption is the symmetric stretch of the nitro group, providing complementary evidence for its presence. |
| Thiophene Ring C=C Stretch | ~1500-1400 cm⁻¹ | ~1514-1347 cm⁻¹[3] | Present | These absorptions confirm the presence of the aromatic thiophene ring structure. |
The combined presence of the broad O-H stretch, the C=O stretch, and the two strong N-O stretches provides powerful, direct evidence for the incorporation of all required functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Rationale: While IR confirms the presence of functional groups, NMR spectroscopy elucidates the carbon-hydrogen framework, revealing connectivity and the specific substitution pattern. ¹H NMR will show the number and environment of the protons on the thiophene ring, while ¹³C NMR will identify all unique carbon atoms, including the carboxyl carbon.
¹H NMR Spectroscopy
Rationale: The thiophene ring of 5-Nitrothiophene-3-carboxylic acid has two remaining protons. Their chemical shifts will be significantly influenced by the powerful electron-withdrawing effects of both the nitro and carboxyl groups. The coupling constant between them will confirm their relative positions on the ring.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: A standard proton pulse sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 8-16 scans.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
| Compound | Proton | Expected/Observed δ (ppm) | Multiplicity | J (Hz) | Rationale for Interpretation |
| 5-Nitrothiophene-3-carboxylic acid | H-2 | ~8.5 - 8.8 | Doublet (d) | ~1.5-2.0 | The proton at the 2-position is meta to the -COOH group and ortho to the sulfur. The strong deshielding from the adjacent nitro group at C5 is expected to push this signal significantly downfield. It will appear as a doublet due to coupling with H-4. |
| H-4 | ~8.2 - 8.5 | Doublet (d) | ~1.5-2.0 | The proton at the 4-position is ortho to the -COOH group and meta to the -NO₂ group. It is also expected to be strongly deshielded. The small J value confirms a 4-bond meta-coupling to H-2. | |
| COOH | >12 | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and often appears as a broad singlet that disappears upon D₂O exchange[4][5]. | |
| Thiophene-3-carboxylic acid [6] | H-2 | 8.24 | Doublet of doublets (dd) | 1.2, 3.0 | This proton is coupled to both H-4 and H-5. |
| H-4 | 7.34 | Doublet of doublets (dd) | 3.0, 5.1 | This proton is coupled to both H-2 and H-5. | |
| H-5 | 7.57 | Doublet of doublets (dd) | 1.2, 5.1 | This proton is coupled to both H-2 and H-4. |
The key diagnostic feature for 5-Nitrothiophene-3-carboxylic acid is the presence of only two doublets in the aromatic region, both shifted significantly downfield compared to the parent thiophene-3-carboxylic acid, confirming the disubstituted pattern.
¹³C NMR Spectroscopy
Rationale: ¹³C NMR provides a count of the unique carbon atoms in the molecule and confirms the presence of the carboxyl carbon. The chemical shifts of the ring carbons are highly sensitive to the electronic effects of the substituents, providing further proof of the substitution pattern.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Data Acquisition: A standard proton-decoupled ¹³C pulse sequence is used. This results in a spectrum where each unique carbon appears as a singlet. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 256 or more) are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and processed.
| Compound | Carbon | Expected/Observed δ (ppm) | Rationale for Interpretation |
| 5-Nitrothiophene-3-carboxylic acid | C=O | ~165-170 | The carboxyl carbon is expected in this characteristic downfield region[1][4]. |
| C2 | ~130-135 | The chemical shifts of the ring carbons are predictions based on additive rules and the strong electron-withdrawing effects of the substituents. | |
| C3 | ~135-140 | This carbon is directly attached to the carboxylic acid. | |
| C4 | ~125-130 | ||
| C5 | ~150-155 | This carbon is directly attached to the highly deshielding nitro group. | |
| Thiophene-3-carboxylic acid | C=O | ~165-170 | Spectral data for this specific analogue is less readily available but would follow expected patterns. |
| Ring Carbons | ~125-140 | The carbons of the thiophene ring typically resonate in this region. |
The presence of five distinct signals in the ¹³C NMR spectrum (four for the thiophene ring and one for the carboxyl group) would be consistent with the proposed structure. The significant downfield shift of one ring carbon (C5) would strongly support the location of the nitro group.
Mass Spectrometry (MS): Confirming Molecular Formula
Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By obtaining a high-resolution mass spectrum (HRMS), we can determine the elemental composition with high precision, thereby confirming the molecular formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed (e.g., [M-H]⁻ in negative ion mode for a carboxylic acid).
-
Mass Analysis: The ions are accelerated into the time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the arrival time of the ions, which is converted into a mass spectrum.
Data Comparison and Interpretation
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Expected m/z [M-H]⁻ |
| 5-Nitrothiophene-3-carboxylic acid | C₅H₃NO₄S | 172.9783 Da[7] | 171.9706 |
| Thiophene-3-carboxylic acid | C₅H₄O₂S | 127.9932 Da[8] | 126.9854 |
| 2-Nitrothiophene | C₄H₃NO₂S | 128.9884 Da[9] | N/A (Typically observed as [M]⁺˙ or [M+H]⁺) |
The primary goal is to observe an ion in the high-resolution mass spectrum that corresponds to the exact calculated mass of the deprotonated molecule (C₅H₂NO₄S⁻). A match within 5 ppm of the calculated mass is considered definitive confirmation of the molecular formula.
Integrated Analysis and Conclusion
The power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together, they build an irrefutable case.
Caption: Workflow for the integrated spectroscopic confirmation of molecular structure.
-
IR Spectroscopy confirms the presence of all necessary functional groups: a carboxylic acid and a nitro group on a thiophene ring.
-
NMR Spectroscopy confirms the connectivity of the molecule, showing two protons on the thiophene ring with a chemical shift and coupling pattern consistent only with a 3,5-disubstitution pattern.
-
Mass Spectrometry confirms the correct molecular weight and elemental composition, corresponding to the molecular formula C₅H₃NO₄S.
References
- BenchChem. (2025). Computational Insights into 2-Nitrothiophene: A Technical Guide for Researchers. Benchchem.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6918, Thiophene-3-carboxylic acid. PubChem. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11866, Thiophene, 2-nitro-. PubChem. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777267, 5-Nitrothiophene-3-carboxylic acid. PubChem. Retrieved January 11, 2026, from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University. Retrieved January 11, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8. Matrix Fine Chemicals. Retrieved January 11, 2026, from [Link]
-
Zhu, X., Tsuji, H., Yella, A., & Nakamura, E. (n.d.). Figure S5. 13 C NMR (THF- d 8 ) spectrum of compound 3. ResearchGate. Retrieved January 11, 2026, from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Retrieved January 11, 2026, from [Link]
- BenchChem. (2026). The Discovery and Enduring Chemistry of 2-Nitrothiophene: A Technical Guide. Benchchem.
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. [Link]
-
ResearchGate. (n.d.). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid”. ResearchGate. [Link]
-
Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
-
Wiley-VCH GmbH. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. SpectraBase. [Link]
-
NIST. (n.d.). 5-Nitrothiophene-2-aldehyde. NIST WebBook. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. [Link]
-
MDPI. (2023). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]
- 7. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiophene, 2-nitro- | C4H3NO2S | CID 11866 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Nitrothiophene-3-carboxylic Acid and Its Analogs
This guide provides an in-depth comparative analysis of the biological activity of 5-Nitrothiophene-3-carboxylic acid and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the critical structure-activity relationships (SAR) that govern the efficacy of this compound class. We will explore the mechanistic underpinnings of their action, present comparative performance data, and detail the experimental protocols necessary for their evaluation.
Introduction: The Significance of the Nitrothiophene Scaffold
The nitrothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its potent and diverse biological activities.[1] Compounds featuring this heterocyclic system have been extensively investigated for their antimicrobial properties, demonstrating efficacy against a wide range of pathogens, including bacteria, fungi, and protozoa.[2][3][4] 5-Nitrothiophene-3-carboxylic acid serves as a foundational structure within this class. Its unique electronic properties, conferred by the strongly electron-withdrawing nitro group, are central to its mechanism of action and provide a rich template for synthetic modification. This guide aims to dissect the relationship between chemical structure and biological function, offering a clear, evidence-based comparison between the parent acid and its key analogs.
The Core Mechanism of Action: A Prodrug Approach
A significant portion of the research into 5-nitrothiophenes has focused on their impressive activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[5][6] These compounds function as prodrugs, requiring bioactivation within the target pathogen to exert their cytotoxic effects.[5][7]
The activation pathway is analogous to that of the nitroimidazole class of antitubercular drugs (e.g., PA-824).[8] The key steps are:
-
Enzymatic Reduction: The 5-nitro group is reduced by a specific F420-dependent nitroreductase enzyme, known as Ddn, present in Mtb.[5][6]
-
Nitric Oxide Release: This enzymatic reduction leads to the release of reactive nitrogen species, primarily nitric oxide (NO).[5][7]
-
Broad Cytotoxicity: Nitric oxide is a potent signaling molecule that, at high concentrations, induces widespread, non-specific damage to cellular components, leading to bacterial cell death.[5] This mechanism is effective against both replicating and non-replicating (persistent) forms of Mtb.[8]
Mutants of Mtb that are unable to produce the necessary F420 cofactor, or that have mutations in the Ddn enzyme, exhibit cross-resistance to both 5-nitrothiophenes and nitroimidazoles, confirming this shared activation pathway.[6][8]
Caption: Bioactivation pathway of 5-nitrothiophenes in Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR): A Comparative Analysis
The biological activity of the thiophene scaffold is exquisitely sensitive to the nature and position of its substituents. Experimental data reveals several key principles governing the SAR of 5-Nitrothiophene-3-carboxylic acid and its derivatives.
The Indispensable 5-Nitro Group
The single most critical feature for the antitubercular activity of this class is the nitro group at the C-5 position of the thiophene ring.[5] Its removal or relocation results in a complete loss of activity. This underscores its essential role as the substrate for the reductive bioactivation pathway.
-
Analog Comparison: Analogs where the 5-nitro group is replaced by an acetyl group are rendered inactive. Similarly, moving the nitro group from the C-5 to the C-3 position abrogates its biological effect.[5]
-
Dinitro Analogs: The introduction of a second nitro group at the C-3 position does not enhance activity and, critically, increases the mutagenic potential of the compounds.[5]
Influence of Other Ring Substituents
While the 5-nitro group is essential, modifications at other positions can modulate the potency and spectrum of activity.
-
Halogenation: Quantitative structure-activity relationship (QSAR) studies on 2-nitrothiophenes suggest that the introduction of halogens, such as chlorine or bromine, can significantly enhance antibacterial activity against both Escherichia coli and Micrococcus luteus.[9]
-
Amine Substitution: In some contexts, replacing the nitro group with an amino group has been shown to enhance the antibacterial properties of thiophene compounds, suggesting alternative mechanisms of action may be at play for different derivatives.[2]
-
Carboxylic Acid and its Derivatives: The carboxylic acid moiety at the C-3 position is a key site for derivatization. Converting it to amides or esters can profoundly impact the compound's physicochemical properties (e.g., solubility, cell permeability) and biological target interactions. For instance, 5-nitrothiophene-2-carboxamides have shown promising antileishmanial activity, while other thiophene carboxamides have been developed as anticancer agents.[10][11][12]
Comparative Data on 5-Nitrothiophene Analogs
The following table summarizes the biological activity of 5-Nitrothiophene-3-carboxylic acid's parent scaffold and its key analogs against various pathogens. The data is compiled from multiple studies to provide a comparative framework.
| Compound/Analog Class | Key Structural Feature(s) | Primary Biological Activity | Target Organism(s) | Representative MIC/IC50 | Reference(s) |
| 5-Nitrothiophene Core | 5-NO₂, 3-COOH scaffold | Antitubercular | Mycobacterium tuberculosis | MIC >100 µg/mL (inactive without esterification) | [5] |
| Compound 1 | 5-NO₂, 3-COOCH₂CH₂OH | Antitubercular | M. tuberculosis H37Rv | 10 µg/mL | [5] |
| Inactive Analog | 3-NO₂, 5-COOCH₂CH₂OH | Antitubercular | M. tuberculosis H37Rv | >100 µg/mL | [5] |
| 5-Nitro-2-thiophene Carboxaldehyde | 5-NO₂, 2-CHO | Antitubercular, Antibacterial | M. tuberculosis, S. aureus, E. coli | MIC: 50 µg/mL (Mtb), 7 µg/mL (Bacteria) | [13] |
| Benzoxazole-Nitrothiophene Hybrid (IITR00803) | 5-NO₂-thiophene linked to benzoxazole | Broad-Spectrum Antibacterial | S. Typhimurium, E. coli | MIC: 4 µg/mL (S. Typhimurium) | [14][15] |
| Thiophene Carboxamide (Compound 4) | Thiophene-3-carboxamide with 2-Cl-phenyl | Antibacterial (Drug-Resistant) | Colistin-Resistant A. baumannii & E. coli | MIC₅₀: 16 mg/L (A. baumannii), 8 mg/L (E. coli) | [3] |
| 5-Nitro-thiophene-thiosemicarbazone (PR17) | 5-NO₂-thiophene linked to thiosemicarbazone | Anticancer | Pancreatic Ductal Adenocarcinoma Cells | Induces S-phase cell cycle arrest | [16] |
Note: "Compound 1" from Hartkoorn et al. is a close, active analog of 5-Nitrothiophene-3-carboxylic acid, demonstrating the need for esterification to achieve cellular activity.
Experimental Protocols for Activity Evaluation
Reproducible and validated experimental design is paramount. The following sections detail standard protocols used to assess the biological activity of nitrothiophene compounds.
Protocol 1: Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[13]
Step-by-Step Methodology:
-
Preparation: In a 96-well microplate, prepare serial dilutions of the test compounds in Middlebrook 7H9 broth. Final compound concentrations typically range from 0.1 to 100 µg/mL.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a drug-free well for a growth control and a well with broth only as a sterile control.
-
Incubation: Seal the plate with paraffin film and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Prepare a fresh solution of Alamar Blue reagent and add it to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Data Interpretation: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
Protocol 2: General Antibacterial MIC Determination (Broth Microdilution)
This protocol is a standard method for assessing a compound's activity against a broad range of bacteria.[3]
Step-by-Step Methodology:
-
Compound Dilution: Serially dilute the test compounds in a 96-well plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Add a standardized suspension of the bacterial strain (e.g., E. coli, S. aureus) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The biological activity of 5-Nitrothiophene-3-carboxylic acid and its analogs is fundamentally linked to the presence and position of the 5-nitro group, which enables a prodrug activation mechanism via pathogen-specific nitroreductases. Structure-activity relationship studies conclusively show that while this nitro group is essential, modifications to the carboxylic acid moiety and other positions on the thiophene ring are powerful strategies for modulating potency, expanding the spectrum of activity, and improving pharmacokinetic properties.
The development of hybrid molecules, such as the benzoxazole-nitrothiophene IITR00803, demonstrates a promising path forward, potentially overcoming challenges like efflux pump liability.[14][15] Future research should focus on optimizing the scaffold to enhance selective toxicity towards pathogens while minimizing potential off-target effects and mutagenicity in host cells. The continued exploration of this versatile chemical class holds significant promise for the discovery of novel anti-infective and anticancer agents.
References
-
Hartkoorn, R. C., Ryabova, O. B., Chiarelli, L. R., Riccardi, G., Makarov, V., & Cole, S. T. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2944–2947. [Link][5][8]
-
Hartkoorn, R. C., et al. (2014). Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. PubMed, PMID: 24550336. [Link][6]
-
Hartkoorn, R. C., et al. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. ResearchGate. [Link][7]
-
National Center for Biotechnology Information (NCBI). (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. PMC. [Link]
-
Wang, C. Y., Chiu, C. W., Muraoka, K., Michie, P. D., & Bryan, G. T. (1975). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216-219. [Link][2]
-
Durham E-Theses. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. [Link][10]
-
ASM Journals. (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Antimicrobial Agents and Chemotherapy. [Link][14]
-
National Center for Biotechnology Information (NCBI). (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PMC. [Link][15]
-
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link][3]
-
da Silva, A. C. G., et al. (2024). 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. European Journal of Pharmacology, 983, 176963. [Link][16]
-
Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099–8108. [Link][9]
-
Abirami, K., Monika, N., & Sakthi Abirami, M. (2018). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. ResearchGate. [Link][13]
-
PubMed. (2018). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. [Link][18]
-
National Center for Biotechnology Information (NCBI). (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. PMC. [Link][19]
-
PubMed. (2003). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. [Link][20]
-
de Lima, M. C. A., et al. (2017). Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. Chemico-Biological Interactions, 272, 177-187. [Link][4]
-
National Center for Biotechnology Information (NCBI). (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC. [Link][21]
-
The Aga Khan University. (2018). Linker Variation and Structure-Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. [Link][22]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link][1]
-
MDPI. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link][23]
-
ResearchGate. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link][11]
-
National Center for Biotechnology Information (NCBI). (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. [Link][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholars.aku.edu [scholars.aku.edu]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to Nitrothiophene Isomers in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Isomers
Thiophene, an electron-rich aromatic heterocycle, is a cornerstone of medicinal and materials chemistry. Its reactivity, greater than that of benzene, stems from the sulfur atom's lone pairs, which stabilize the cationic intermediates formed during electrophilic substitution.[1] Nitration of thiophene introduces a powerful electron-withdrawing nitro (-NO₂) group, yielding two primary positional isomers: 2-nitrothiophene and 3-nitrothiophene.
The position of this single nitro group dramatically alters the electronic landscape of the thiophene ring, creating two distinct chemical entities with divergent reactivities. Understanding these differences is paramount for designing efficient synthetic routes and developing novel functionalized molecules. This guide will dissect the comparative reactivity of these isomers across a spectrum of fundamental organic reactions.
Physicochemical Properties: A Snapshot
Before delving into reactivity, a comparison of the fundamental physical properties of the two isomers reveals their distinct nature.
| Property | 2-Nitrothiophene | 3-Nitrothiophene | Reference(s) |
| Molecular Formula | C₄H₃NO₂S | C₄H₃NO₂S | [2][3] |
| Molar Mass ( g/mol ) | 129.14 | 129.14 | [4][5] |
| Appearance | Light yellow crystals/solid | Solid | [2][6] |
| Melting Point (°C) | 43 - 45 | 75 - 77 | [7][8] |
| Boiling Point (°C) | 224 - 225 | 225 | [2][6] |
| Density (g/cm³) | 1.364 | ~1.426 (estimate) | [2][6] |
The most notable difference is the melting point, with the 3-isomer being significantly higher, suggesting differences in crystal packing and intermolecular forces.
Comparative Reactivity Analysis
The electronic influence of the nitro group is bidirectional: it deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. The location of the nitro group—either at the alpha (2-position) or beta (3-position)—determines which positions on the ring are most affected, leading to distinct regiochemical outcomes and reaction rates.
Electrophilic Aromatic Substitution (SEAr)
The SEAr reaction is a hallmark of aromatic compounds. However, the strongly deactivating nitro group makes these reactions more challenging compared to unsubstituted thiophene.
-
2-Nitrothiophene: The nitro group at the 2-position strongly deactivates the C3 and C5 positions through resonance. The C4 position is comparatively less deactivated. Consequently, electrophilic attack is directed primarily to the C4 and C5 positions.[1] Friedel-Crafts reactions are generally not feasible under standard conditions due to the severe deactivation of the ring.[1]
-
3-Nitrothiophene: With the nitro group at the 3-position, the C2 and C5 (alpha) positions remain the most electron-rich and are thus the primary sites for electrophilic attack. Overall, 3-nitrothiophene is considered more reactive towards electrophiles than 2-nitrothiophene. This is demonstrated in reactions like chlorosulfonation, where 3-nitrothiophene reacts selectively in a mixture of the two isomers, leaving the 2-nitrothiophene largely unreacted.[1][9]
Logical Framework for SEAr Regioselectivity
The directing effects are a direct consequence of the stability of the carbocation intermediate (sigma complex) formed upon electrophilic attack.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is greatly facilitated by the presence of a strong electron-withdrawing group like -NO₂, which stabilizes the negatively charged Meisenheimer intermediate. This reaction typically requires a substrate with a good leaving group (e.g., a halogen).
-
Reactivity: The reactivity in SNAr reactions is highly dependent on the relative positions of the nitro group, the leaving group, and the site of nucleophilic attack.
-
"para-like" isomers (e.g., 2-halo-5-nitrothiophene): The nitro group is in a para-like position relative to the leaving group, providing excellent resonance stabilization of the Meisenheimer complex. These isomers are highly activated and react readily with nucleophiles.
-
"ortho-like" isomers (e.g., 2-halo-3-nitrothiophene): The nitro group is in an ortho-like position. These are also highly activated, though reaction kinetics can be influenced by steric hindrance or intramolecular interactions.[10]
-
-
Comparative Insight: While both classes are reactive, studies on 2-methoxy-3-X-5-nitrothiophenes show that an additional nitro group at the 3-position (X=NO₂) significantly enhances the rate of nucleophilic substitution compared to when X=H.[10] This highlights the powerful activating effect of multiple electron-withdrawing groups, a principle that applies to both 2- and 3-nitrothiophene backbones when appropriately substituted.
General Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination pathway.
Caption: The two-step mechanism for Nucleophilic Aromatic Substitution.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C bond formation. The electronic nature of the nitrothiophene isomers plays a crucial role in the efficiency of these transformations.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron species.[11] For nitrothiophenes, this typically involves reacting a bromo-nitrothiophene with an arylboronic acid. The electron-withdrawing nitro group can facilitate the initial oxidative addition step, a key part of the catalytic cycle.[12] While protocols are well-established for 2-nitrothiophene derivatives (e.g., 2-bromo-5-nitrothiophene), the principles are applicable to 3-nitrothiophene systems as well, with reactivity depending on the specific substitution pattern.
-
Ullmann Condensation: This copper-promoted reaction couples aryl halides with alcohols, amines, or thiols.[13] The reaction requires electron-deficient aryl halides, making halo-nitrothiophenes ideal substrates.[14] The strong activation provided by the nitro group allows these reactions to proceed, often under conditions that would be ineffective for less activated thiophenes.[15]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is one of the most valuable transformations of nitrothiophenes, providing access to aminothiophenes, which are critical building blocks in pharmaceuticals.
-
Comparative Ease of Reduction: Electrochemical studies and DFT computations have shown that 2-nitro isomers are generally easier to reduce than their 3-nitro counterparts. This is attributed to the greater stability of the radical anion formed upon the initial one-electron reduction of the 2-nitrothiophene.
-
Biological Significance: This differential reactivity is also relevant in biological systems. The mechanism of action for some nitrothiophene-based therapeutics involves reductive activation by nitroreductase enzymes.
Cycloaddition Reactions
The electron-deficient double bonds within the nitrothiophene ring can participate in cycloaddition reactions, serving as the dienophile component.
-
Dearomative [3+2] Cycloaddition: Research has demonstrated that nitrobenzothiophenes can undergo dearomative [3+2] cycloaddition reactions with dipoles like azomethine ylides.[16] This powerful strategy constructs complex, fused heterocyclic systems. By extension, both 2- and 3-nitrothiophene are potential substrates for similar transformations, where the position of the nitro group would be expected to dictate the regioselectivity of the cycloaddition.
Key Experimental Protocols
The following protocols provide standardized, field-tested methods for the synthesis and reaction of nitrothiophenes.
Protocol 1: Synthesis of Nitrothiophenes via Nitration of Thiophene
Causality: Thiophene is highly reactive towards nitration, and harsh conditions (e.g., concentrated H₂SO₄/HNO₃) can lead to degradation.[7] The Babasinian method uses acetic anhydride, which reacts with nitric acid to form the milder nitrating agent acetyl nitrate. It also serves as a scavenger for water, preventing runaway side reactions.[7] This method reliably produces a mixture of 2- and 3-nitrothiophene, with the 2-isomer as the major product.[9]
Materials:
-
Thiophene (1.0 mol, 84 g)
-
Acetic Anhydride (340 mL)
-
Fuming Nitric Acid (sp. gr. 1.51, 1.2 moles, 80 g)
-
Glacial Acetic Acid (600 mL)
-
2-L Three-necked round-bottomed flask with mechanical stirrer, thermometer, and dropping funnel
-
Ice-water bath
Procedure:
-
Prepare Solutions:
-
Solution A: Dissolve 84 g of thiophene in 340 mL of acetic anhydride.
-
Solution B (Nitrating Mixture): In a separate flask, cautiously add 80 g of fuming nitric acid to 600 mL of glacial acetic acid with cooling and shaking.[17]
-
-
Initial Reaction: Divide both solutions into two equal halves. Place the first half of Solution B into the 2-L reaction flask and cool to 10°C using the ice-water bath.[17]
-
Thiophene Addition (Part 1): With moderate stirring, add the first half of Solution A dropwise. Maintain the temperature below room temperature, using the cooling bath to manage the initial exotherm.[17]
-
Addition of Remaining Reagents: Once the initial addition is complete, cool the reaction mixture back to 10°C. Add the second half of Solution B rapidly, followed by the gradual dropwise addition of the remaining Solution A.[17]
-
Reaction Completion: Throughout the addition, the solution should maintain a light brown color; a pink or red color indicates oxidation. After addition is complete, allow the mixture to stir at room temperature for 2 hours.[17]
-
Workup: Pour the reaction mixture onto a large quantity of crushed ice with vigorous stirring. The pale yellow, crystalline product (a mixture of isomers) will precipitate. Allow the mixture to stand in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by filtration, wash thoroughly with ice water, and dry. The typical yield is 70-85%, containing approximately 85% 2-nitrothiophene and 15% 3-nitrothiophene.[9] Separation can be achieved by fractional crystallization or chromatography.
Protocol 2: Palladium-Catalyzed Suzuki Coupling of 2-Bromo-5-nitrothiophene
Causality: This protocol demonstrates a typical C-C bond formation. A palladium(0) complex is used as the catalyst. The reaction requires a base (e.g., K₃PO₄ or Na₂CO₃) to activate the organoboron species for the crucial transmetalation step in the catalytic cycle.[18] The choice of solvent and temperature is critical for balancing catalyst stability and reaction rate.
Materials:
-
2-Bromo-5-nitrothiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/Ethanol/Water solvent mixture (e.g., 2:1:1 ratio, 10 mL total)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-5-nitrothiophene, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 12-16 hours, monitoring progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the desired 2-aryl-5-nitrothiophene.
Experimental Workflow: Suzuki Coupling
Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.
Conclusion
The positional isomerism of 2- and 3-nitrothiophene is not a trivial structural variance; it is a fundamental determinant of their chemical behavior.
-
For Electrophilic Substitution: 3-nitrothiophene is the more reactive isomer, with substitution favoring the alpha positions (C2, C5). 2-Nitrothiophene is less reactive and directs incoming electrophiles to the C4 and C5 positions.
-
For Nucleophilic Substitution: Both isomers are highly activated, with reactivity contingent on the placement of a suitable leaving group relative to the nitro group.
-
For Reduction: 2-Nitrothiophene is generally more readily reduced due to the enhanced stability of its radical anion intermediate.
These comparative insights are crucial for synthetic chemists. By understanding the intrinsic properties of each isomer, researchers can make informed decisions, selecting the appropriate starting material and reaction conditions to achieve the desired regiochemical and stereochemical outcomes, thereby accelerating the discovery and development of novel chemical entities.
References
-
ChemBK. (2024). 2-Nitrothiophene - Physico-chemical Properties. Available at: [Link]
-
Babasinian, V.S. (1943). 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 2, p.466. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-nitrothiophene (CAS 822-84-4). Available at: [Link]
-
Ye, S., et al. (2020). Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11866, 2-Nitrothiophene. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69974, 3-Nitrothiophene. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]
-
Smaoui, M., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistrySelect. Available at: [Link]
-
Ma, D., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. NIH Public Access. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28520, 3-Nitrobenzo[b]thiophene. Available at: [Link]
-
Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. Available at: [Link]
-
Fareedian Chemistry. (2020). Electrophilic substitution of thiophene. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions. Available at: [Link]
-
CK-12 Foundation. (n.d.). Explain electrophilic substitution in nitro compounds. Available at: [Link]
-
Química Orgánica. (n.d.). Electrophilic substitution on thiophene. Available at: [Link]
- Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
-
Matrix Fine Chemicals. (n.d.). 3-NITROTHIOPHENE | CAS 822-84-4. Available at: [Link]
-
Chemistry with Caroline. (2024). Electrophilic Aromatic Substitution Reaction in Organic Chemistry. Available at: [Link]
-
Kącka-Zych, A., et al. (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules. Available at: [Link]
-
Chem Talk. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Irgashev, R. A. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-nitrothiophene. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β-Thiocyanatopropenals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 3-NITROTHIOPHENE | CAS 822-84-4 [matrix-fine-chemicals.com]
- 4. Thiophene, 2-nitro- | C4H3NO2S | CID 11866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitrothiophene | C4H3NO2S | CID 69974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-nitrothiophene CAS#: 822-84-4 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-ニトロチオフェン 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 9. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 10. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of Analytical Methods for 5-Nitrothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 5-Nitrothiophene-3-carboxylic Acid
5-Nitrothiophene-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for its accurate quantification in bulk materials and formulated products. This guide explores and compares three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
The validation of these methods is paramount to ensure that they are fit for their intended purpose, providing reliable, reproducible, and accurate data. The validation parameters discussed herein are based on the ICH Q2(R2) guideline for the validation of analytical procedures.[1]
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of polar and non-polar compounds, making it highly suitable for the quantification of 5-Nitrothiophene-3-carboxylic acid. A stability-indicating HPLC method is particularly valuable as it can resolve the active pharmaceutical ingredient (API) from its degradation products, providing insights into the stability of the compound under various stress conditions.[2][3]
Rationale for Method Design
The selection of chromatographic conditions is critical for achieving optimal separation and detection. For 5-Nitrothiophene-3-carboxylic acid, a C18 column is a suitable stationary phase due to the compound's moderate polarity. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be optimized to achieve a desirable retention time and peak shape. The acidic nature of the carboxylic acid group necessitates the use of a buffer to control the pH of the mobile phase, thereby ensuring consistent ionization and retention.[4][5] UV detection is appropriate given the presence of chromophores in the molecule.
Experimental Protocol: A Proposed Stability-Indicating RP-HPLC Method
The following protocol is a starting point for the development and validation of an RP-HPLC method for 5-Nitrothiophene-3-carboxylic acid, adapted from methodologies for similar thiophene derivatives.[2][5][6]
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (based on UV characteristics of similar thiophene derivatives).[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Solution Preparation: A stock solution of 5-Nitrothiophene-3-carboxylic acid (1 mg/mL) is prepared in a mixture of acetonitrile and water (1:1). Working standards are prepared by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the linear range of the method.
Validation Parameters and Acceptance Criteria
The developed method must be validated according to ICH Q2(R2) guidelines.[1]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from degradation products and any matrix components. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range. |
| Accuracy | Percent recovery between 98.0% and 102.0% for the analyte in spiked placebo samples. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed under various stress conditions as per ICH guidelines.[2]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
Workflow Diagram
Caption: HPLC analysis workflow for 5-Nitrothiophene-3-carboxylic acid.
Gas Chromatography (GC): An Alternative for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the low volatility of 5-Nitrothiophene-3-carboxylic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable ester.[7]
Rationale for Derivatization
The carboxylic acid functional group can lead to poor peak shape and thermal degradation in the GC injector and column. Esterification, for example, with methanol in the presence of an acid catalyst, can overcome these issues. The resulting methyl ester of 5-nitrothiophene-3-carboxylic acid is more volatile and amenable to GC analysis.[8]
Experimental Protocol: A Proposed GC-FID Method
The following protocol outlines a potential GC method with Flame Ionization Detection (FID).
-
Derivatization: React 5-Nitrothiophene-3-carboxylic acid with a methylating agent (e.g., diazomethane or BF₃-methanol) to form the methyl ester.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient program starting from a low initial temperature to a high final temperature to ensure good separation.
-
Detector Temperature: 280 °C.
-
Standard and Sample Preparation: Prepare derivatized standards and samples in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Validation Parameters and Comparison with HPLC
The validation parameters for the GC method are similar to those for HPLC. However, the derivatization step introduces an additional source of variability that needs to be carefully controlled and validated.
| Feature | HPLC | GC |
| Sample Preparation | Simpler, direct dissolution. | Requires a derivatization step. |
| Applicability | Wide range of polar and non-polar compounds. | Volatile and thermally stable compounds (or their derivatives). |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with FID for organic compounds. |
| Specificity | High, especially with stability-indicating methods. | High, but potential for interference from derivatization reagents. |
| Robustness | Generally robust. | Derivatization step can affect robustness. |
Workflow Diagram
Caption: GC analysis workflow for 5-Nitrothiophene-3-carboxylic acid.
UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light. The presence of the nitrothiophene chromophore in 5-Nitrothiophene-3-carboxylic acid makes it a suitable candidate for this method.[9]
Rationale for Method Development
This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) for 5-Nitrothiophene-3-carboxylic acid needs to be determined to ensure maximum sensitivity and to minimize interference.
Experimental Protocol: A Proposed UV-Vis Method
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that does not absorb in the region of interest (e.g., methanol or a buffered aqueous solution).
-
Determination of λmax: Scan a dilute solution of 5-Nitrothiophene-3-carboxylic acid across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration can be determined from the calibration curve.
Validation Parameters and Limitations
While simple and rapid, UV-Vis spectrophotometry has limitations in terms of specificity.
| Validation Parameter | Acceptance Criteria |
| Specificity | Low. The method cannot distinguish between the analyte and any impurities or degradation products that absorb at the same wavelength. |
| Linearity | A correlation coefficient (r²) of ≥ 0.998 over a defined concentration range. |
| Accuracy | Percent recovery between 98.0% and 102.0%. |
| Precision | RSD of ≤ 2.0% for repeatability. |
Comparison of Analytical Methods
| Method | Specificity | Sensitivity | Throughput | Cost |
| HPLC | High (Stability-indicating) | High | Moderate | High |
| GC | High | Very High | Moderate | High |
| UV-Vis | Low | Moderate | High | Low |
Conclusion: Selecting the Appropriate Analytical Method
The choice of the analytical method for 5-Nitrothiophene-3-carboxylic acid depends on the specific requirements of the analysis.
-
For quality control and stability testing where specificity is paramount, a validated stability-indicating HPLC method is the gold standard.
-
GC with derivatization can be a viable alternative if high sensitivity is required and the necessary expertise for derivatization is available.
-
UV-Vis spectrophotometry is a suitable option for rapid, in-process control or screening purposes where the presence of interfering substances is not a concern.
Ultimately, the selected method must be rigorously validated to ensure the generation of accurate and reliable data, thereby guaranteeing the quality and safety of the final pharmaceutical product.
References
-
Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022, October 12). ResearchGate. Retrieved from [Link]
-
5-Nitrothiophene-3-carboxylic acid. PubChem. Retrieved from [Link]
-
Separation of 3-Thiophenecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]
-
5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8. Matrix Fine Chemicals. Retrieved from [Link]
-
Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. PubMed. Retrieved from [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Retrieved from [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Retrieved from [Link]
-
Analytical Method Validation & Common Problem 1. NPRA. Retrieved from [Link]
-
The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. Retrieved from [Link]
-
(PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate. Retrieved from [Link]
-
Handbook of Analytical Validation. Routledge. Retrieved from [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ResearchGate. Retrieved from [Link]
-
An HPLC method for the determination of thioctic acid in raw material and tablets. ResearchGate. Retrieved from [Link]
-
CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. University of Calgary. Retrieved from [Link]
-
Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. ResearchGate. Retrieved from [Link]
-
Supplemental Information. The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. 5-Nitro-thiophene-3-carboxylic acid Methyl ester CAS#: 88770-22-3 [amp.chemicalbook.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
comparing the reactivity of 5-Nitrothiophene-3-carboxylic acid with other thiophenes
This guide provides an in-depth technical comparison of the chemical reactivity of 5-Nitrothiophene-3-carboxylic acid against other key thiophene derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the profound influence of substituent electronics on the reactivity of the thiophene ring. We will explore electrophilic and nucleophilic substitution reactions, as well as acidity, supported by mechanistic insights and quantitative data.
Foundational Principles: The Reactivity of the Thiophene Ring
Thiophene is an electron-rich, five-membered aromatic heterocycle.[1][2] Its aromaticity and the ability of the sulfur atom's lone pairs to stabilize charged intermediates make it significantly more reactive than benzene towards electrophilic aromatic substitution (SEAr).[1]
Electrophilic Aromatic Substitution (SEAr)
The general mechanism for SEAr on thiophene involves the attack of an electrophile (E⁺) on the π-electron system to form a resonance-stabilized carbocation intermediate, known as a σ-complex, followed by deprotonation to restore aromaticity.[1][3][4]
Electrophilic attack preferentially occurs at the C2 (α) position because the resulting intermediate is stabilized by three resonance structures, offering greater charge delocalization compared to the two resonance structures available for attack at the C3 (β) position.[1][2][5][6]
Caption: Regioselectivity of electrophilic attack on thiophene.
Nucleophilic Aromatic Substitution (SNAr)
Unsubstituted thiophene is electron-rich and therefore generally unreactive towards nucleophilic attack.[7][8][9] For a nucleophilic aromatic substitution (SNAr) reaction to occur, the thiophene ring must be "activated" by the presence of one or more strong electron-withdrawing groups (EWGs).[7][8] These groups render the ring electron-deficient and stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The Role of Substituents: A Tale of Two Groups
The reactivity of 5-Nitrothiophene-3-carboxylic acid is dictated by the powerful and opposing electronic effects of its two substituents.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group (EWG) through both resonance and inductive effects, the nitro group strongly deactivates the thiophene ring towards electrophilic attack.[2][10] Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.[7][10]
-
The Carboxylic Acid Group (-COOH): This group is also an EWG, primarily through an inductive effect, and deactivates the ring towards electrophiles, albeit less powerfully than a nitro group.[11]
In 5-Nitrothiophene-3-carboxylic acid, the synergistic effect of these two deactivating groups renders the ring exceptionally electron-poor.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (SEAr)
The presence of EWGs makes electrophilic substitution more difficult by reducing the nucleophilicity of the thiophene ring.
| Compound | Substituent(s) & Position(s) | Reactivity towards SEAr | Expected Regioselectivity |
| Thiophene | None | High | C2 (major), C5 |
| Thiophene-3-carboxylic acid | -COOH at C3 (EWG) | Deactivated | C5 (The -COOH group directs meta to itself) |
| 2-Nitrothiophene | -NO₂ at C2 (Strong EWG) | Strongly Deactivated[2] | C4 and C5[2] |
| 5-Nitrothiophene-3-carboxylic acid | -NO₂ at C5 (Strong EWG)-COOH at C3 (EWG) | Severely Deactivated | Very difficult; requires forcing conditions. Attack would likely favor the least deactivated position, C2. |
Due to the extreme deactivation, Friedel-Crafts reactions on thiophenes bearing strong EWGs like the nitro group are generally not feasible under standard conditions.[2]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reactivity hinges on the presence of an activating EWG and a suitable leaving group. Let's compare a model substrate, 2-bromo-5-nitrothiophene, with our compound of interest.
-
2-Bromo-5-nitrothiophene: This compound is a classic substrate for SNAr. The potent nitro group at the C5 position activates the ring and stabilizes the intermediate formed when a nucleophile attacks the C2 position, displacing the bromide leaving group.[7][10] The reaction proceeds via a resonance-stabilized Meisenheimer complex.[10]
Caption: SNAr mechanism on an activated thiophene.
-
5-Nitrothiophene-3-carboxylic acid: This molecule lacks a conventional leaving group like a halogen. However, the extreme electron deficiency of the ring can enable other types of nucleophilic reactions. For instance, the nitro group itself can sometimes be displaced by very strong nucleophiles, a reactivity pattern observed in some nitrothiophenes.[12][13] The presence of the carboxylic acid group would further enhance the ring's electrophilicity, making such reactions more plausible compared to a thiophene with only a nitro group.
Acidity of the Carboxylic Group (pKa)
The acidity of the carboxylic proton is highly sensitive to the electronic effects of other substituents on the ring. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting carboxylate anion.
| Compound | pKa (at 25°C) | Rationale |
| Thiophene-2-carboxylic acid | ~3.49[14][15] | Baseline acidity for a thiophene carboxylic acid. |
| Thiophene-3-carboxylic acid | > 3.5 (Slightly less acidic) | The carboxylate at C3 receives slightly less resonance stabilization from the sulfur atom compared to the C2 position. |
| 5-Nitrothiophene-3-carboxylic acid | Significantly < 3.5 | The powerful electron-withdrawing nitro group at C5 provides substantial inductive and resonance stabilization to the carboxylate anion, greatly increasing the acidity of the proton. |
This enhanced acidity is a key distinguishing feature of 5-Nitrothiophene-3-carboxylic acid, impacting its handling, solubility in basic media, and reactivity in base-mediated reactions.
Experimental Protocols & Workflows
To provide a practical context, we describe a standard procedure for the nitration of a substituted thiophene, a foundational reaction in the synthesis of compounds like our topic molecule.
Protocol: Nitration of Thiophene-2-carboxaldehyde to 5-Nitrothiophene-2-carboxaldehyde[16]
This protocol illustrates the controlled introduction of a nitro group onto a deactivated thiophene ring. The aldehyde group is a deactivating EWG, directing the incoming nitro group to the C5 position.
Materials:
-
Thiophene-2-carboxaldehyde
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Ether for extraction
Procedure:
-
Prepare Nitrating Mixture: Carefully prepare a mixture of fuming nitric acid and concentrated sulfuric acid, and cool it in an ice-salt bath to maintain a low temperature.
-
Substrate Addition: Slowly add a solution of thiophene-2-carboxaldehyde in concentrated sulfuric acid to the cooled nitrating mixture. The temperature must be rigorously controlled (e.g., 0-5°C) to manage the exothermic reaction and prevent the formation of byproducts.
-
Reaction: Continue stirring the mixture in the ice bath for a short period (e.g., 5-10 minutes) after the addition is complete.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.
-
Isolation: Extract the aqueous mixture with ether. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 5-nitrothiophene-2-carboxaldehyde can be further purified by recrystallization.
Caption: Experimental workflow for the nitration of thiophene-2-carboxaldehyde.
Conclusion
The reactivity of 5-Nitrothiophene-3-carboxylic acid is a clear demonstration of the power of substituent effects in organic chemistry. Compared to unsubstituted thiophene, which is highly reactive towards electrophiles, the dual electron-withdrawing groups in 5-Nitrothiophene-3-carboxylic acid create a highly electron-deficient and deactivated ring system.
Key Comparative Points:
-
Electrophilic Substitution: While thiophene readily undergoes SEAr, 5-Nitrothiophene-3-carboxylic acid is exceptionally unreactive and requires harsh conditions for such transformations.
-
Nucleophilic Substitution: Unlike unsubstituted thiophene, the strong activation provided by the nitro group makes the 5-Nitrothiophene-3-carboxylic acid ring susceptible to certain nucleophilic attacks, a reactivity profile more aligned with activated nitroarenes.
-
Acidity: The presence of the nitro group significantly increases the acidity of the carboxylic acid proton, a critical factor for its behavior in chemical reactions and biological systems.
Understanding these distinct reactivity profiles is paramount for synthetic chemists and drug development professionals, enabling the strategic design of synthetic routes and the prediction of molecular interactions.
References
-
Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids - PubMed. J Org Chem. 2006 Jul 7;71(14):5144-50. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available from: [Link]
-
Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. Available from: [Link]
-
explain electrophilic substitution reaction in thiophene. Brainly.in. Available from: [Link]
-
Electrophilic substitution on thiophene. Química Organica.org. Available from: [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available from: [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available from: [Link]
-
Thiophene. Wikipedia. Available from: [Link]
-
Thiophene synthesis. Organic Chemistry Portal. Available from: [Link]
-
Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson+. Available from: [Link]
-
Electrophilic substitution of thiophene. YouTube. Available from: [Link]
-
Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. PubMed. 2011 May 16;24(5):617-27. Available from: [Link]
-
Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. ResearchGate. Available from: [Link]
-
Thiophene-2-carboxylic acid. ChemBK. Available from: [Link]
-
Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. ResearchGate. Available from: [Link]
-
Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. 2017;99:40-59. Available from: [Link]
-
Explain the disproportionate Nitration of Thiophene in term reaction kinetic. Filo. Available from: [Link]
-
Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. Available from: [Link]
-
Suitable reagents for nitration of thiophene. Chemistry Stack Exchange. Available from: [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. Available from: [Link]
-
Nucleophilic substitution in pyrrole, thiophene and furan. Química Organica.org. Available from: [Link]
-
Thiophenes: reactions and synthesis. Heterocyclic Chemistry. Available from: [Link]
-
The Chemistry Behind Advanced Synthesis: Focus on Thiophene Carboxylic Acids. Available from: [Link]
-
14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. Available from: [Link]
-
5-Nitro-3-thiophenecarboxylic acid | CAS#:40357-96-8. Chemsrc. Available from: [Link]
-
Thiophene-3-carboxylic acid. PubChem. Available from: [Link]
-
pKa Data Compiled by R. Williams. Available from: [Link]
-
5-Nitrothiophene-3-carboxylic acid. PubChem. Available from: [Link]
-
Thiophene-2-carboxylic acid. Wikipedia. Available from: [Link]
-
2-Thiophenecarboxylic acid. PubChem. Available from: [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein J Org Chem. 2018;14:260-267. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.in [brainly.in]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Explain the disproportionate Nitration of Thiophene in term reaction kine.. [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 14. chembk.com [chembk.com]
- 15. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
A Comparative Guide to the Definitive Characterization of 5-Nitrothiophene-3-carboxylic Acid: An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Nitrothiophene-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, serves as a pertinent case study for exploring the gold standard of molecular characterization: single-crystal X-ray crystallography. This guide provides a comprehensive comparison of this definitive technique against other widely used analytical methods, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform your characterization workflow.
The Unrivaled Precision of Single-Crystal X-ray Crystallography
For the definitive determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard.[1][2] While techniques like NMR and mass spectrometry provide crucial information about connectivity and molecular formula, they are ultimately inferential. SC-XRD provides a direct visualization of the atomic arrangement in the solid state, leaving no room for ambiguity.
Although a published crystal structure for 5-Nitrothiophene-3-carboxylic acid is not currently available in public databases, this guide will outline the robust, self-validating protocol for its determination.
Experimental Protocol: From Powder to Publication-Ready Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands careful planning and execution. The following protocol is designed to maximize the chances of success in obtaining high-quality single crystals and solving the structure of 5-Nitrothiophene-3-carboxylic acid.
Part 1: Crystal Growth – The Foundation of a Successful Structure
The most critical and often most challenging step is growing a single crystal of suitable size and quality (ideally 0.1-0.3 mm in all dimensions).[3] The choice of crystallization method is dictated by the solubility profile of the compound.
-
Method 1: Slow Evaporation (Recommended First Approach)
-
Solvent Screening: Begin by testing the solubility of 5-Nitrothiophene-3-carboxylic acid in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene). The ideal solvent is one in which the compound is moderately soluble.[4]
-
Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial.
-
Incubation: Cover the vial with a cap or parafilm with a few small holes pierced by a needle to allow for slow solvent evaporation.[5]
-
Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[4]
-
-
Method 2: Vapor Diffusion (For Low-Yield or Sparingly Soluble Compounds)
-
Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., DMSO or DMF). Place this small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).[3][6]
-
Mechanism: The anti-solvent will slowly diffuse into the primary solvent, gradually decreasing the solubility of the compound and promoting slow crystal growth.[7]
-
-
Method 3: Slow Cooling
-
Procedure: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Controlled Cooling: Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.[7]
-
Part 2: Data Collection – Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. Modern diffractometers automate much of the data collection process.
-
Crystal Mounting: A well-formed, clear crystal is selected under a microscope and mounted on a loop or a glass fiber.
-
Data Collection Strategy: The instrument software will determine an optimal strategy to collect a complete dataset with high redundancy.[8][9] This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images. For organic molecules, data is often collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
X-ray Source: A molybdenum (Mo) or copper (Cu) X-ray source is typically used for small molecule crystallography.[10]
Part 3: Structure Solution and Refinement – From Diffraction Spots to a 3D Model
The collected diffraction data is then processed to determine the crystal structure.
-
Data Reduction and Space Group Determination: The diffraction images are integrated to obtain a list of reflection intensities and their positions. The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data using software such as SHELXL.[11][12] This iterative process adjusts atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined.
Below is a Graphviz diagram illustrating the comprehensive workflow for the X-ray crystallographic characterization of 5-Nitrothiophene-3-carboxylic acid.
Caption: Workflow for X-ray Crystallography.
A Comparative Analysis of Alternative Characterization Techniques
While SC-XRD provides the definitive structure, a comprehensive characterization of 5-Nitrothiophene-3-carboxylic acid should be supported by other analytical techniques. Each method offers unique insights, and their combined application provides a holistic understanding of the molecule.
| Technique | Information Provided | Strengths for 5-Nitrothiophene-3-carboxylic acid | Limitations |
| Single-Crystal X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structural elucidation. | Requires high-quality single crystals, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships. | Confirms the carbon-hydrogen framework and the relative positions of substituents on the thiophene ring. | Provides indirect structural information; cannot determine absolute stereochemistry without chiral auxiliaries. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | Confirms the molecular formula. Fragmentation patterns can provide structural clues. | Does not provide information on connectivity or stereochemistry. Isomers may not be distinguishable. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Confirms the presence of the carboxylic acid (O-H and C=O stretches) and nitro (N-O stretches) groups, and vibrations of the thiophene ring. | Provides limited information on the overall molecular structure. |
In-Depth Look at Alternative Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For 5-Nitrothiophene-3-carboxylic acid, ¹H NMR would be expected to show distinct signals for the two protons on the thiophene ring, with their chemical shifts and coupling constants providing information about their relative positions. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift. ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition of C₅H₃NO₄S. In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ would be the parent ion. Fragmentation in MS/MS experiments would likely involve the loss of CO₂ from the carboxylic acid and potentially the loss of NO₂.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), characteristic N-O stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and absorptions corresponding to the C-H and ring vibrations of the thiophene moiety.[14][15]
The following Graphviz diagram illustrates the logical relationship and complementary nature of these characterization techniques.
Caption: Complementary Characterization Techniques.
Conclusion: An Integrated Approach to Structural Elucidation
While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of 5-Nitrothiophene-3-carboxylic acid, a comprehensive characterization relies on an integrated approach. NMR, MS, and FTIR spectroscopy each provide essential pieces of the structural puzzle. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust and efficient characterization workflow, ensuring the unequivocal identification and understanding of novel chemical entities. This multi-faceted approach not only validates the final structure but also provides a richer understanding of the molecule's chemical properties, which is invaluable for its further development and application.
References
-
Staples, R. J. (2016). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, University of Arizona. Available at: [Link]
-
Grothe, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853. Available at: [Link]
-
Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1627-1636. Available at: [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1–10. Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]
-
Sadtler Research Laboratories. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Sadtler Standard Spectra. Available at: [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]
-
Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press. Available at: [Link]
-
Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. Available at: [Link]
-
Martinez Ariza, G. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. Available at: [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Available at: [Link]
-
Mohamed, S. K., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701. Available at: [Link]
-
Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 48-59. Available at: [Link]
-
University of Cambridge. (n.d.). SHELXL - An Easy Structure. Available at: [Link]
-
CCP4. (n.d.). Solve a small-molecule structure. CCP4 wiki. Available at: [Link]
-
Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Methods in Molecular Biology, 335, 125-151. Available at: [Link]
-
Weiss, M. S. (2013). Data Collection Strategies. BioStruct-X Course. Available at: [Link]
-
Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. chemistry.muohio.edu [chemistry.muohio.edu]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biostruct.org [biostruct.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Easy Structure - Sucrose [xray.uky.edu]
- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 15. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the Mechanism of Action of 5-Nitrothiophene-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 5-Nitrothiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a nitro group at the 5-position of the thiophene ring, coupled with a carboxylic acid or its derivatives at the 3-position, gives rise to a class of compounds with a broad spectrum of biological activities, most notably in the realms of oncology and infectious diseases.[3][4] The electron-withdrawing nature of the nitro group is pivotal to the mechanism of action in many of these derivatives, often serving as a bioactivatable handle.[5] This guide will dissect the multifaceted mechanisms through which these compounds exert their effects and compare their performance with relevant alternative therapeutic strategies.
Unraveling the Anticancer Mechanisms of Action
5-Nitrothiophene-3-carboxylic acid derivatives have emerged as potent anticancer agents, employing a variety of mechanisms to induce cancer cell death and inhibit tumor progression. The primary modes of action identified to date include the induction of apoptosis, inhibition of key protein kinases, and interference with the cell cycle.
Induction of Apoptosis: A Primary Pathway to Cell Death
A predominant mechanism by which 5-nitrothiophene derivatives elicit their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] This is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[7]
Several studies have demonstrated that 5-nitrothiophene derivatives can trigger the intrinsic apoptotic pathway. This is often characterized by the depolarization of the mitochondrial membrane, a critical event that leads to the release of pro-apoptotic factors into the cytoplasm.[8][9] One of the key events following mitochondrial outer membrane permeabilization is the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of caspase-3, an executioner caspase, is a frequent observation in cells treated with these compounds.[10] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]
Certain 5-nitro-thiophene-thiosemicarbazone derivatives have been shown to interact with DNA, potentially acting as intercalating agents.[8][9] This interaction can disrupt DNA replication and transcription, ultimately triggering a DNA damage response that culminates in apoptosis.
Kinase Inhibition: Targeting Dysregulated Signaling
Cancer is often driven by aberrant signaling pathways controlled by protein kinases.[12] The thiophene scaffold has been successfully utilized in the design of potent kinase inhibitors.[1][12] 5-Nitrothiophene-3-carboxamide derivatives have shown promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13]
VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[13] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling cascades that promote endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.
Cell Cycle Arrest: Halting Cancer Cell Proliferation
In addition to inducing cell death, 5-nitrothiophene derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[6][10] Studies have reported cell cycle arrest in the G1 or S phase in various cancer cell lines upon treatment with these compounds.[9][10] This prevents the cells from replicating their DNA and dividing, thus inhibiting tumor growth.
Comparative Performance of Anticancer 5-Nitrothiophene Derivatives
To provide a clearer perspective on the potency of these compounds, the following table summarizes the cytotoxic activity of various 5-nitrothiophene derivatives against different cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5-Nitro-thiophene-thiosemicarbazone | LNN-05 | HL-60 (Leukemia) | 0.5 µg/mL | - | - | [8][9] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | Compound b19 | MDA-MB-231 (Breast) | ~5 | Rhosin | >10 | [14][15] |
| 2-Aminothiophene-3-carboxylic acid ester | Compound 3 | PC-3 (Prostate) | ~0.1 | - | - | [6] |
| Thiophene-3-carboxamide selenide | Compound 16e | HCT116 (Colon) | 3.20 | - | - | [16] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.
Elucidating the Antimicrobial Mechanisms of Action
The 5-nitrothiophene scaffold is also a fertile ground for the development of novel antimicrobial agents. The mechanism of action of these compounds, particularly against bacteria and protozoa, often hinges on the reductive activation of the nitro group.
Bioactivation by Nitroreductases: A Trojan Horse Strategy
A common mechanism for nitro-heterocyclic drugs is their activation by microbial nitroreductases.[5] These enzymes, present in many anaerobic bacteria and some protozoa, reduce the nitro group of the 5-nitrothiophene derivatives to generate highly reactive cytotoxic species.[5] These reactive metabolites can then damage a variety of cellular macromolecules, including DNA, leading to cell death.[17][18] This requirement for microbial-specific enzymes provides a degree of selectivity for the target pathogen over the host cells.
Membrane Permeabilization: A Direct Assault on the Cell Envelope
Some thiophene derivatives have been shown to disrupt the integrity of the bacterial cell membrane.[19][20] This can lead to the leakage of essential intracellular components and a dissipation of the membrane potential, ultimately resulting in bacterial cell death. This mechanism can be particularly effective against drug-resistant bacteria where other targets may be mutated.
Comparative Performance of Antimicrobial 5-Nitrothiophene Derivatives
The following table presents the minimum inhibitory concentrations (MICs) of representative 5-nitrothiophene derivatives against various microbial strains.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 5-Nitro 2-thiophene carboxaldehyde | - | Staphylococcus aureus | 7 | - | - | [21] |
| 5-Nitro-thiophene-thiosemicarbazone | L10 | Candida albicans | < 3.9 | - | - | [22] |
| Benzoxazole-nitrothiophene | IITR00803 | Salmonella enterica | 4 | 2-Nitrothiophene | 64 | [17] |
Experimental Protocols for Mechanistic Elucidation
To ensure the scientific integrity and reproducibility of findings, this section provides detailed, step-by-step protocols for key experiments used to assess the mechanism of action of 5-nitrothiophene-3-carboxylic acid derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C.
-
Absorbance Measurement: Measure the absorbance at 405 nm at different time points.
-
Data Analysis: Calculate the caspase-3 activity as the fold-change in absorbance compared to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Fixation: Treat cells with the test compound, harvest, and fix the cells in cold 70% ethanol.
-
RNA Digestion: Wash the fixed cells and treat with RNase A to remove RNA.
-
DNA Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells is proportional to the fluorescence intensity. The percentage of cells in G0/G1, S, and G2/M phases can be determined by analyzing the DNA content histogram.
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Inhibitor Addition: Add serial dilutions of the test compound or a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 kinase domain.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP consumed.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Mechanisms: Pathways and Workflows
To further clarify the complex biological processes involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing the mechanism of action of 5-nitrothiophene-3-carboxylic acid derivatives.
Caption: A typical experimental workflow for the preclinical evaluation of 5-nitrothiophene-3-carboxylic acid derivatives.
Conclusion
5-Nitrothiophene-3-carboxylic acid derivatives represent a versatile and promising class of compounds with significant potential in both oncology and infectious disease therapy. Their multifaceted mechanisms of action, ranging from the induction of apoptosis and kinase inhibition in cancer cells to nitroreductase-mediated bioactivation and membrane disruption in microbes, offer multiple avenues for therapeutic intervention. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of thiophene-based therapeutics. Further investigation into the specific molecular targets of the reactive metabolites generated from these compounds will undoubtedly provide deeper insights and open up new avenues for drug discovery.
References
-
Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. (2017). Frontiers in Microbiology. [Link]
-
Agents that increase the permeability of the outer membrane. (1989). Microbiological Reviews. [Link]
-
5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. (2019). Current Topics in Medicinal Chemistry. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
-
5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. (2024). European Journal of Pharmacology. [Link]
-
5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. (2019). Ovid. [Link]
-
Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. (2022). MDPI. [Link]
-
5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. (2019). ResearchGate. [Link]
-
Outer Membrane Permeability and Antibiotic Resistance. (2003). Novartis Foundation Symposium. [Link]
-
Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. (2021). ACS Infectious Diseases. [Link]
-
Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2012). Journal of Medicinal Chemistry. [Link]
-
5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. (2024). ResearchGate. [Link]
-
Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes. (2011). Chemical Research in Toxicology. [Link]
-
Apoptosis induced by anticancer drugs. (1995). Cancer and Metastasis Reviews. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]
-
IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2022). Microbiology Spectrum. [Link]
-
Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. (2018). ResearchGate. [Link]
-
Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (2023). RSC Medicinal Chemistry. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Semantic Scholar. [Link]
-
Structures of 5-nitrofuran and 5-nitrothiophene derivatives, and in vitro bioassay results against epimastigote forms of T. cruzi. (2017). ResearchGate. [Link]
-
5-Nitrofuran and 5-nitrothiophene derivatives without mutagenic effects (Ames test). (2014). ResearchGate. [Link]
-
Nifurzide. (2023). Wikipedia. [Link]
-
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. (2024). ResearchGate. [Link]
-
Dealing with Reactive Metabolites in Drug Discovery. (2016). American Chemical Society. [Link]
-
Thiophene-Based Compounds. (2021). MDPI. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). ResearchGate. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]
-
Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. (2018). ResearchGate. [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014). Investigational New Drugs. [Link]
-
Targeted Discovery of Cryptic Metabolites with Antiproliferative Activity. (2020). ACS Chemical Biology. [Link]
-
Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity. (2011). Current Drug Metabolism. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 20. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Nitrothiophene-3-carboxylic Acid and Its Structural Analogs for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Nitroaromatic and heterocyclic carboxylic acids are privileged structures, frequently incorporated into compound libraries for screening against a wide array of biological targets. This guide provides a detailed, head-to-head comparison of 5-Nitrothiophene-3-carboxylic acid with its key structural analogs: its positional isomer, 5-nitrothiophene-2-carboxylic acid; its furan isostere, 5-nitrofuran-2-carboxylic acid; and the well-characterized nitrobenzoic acid isomers.
This analysis is designed to offer an in-depth perspective on how subtle changes in the core scaffold—the position of a substituent, or the nature of the heteroatom—can profoundly influence physicochemical properties and, by extension, biological activity. While direct comparative biological data for these parent compounds is often limited, this guide synthesizes available data and draws insights from studies on their derivatives to provide a comprehensive evaluation for researchers engaged in rational drug design.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound, such as its acidity (pKa), lipophilicity (LogP), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profile. These parameters govern how a molecule is absorbed, distributed, metabolized, and excreted (ADME), as well as how it interacts with its biological target.
A comparative analysis of these key properties for 5-Nitrothiophene-3-carboxylic acid and its analogs reveals the subtle yet significant impact of their structural differences.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa (Predicted/Experimental) |
| 5-Nitrothiophene-3-carboxylic acid | O=C(O)c1csc([O-])c1 | 173.15[1] | 147[2] | 1.45[2] | ~3.5 (Predicted) |
| 5-Nitrothiophene-2-carboxylic acid | O=C(O)C1=CC=C(S1)=O | 173.15 | 154-159 | 1.6 (Computed)[3] | 2.69 (Predicted) |
| 5-Nitrofuran-2-carboxylic acid | O=C(O)c1ccc([O-])o1 | 157.08[4] | 185-189[5] | 1.3 (Computed)[1] | ~3.0 (Predicted) |
| 2-Nitrobenzoic acid | O=C(O)c1ccccc1[O-] | 167.12 | 146-149 | 1.57 | 2.17 (Experimental)[6] |
| 3-Nitrobenzoic acid | O=C(O)c1cccc([O-])c1 | 167.12 | 139-142 | 1.83 | 3.45 (Experimental)[6] |
| 4-Nitrobenzoic acid | O=C(O)c1ccc([O-])cc1 | 167.12 | 242 | 1.89 | 3.44 (Experimental)[6] |
| Thiophene-3-carboxylic acid | O=C(O)c1ccsc1 | 128.15[7] | 136-138 | 1.5 (Computed)[7] | ~4.0 (Estimated) |
| Benzoic acid | O=C(O)c1ccccc1 | 122.12 | 122.4 | 1.87 | 4.20 (Experimental)[6] |
Key Insights:
-
Acidity: The presence of the electron-withdrawing nitro group significantly increases the acidity (lowers the pKa) of all the substituted compounds compared to their parent structures, benzoic acid and thiophene-3-carboxylic acid. This is crucial for their ability to engage in ionic interactions with biological targets. The predicted pKa of 5-nitrothiophene-2-carboxylic acid is notably lower than its 3-carboxylic acid isomer, likely due to the closer proximity of the nitro group to the carboxylate, enhancing the stabilization of the conjugate base.
-
Lipophilicity: The LogP values of the thiophene and furan derivatives are comparable to the nitrobenzoic acids, suggesting they possess a reasonable balance between hydrophilicity and lipophilicity, which is essential for membrane permeability and solubility in biological fluids.
Spectroscopic Characterization
The structural integrity and purity of these compounds are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Predicted ¹H and ¹³C NMR Spectra of 5-Nitrothiophene-3-carboxylic acid
While experimental spectra can vary based on the solvent and instrument parameters, predicted spectra provide a valuable reference for structural confirmation.
¹H NMR (Predicted):
-
δ ~12-13 ppm (s, 1H): Carboxylic acid proton. This signal is typically broad and its chemical shift is concentration and solvent dependent.
-
δ ~8.5-8.8 ppm (d, 1H): Thiophene ring proton adjacent to the nitro group.
-
δ ~8.2-8.5 ppm (d, 1H): Thiophene ring proton adjacent to the carboxylic acid group.
¹³C NMR (Predicted):
-
δ ~165-170 ppm: Carboxylic acid carbonyl carbon.
-
δ ~150-155 ppm: Thiophene ring carbon attached to the nitro group.
-
δ ~130-140 ppm: Other thiophene ring carbons.
Characteristic IR Absorptions
The IR spectrum of 5-Nitrothiophene-3-carboxylic acid is expected to exhibit several characteristic absorption bands:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a broad trough due to hydrogen bonding.[5]
-
~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group. Conjugation with the thiophene ring typically lowers this frequency compared to non-conjugated carboxylic acids.[5]
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.
-
~1320-1210 cm⁻¹: C-O stretch of the carboxylic acid.[5]
Caption: Relationship between physicochemical properties and biological activity.
Comparative Biological Activity: Insights from Derivatives
While direct comparative studies on the parent compounds are limited, the extensive literature on their derivatives provides valuable insights into their potential biological activities. The nitrothiophene, nitrofuran, and nitrobenzoic acid scaffolds are all recognized as important pharmacophores.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitroso and hydroxylamino intermediates, which can damage cellular macromolecules, including DNA.
-
Nitrothiophene Derivatives: Thiophene-based compounds have demonstrated a broad spectrum of antimicrobial activities.[3] Derivatives of 5-nitrothiophene, in particular, have been investigated for their activity against bacteria and fungi. For instance, various thiophene carboxamide derivatives have shown promising minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.[8]
-
Nitrofuran Derivatives: 5-Nitrofuran-2-carboxylic acid is a key precursor to several clinically used nitrofuran antibiotics. These compounds are known for their broad-spectrum antibacterial activity.[9]
-
Nitrobenzoic Acid Derivatives: While less commonly employed as antibiotics compared to their heterocyclic counterparts, nitrobenzoic acid derivatives have also been reported to possess antimicrobial properties.
Comparative Perspective: The heterocyclic nature of the thiophene and furan rings in 5-nitrothiophene-3-carboxylic acid and 5-nitrofuran-2-carboxylic acid, respectively, is thought to contribute to their enhanced antimicrobial potential compared to the carbocyclic nitrobenzoic acids. The heteroatom can influence the electronic properties of the nitro group and the overall molecule, potentially facilitating its bioreduction in microbial cells.
Anticancer Activity
The development of novel anticancer agents is a major focus of modern drug discovery. The compounds discussed in this guide, and particularly their derivatives, have been explored for their cytotoxic effects against various cancer cell lines.
-
Nitrothiophene Derivatives: Several studies have highlighted the anticancer potential of 5-nitrothiophene derivatives. For example, certain thiosemicarbazone derivatives of 5-nitrothiophene have been shown to induce cell death and cell cycle arrest in pancreatic cancer cells.
-
Nitrofuran Derivatives: Derivatives of 5-nitrofuran have also been evaluated for their anticancer activity, with some showing promising cytotoxic effects against various cancer cell lines.[10]
-
Nitrobenzoic Acid Derivatives: β-Nitro-substituted carboxylic acid esters have been identified as a class of cytotoxic agents, with some derivatives showing particular efficacy against ovarian cancer cell lines.
Comparative Perspective: The anticancer activity of these compounds is often linked to their ability to induce oxidative stress, inhibit specific enzymes involved in cell proliferation, or intercalate with DNA. The specific cellular and molecular mechanisms can vary significantly based on the overall structure of the molecule, not just the core scaffold.
Experimental Protocols
Reproducible and well-documented experimental protocols are the bedrock of scientific research. The following sections provide detailed methodologies for key assays relevant to the evaluation of the compounds discussed in this guide.
Synthesis of 5-Nitrothiophene-3-carboxylic Acid
A common synthetic route to 5-nitrothiophene-3-carboxylic acid involves the nitration of a suitable thiophene precursor followed by oxidation or hydrolysis.
Sources
- 1. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. 5-Nitro-2-thenoic acid | C5H3NO4S | CID 80591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridinium 5-nitrothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemaxon.com [chemaxon.com]
- 7. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
A Senior Application Scientist's Comparative Guide to 5-Nitrothiophene-3-carboxylic acid in Antimicrobial and Anticancer Research
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the nitroaromatic scaffold remains a compelling starting point for the development of novel therapeutics.[1][2][3] The electron-withdrawing nature of the nitro group is pivotal, often serving as a pharmacophore that can be bio-reduced within target cells to generate cytotoxic radicals, a mechanism central to its biological activity.[2][4][5] This guide provides an in-depth performance benchmark of 5-Nitrothiophene-3-carboxylic acid, not as an end-product, but as a crucial building block for a class of potent therapeutic candidates. We will objectively compare the performance of its derivatives against established alternatives in antimicrobial and anticancer applications, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Physicochemical Foundation of the Scaffold
Understanding the fundamental properties of 5-Nitrothiophene-3-carboxylic acid is essential for its strategic deployment in synthesis. The thiophene ring acts as a bioisostere of a benzene ring, offering a similar spatial arrangement but with distinct electronic properties that can influence metabolic stability and target engagement.
| Property | Value | Reference |
| Molecular Formula | C₅H₃NO₄S | [6][7] |
| Molecular Weight | 173.15 g/mol | [6] |
| CAS Number | 40357-96-8 | [6][7][8][9] |
| Appearance | Pale-yellow to Yellow-brown Solid | [9] |
| Storage Temperature | 2-8°C, Sealed in dry, dark place | [9] |
| pKa (Predicted) | 2.69 ± 0.10 | [10] |
Part 1: Performance in Antimicrobial Applications
The 5-nitrothiophene core is a well-established motif in the design of antimicrobial agents. Its mechanism of action is primarily attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of reactive nitrogen species that induce DNA damage and oxidative stress, ultimately causing cell death.[2][5]
Caption: Reductive activation pathway of nitroaromatic compounds in microbial cells.
Comparative Analysis: Antimicrobial Efficacy
While 5-Nitrothiophene-3-carboxylic acid itself is primarily a synthetic intermediate, its derivatives, particularly hydrazides and thiosemicarbazones, have demonstrated significant antimicrobial potential. We compare their performance to established nitroaromatic drugs like Nifuroxazide (a nitrofuran) and Metronidazole (a nitroimidazole). The data below is collated from studies on derivatives and should be interpreted as indicative of the scaffold's potential.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, µg/mL)
| Compound/Derivative Class | Staphylococcus aureus (MRSA) | Candida sp. | Reference Compound | S. aureus MIC | Candida MIC |
| [(5-nitro-thiophen-2-yl)-methylene]-hydrazides | 1.95 - 3.9 | N/A | Nifuroxazide | 3.9 | N/A |
| 2-(5-nitro-thiophene)-thiosemicarbazones | 31.2 - 125 | 7.8 - 62.5 | N/A | N/A | N/A |
Note: Data is synthesized from multiple sources and experimental conditions may vary. The hydrazide derivatives, in particular, show promising activity against multidrug-resistant S. aureus, performing on par with or better than the reference nitrofuran, Nifuroxazide.[11] The thiosemicarbazone derivatives show notable antifungal activity.[12]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a standardized method for assessing the antimicrobial potency of synthesized compounds, ensuring the trustworthiness and reproducibility of comparative data.
-
Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB), resulting in a range of concentrations.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Part 2: Performance in Anticancer Applications
More recently, derivatives of 5-nitrothiophene have been investigated for their antineoplastic properties.[13] The proposed mechanisms involve the induction of cell cycle arrest and the inhibition of critical protein kinases that are often dysregulated in cancer cells.
Comparative Analysis: Cytotoxicity
The in vitro efficacy of 5-nitrothiophene derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. We compare a promising thiosemicarbazone derivative with data on related thiophene carboxamides.
Table 2: Comparative Cytotoxicity (IC₅₀, µM) Against Cancer Cell Lines
| Compound/Derivative Class | Pancreatic (MIA PaCa-2) | Hepatocellular (HepG-2) | Colorectal (HCT-116) |
| 5-nitro-thiophene-thiosemicarbazone (PR17) | Potent Activity | N/A | N/A |
| 5-cyano-thiophene-3-carboxamides | N/A | 2.3 - >50 | 4.1 - >50 |
Note: The 5-nitro-thiophene-thiosemicarbazone derivative PR17 demonstrated promising antineoplastic activity against pancreatic ductal adenocarcinoma cells, inducing S-phase cell cycle arrest and inhibiting key protein kinases.[13] For context, a separate study on related (non-nitro) aminothiophene carboxamides showed a wide range of cytotoxic potential against other cell lines, with the most potent analog having an IC₅₀ of 2.3 µM.[14]
Caption: General workflow for in vitro cytotoxicity screening to determine IC₅₀ values.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is a cornerstone for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., MIA PaCa-2) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.[14] Allow cells to adhere by incubating for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution) and incubate for the desired period (e.g., 48 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.
Part 3: Synthetic Utility and Bioisosteric Considerations
The carboxylic acid moiety at the 3-position is a critical synthetic handle, allowing for the straightforward creation of amides, esters, and hydrazides, which are often the final, biologically active molecules.[15][16] This functional group is fundamental to building a library of derivatives for structure-activity relationship (SAR) studies.
Furthermore, the choice of the thiophene core itself is a strategic design element. As a bioisostere of the benzene ring found in precursors like anthranilic acid, it provides a valuable alternative for modulating physicochemical properties such as lipophilicity and metabolic fate, which are critical in drug development.
Caption: Bioisosteric relationship between thiophene and benzene scaffolds.
Conclusion and Future Outlook
5-Nitrothiophene-3-carboxylic acid is a valuable and versatile scaffold for the synthesis of novel therapeutic agents. While the parent acid serves as a foundational building block, its derivatives have demonstrated compelling performance in both antimicrobial and anticancer applications.
-
Antimicrobial Potential: Hydrazide derivatives show efficacy against multidrug-resistant bacteria, rivaling or exceeding that of some established nitrofurans.[11]
-
Anticancer Potential: Thiosemicarbazone derivatives have emerged as promising antineoplastic agents, particularly against challenging cancers like pancreatic ductal adenocarcinoma, by modulating key cellular pathways.[13]
The true value of this guide lies in its synthesis of comparative data and actionable experimental protocols. This equips researchers to not only understand the performance of 5-nitrothiophene-based compounds but also to design and execute their own validation studies. Future research should focus on optimizing the scaffold to enhance target specificity, improve pharmacokinetic profiles, and further elucidate the precise molecular mechanisms underpinning its potent biological activities.
References
- A Comparative Analysis of 5-Methyl-4-nitrothiazole and Other Nitroaromatic Compounds: A Guide for Researchers. Benchchem.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267. PubChem.
- 5-Nitro-thiophene-3-carboxylic acid Methyl ester. ChemicalBook.
- A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evaluations. Benchchem.
- A Comparative Guide to Alternatives for Carboxylic Acid Functionalization in Bioconjugation and Drug Discovery. Benchchem.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- 40357-96-8 | 5-Nitrothiophene-3-carboxylic acid. ChemScene.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
- 5-Nitrothiophene-3-carboxylic acid | 40357-96-8. Sigma-Aldrich.
- 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8. Matrix Fine Chemicals.
- Nifurzide. Wikipedia.
- A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus. PubMed.
- 5-Nitrothiophene-3-carboxylic acid | CAS 40357-96-8. Santa Cruz Biotechnology.
- Comparison of Nitroaromatic Compounds Metabolites Types by Sequencing Performance of Anaerobic-Aerobic and Aerobic-Anaerobic Processes. Journal of Environmental Health and Sustainable Development.
- Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. PubMed.
- 5-Nitrothiophene-2-carboxylic acid synthesis. ChemicalBook.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
- 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. PubMed.
- 5-Nitrothiophene-2-carboxylic acid. Chongqing Chemdad Co., Ltd.
- A Tale of Two Scaffolds: 5-Aminothiophene-3-carboxylic Acid vs. Anthranilic Acid in the Synthesis of Bioactive Heterocycles. Benchchem.
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 6. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8 [matrix-fine-chemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. 5-Nitrothiophene-3-carboxylic acid | 40357-96-8 [sigmaaldrich.com]
- 10. 5-Nitrothiophene-2-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 5-Nitro-thiophene-3-carboxylic acid Methyl ester CAS#: 88770-22-3 [amp.chemicalbook.com]
- 16. Nifurzide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitrothiophene-3-carboxylic Acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The disposal of chemical reagents is not a mere janitorial task; it is the final step in a responsible experimental workflow. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Nitrothiophene-3-carboxylic acid (CAS No. 40357-96-8), ensuring the safety of laboratory personnel and environmental compliance.
Immediate Safety Profile & Hazard Assessment
Before handling or preparing for disposal, it is crucial to understand the inherent risks associated with 5-Nitrothiophene-3-carboxylic acid. Its chemical structure, featuring both a nitro group and a thiophene ring, dictates its hazard profile. This compound must be treated as hazardous waste.[1]
Key Hazards:
-
Irritant: Causes serious skin and eye irritation.[2]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
-
Toxicity: Classified as potentially harmful if swallowed, in contact with skin, or inhaled.[2]
-
Reactivity: Incompatible with strong bases and oxidizing agents.[3]
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx), along with carbon monoxide and carbon dioxide.[3][4][5]
The primary directive is that under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[6][7] Such actions are illegal and pose a significant threat to environmental and public health.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The selection of specific equipment is based on preventing the primary routes of exposure—dermal contact, ocular exposure, and inhalation.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. | Protects against accidental splashes of solutions or contact with the solid powder, which can cause serious eye irritation.[3][8] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a necessary barrier against skin contact. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3][8] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[3][8] |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Prevents inhalation of the solid dust or any potential vapors, which can cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol: A Self-Validating System
The goal of this protocol is to ensure waste is collected, stored, and disposed of in a manner that is safe, compliant, and minimizes risk at every stage.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[9]
-
Solid Waste: Collect pure 5-Nitrothiophene-3-carboxylic acid, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) in a dedicated hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled liquid hazardous waste container.
-
Critical Precaution: Do NOT mix this waste stream with incompatible chemicals, particularly bases or strong oxidizing agents, to avoid violent reactions.[3][9][10]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste bag.[1]
Step 2: Containerization
The choice of container is vital for safe storage and transport.
-
Compatibility: Use a chemically compatible container, such as high-density polyethylene (HDPE) or the original product container if it is in good condition.[1][9][11]
-
Integrity: Ensure the container is leak-proof and has a securely sealing cap. Keep the container closed at all times except when adding waste.[6][11] This prevents the release of vapors and protects the contents from environmental factors.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.[11][12]
-
Your hazardous waste container label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Ventilation: The area should be well-ventilated.[1]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to control any potential leaks.
-
Accumulation Limits: Do not exceed storage limits (typically a maximum of 55 gallons of hazardous waste) as defined by regulations and your institution's policies.[11]
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to perform final chemical treatment or disposal.
-
Contact EHS: Once your waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.[1][10][11] They will manage the process with a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
This diagram outlines the logical flow for managing 5-Nitrothiophene-3-carboxylic acid from use to disposal.
Caption: Decision workflow for handling and disposal of 5-Nitrothiophene-3-carboxylic acid.
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct action.
-
Small Spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your colleagues and contact your institution's EHS department or emergency line immediately.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental well-being.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Chemsrc. 5-Nitro-3-thiophenecarboxylic acid | CAS#:40357-96-8. [Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
PubChem. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267. [Link]
-
UW-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program. [Link]
-
Reddit. r/chemistry: 2-nitrophenol waste. [Link]
-
Environmental Logistics, Inc. Nitro Mixed Waste Scrap Metal Recycling. [Link]
-
ResearchGate. Thiophene and Thiophene Derivatives. [Link]
-
ACS Omega. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 5-Nitro-3-thiophenecarboxylic acid | CAS#:40357-96-8 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. aksci.com [aksci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Nitrothiophene-3-carboxylic Acid
For professionals engaged in the dynamic fields of chemical research and drug development, the paramount importance of safety cannot be overstated. The meticulous handling of specialized chemical compounds forms the bedrock of both groundbreaking discovery and personal well-being. This guide provides an in-depth, procedural framework for the safe handling of 5-Nitrothiophene-3-carboxylic acid, with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each safety measure, we empower researchers to cultivate an environment of uncompromising safety and scientific integrity.
Hazard Identification and Classification
5-Nitrothiophene-3-carboxylic acid (CAS No. 40357-96-8) is a compound that necessitates careful handling due to its potential health hazards.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]
-
Specific target organ toxicity (single exposure) (Category 3), Respiratory system: May cause respiratory irritation.[4]
-
Acute Toxicity (Oral, Dermal, Inhalation): Some reports indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.[3]
Understanding these classifications is the first step in implementing a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the selection of PPE must be geared towards creating effective barriers against these routes.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is essential when working with 5-Nitrothiophene-3-carboxylic acid. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Face shield • Lab coat • Respiratory protection (N95 or higher-rated respirator) | The fine, powdered nature of the solid form increases the risk of aerosolization and inhalation. A respirator is crucial to prevent respiratory tract irritation.[4] A face shield provides an additional layer of protection against airborne particles. |
| Solution Preparation and Handling | • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Face shield • Lab coat or chemical-resistant apron | The risk of splashes and spills is highest during these procedures. A face shield and chemical-resistant apron offer enhanced protection for the face and body. |
| Experimental Procedures | • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Lab coat • Work within a certified chemical fume hood | All manipulations of 5-Nitrothiophene-3-carboxylic acid should be performed within a chemical fume hood to minimize inhalation exposure.[5] |
| Waste Disposal | • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Lab coat or chemical-resistant apron | Handling chemical waste carries similar splash risks as solution preparation. Proper PPE is necessary to ensure safety during this final step. |
Experimental Protocols: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles and Face Shield: Put on your safety goggles, followed by a face shield.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of your lab coat. Don a second pair of gloves over the first.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Face Shield and Goggles: Remove your face shield and goggles from the back of your head.
-
Lab Coat: Unbutton and remove your lab coat, folding it inward to contain any contaminants.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator (if worn): Remove your respirator from the back of your head.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[6][7]
Operational and Disposal Workflow
A systematic approach to handling and disposal is crucial for both safety and regulatory compliance.
Handling:
-
Always handle 5-Nitrothiophene-3-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools and equipment.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4][5]
Disposal:
-
Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[4]
-
Do not dispose of this chemical down the drain.[4]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 5-Nitrothiophene-3-carboxylic acid.
Caption: PPE selection workflow for 5-Nitrothiophene-3-carboxylic acid.
References
-
5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem. [Link]
-
MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. [Link]
-
Laboratory Safety Guidelines. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
